molecular formula C16H18N6O3S B1526755 5'-S-(4-Aminophenyl)-5'-thioadenosine CAS No. 86072-46-0

5'-S-(4-Aminophenyl)-5'-thioadenosine

Numéro de catalogue: B1526755
Numéro CAS: 86072-46-0
Poids moléculaire: 374.4 g/mol
Clé InChI: WHZJXVCXAWLROV-XNIJJKJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5'-S-(4-Aminophenyl)-5'-thioadenosine is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-S-(4-Aminophenyl)-5'-thioadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-S-(4-Aminophenyl)-5'-thioadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJXVCXAWLROV-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733589
Record name 5'-S-(4-Aminophenyl)-5'-thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86072-46-0
Record name 5'-S-(4-Aminophenyl)-5'-thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA): A Novel Chemoprotective Agent for Targeting MTAP-Deficient Cancers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted strategies that maximize efficacy while minimizing off-target toxicity. A promising area of research involves exploiting specific metabolic vulnerabilities in cancer cells. One such vulnerability arises from the frequent co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor gene CDKN2A in a significant percentage of human cancers. This guide provides a comprehensive overview of a novel S-methyl-5'-thioadenosine (MTA) analogue, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA). This molecule acts as a selective chemoprotective agent, shielding normal, MTAP-expressing tissues from the toxic effects of nucleobase analogue (NBA) chemotherapeutics like 5-fluorouracil (5-FU), without compromising their anti-tumor activity against MTAP-deficient cancers. We will delve into its mechanism of action, preclinical validation, and the experimental protocols that underpin its investigation, offering a technical resource for its application in cancer research and drug development.

Introduction: Exploiting a Metabolic Vulnerability

The Adenosine Pathway and the Tumor Microenvironment

Adenosine is a critical signaling nucleoside that accumulates in the tumor microenvironment (TME) due to factors like hypoxia and high cell turnover.[1] This accumulation is largely driven by the enzymatic activity of CD39 and CD73, which convert extracellular ATP to adenosine.[2] Adenosine then signals through its receptors (A1, A2A, A2B, A3), profoundly influencing the TME by suppressing the anti-tumor immune response and promoting tumor growth, angiogenesis, and metastasis.[2][3][4] This makes the adenosinergic pathway a key target for cancer immunotherapy.

MTA and the Significance of MTAP Deficiency

S-methyl-5'-thioadenosine (MTA) is a naturally occurring nucleoside that is a crucial intermediate in the methionine salvage pathway, which is essential for polyamine synthesis.[5] The enzyme methylthioadenosine phosphorylase (MTAP) is responsible for cleaving MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[6][7]

A pivotal discovery in cancer metabolism is that the MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene, a common event in up to 40% of certain cancers like gliomas and bladder cancers.[8][6] This genetic event renders cancer cells MTAP-deficient, leading to an accumulation of MTA and a unique metabolic dependency. This deficiency presents a therapeutic window: a strategy that selectively targets MTAP-deficient cells while sparing normal, MTAP-proficient cells.

The Chemoprotective Strategy and the Limitations of MTA

Nucleobase analogue (NBA) drugs, such as 5-fluorouracil (5-FU), are potent chemotherapeutics, but their use is often limited by severe toxicity to healthy tissues.[8][9][10] A compelling strategy involves co-administering MTA with NBAs. In normal (MTAP-proficient) cells, MTAP converts the excess MTA to adenine. This process consumes the common substrate phosphoribosyl-5-pyrophosphate (PRPP), which is also required to convert NBAs into their toxic nucleotide forms.[11] By depleting PRPP, MTA selectively protects normal cells from NBA toxicity.[11][12] However, in MTAP-deficient cancer cells, this protective mechanism is absent, and the NBA remains effective.

Despite its promise, the clinical translation of MTA has been hampered by dose-limiting side effects, most notably the induction of hypothermia.[8][9][10] This necessitated the development of novel MTA analogues that retain the chemoprotective function without the adverse effects.

Introducing m-APTA: A Superior MTA Analogue

Through the screening of an MTA analogue library, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) and its isomer 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) were identified.[8][11] Both were found to be effective substrates for the MTAP enzyme.[8][11] Notably, m-APTA emerged as a lead candidate, demonstrating a superior safety profile and potent chemoprotective effects without inducing hypothermia at effective doses.[8][9][13]

Caption: Chemical structure of 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA).

Mechanism of Action: Selective Host Protection

The therapeutic rationale for m-APTA is rooted in its function as a superior substrate for MTAP, enabling selective protection of healthy tissues during chemotherapy.

Enzymatic Conversion and Adenine Salvage

In MTAP-proficient (normal) cells, exogenously administered m-APTA is efficiently cleaved by the MTAP enzyme. This reaction yields adenine and 5-thio-(3-aminophenyl)-ribose-1-phosphate.[8][13] The generated adenine then enters the purine salvage pathway. This enzymatic conversion is the critical step that differentiates the effect of m-APTA on normal versus cancerous cells. In MTAP-deficient cancer cells, this conversion cannot occur, leaving them vulnerable to concurrent chemotherapy.[8][10]

Competitive Depletion of PRPP

The key to m-APTA's protective effect lies in the competition for phosphoribosyl-5-pyrophosphate (PRPP). The conversion of both the salvaged adenine (from m-APTA) and the nucleobase analogue drug (e.g., 5-FU) into their respective active nucleotide forms requires PRPP. By providing a surplus of adenine through m-APTA cleavage, the salvage pathway outcompetes the activation of the NBA drug, thereby preventing the formation of its toxic metabolites in normal cells.[11]

G cluster_normal MTAP-Proficient Normal Cell cluster_cancer MTAP-Deficient Cancer Cell mAPTA_in_N m-APTA MTAP_N MTAP Enzyme mAPTA_in_N->MTAP_N Adenine_N Adenine MTAP_N->Adenine_N APRT_N APRT Adenine_N->APRT_N High Flux PRPP_N PRPP PRPP_N->APRT_N Consumed NBA_in_N 5-FU (NBA) Toxic_N Toxic Nucleotides NBA_in_N->Toxic_N Low Flux (PRPP Limited) AMP_N AMP APRT_N->AMP_N Protection Cell Protection APRT_N->Protection mAPTA_in_C m-APTA MTAP_C MTAP Absent mAPTA_in_C->MTAP_C PRPP_C PRPP Toxic_C Toxic Nucleotides PRPP_C->Toxic_C NBA_in_C 5-FU (NBA) NBA_in_C->Toxic_C High Flux (PRPP Available) Toxicity Cytotoxicity Toxic_C->Toxicity G start Implant MTAP-deficient Tumor Cells in Mice tumor_growth Monitor Tumor Growth (e.g., to 100-150 mm³) start->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatment (Vehicle, 5-FU, m-APTA, Combo) randomize->treat monitor Monitor Weekly: - Tumor Volume - Body Weight - Clinical Signs treat->monitor Repeated Cycle monitor->treat endpoint Study Endpoint Reached monitor->endpoint euthanize Euthanize & Collect Samples endpoint->euthanize analysis Analyze Data: - Tumor Growth Inhibition - Host Toxicity (CBC, Weight) euthanize->analysis conclusion Evaluate Efficacy and Chemoprotection analysis->conclusion

Sources

A Technical Guide to 5'-S-(4-Aminophenyl)-5'-thioadenosine: Synthesis and Application in MTAP-Deficient Cancers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA), a novel nucleoside analog with significant potential in precision oncology. We will delve into the scientific rationale for its development, a detailed protocol for its chemical synthesis, and its mechanism of action as a selective chemoprotective agent. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the fields of oncology and nucleoside chemistry.

Introduction: The MTAP-Deficiency Vulnerability in Cancer

A significant fraction of human cancers, including gliomas and bladder cancers, exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, often co-deleted with the adjacent tumor suppressor gene CDKN2A.[1][2] MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-deoxy-5'-(methylthio)adenosine (MTA), a natural byproduct of polyamine biosynthesis.[2][3][4] Its absence in cancer cells leads to an accumulation of MTA and creates a unique metabolic vulnerability that can be exploited therapeutically.[5]

Nucleobase analogs (NBAs), such as 5-fluorouracil (5-FU), are potent chemotherapeutic agents, but their use is often limited by severe systemic toxicity.[2][6][7] The administration of MTA has been shown to selectively protect normal (MTAP-proficient) tissues from NBA-induced toxicity while maintaining the therapeutic efficacy against MTAP-deficient tumors.[2][6] However, the clinical translation of MTA has been hampered by undesirable side effects, notably hypothermia.[2][6] This critical limitation prompted the search for MTA analogs with an improved safety profile.

The Discovery of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) as a Superior MTA Analog

In the quest for a safer and more effective chemoprotective agent, a library of MTA analogs was screened for their ability to be converted to adenine by MTAP, a prerequisite for their protective mechanism.[1][2] Among the synthesized phenylthioadenosine derivatives, 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its meta-isomer, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), emerged as highly promising candidates.[1][2]

These compounds demonstrated improved rates of adenine conversion by MTAP compared to other analogs.[1][2] Specifically, p-APTA exhibited a relative adenine production rate of 46% compared to the natural substrate MTA.[1][2] This efficient enzymatic conversion, coupled with a superior safety profile, positioned p-APTA as a lead candidate for further development.

Chemical Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA)

The synthesis of p-APTA is a two-step process starting from the readily available precursor, adenosine. The key steps involve the chlorination of the 5'-position of adenosine followed by a nucleophilic substitution with 4-aminothiophenol.

Synthesis Workflow

Adenosine Adenosine Step1 Step 1: Chlorination Adenosine->Step1 Intermediate 5'-chloro-5'-deoxyadenosine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Product 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) Step2->Product Reagent 4-Aminothiophenol, Potassium tert-butoxide, DMF Reagent->Step2

Caption: Chemical synthesis workflow for p-APTA.

Detailed Experimental Protocol

Step 1: Synthesis of 5'-chloro-5'-deoxyadenosine [1]

  • Reaction Setup: Under an argon atmosphere, suspend adenosine (15 mmol) in a mixture of acetonitrile (60 mL) and pyridine (32 mmol) in a round-bottom flask.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath for 10 minutes.

  • Addition of Thionyl Chloride: Add thionyl chloride (74 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 4 hours, followed by an additional 16 hours at room temperature.

  • Work-up: Filter the resulting yellow emulsion and wash the solid with acetonitrile (2 x 20 mL) to yield 5'-chloro-5'-deoxyadenosine.

Step 2: Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) [1]

  • Reactant Preparation: In a separate flask under an argon atmosphere, dissolve 4-aminothiophenol (3.8 mmol) in dry dimethylformamide (DMF) (10 mL).

  • Base Addition: Add potassium tert-butoxide (1M in THF; 4.1 mmol) to the 4-aminothiophenol solution and stir at room temperature for 30 minutes.

  • Nucleophilic Substitution: Quantitatively inject a solution of 5'-chloro-5'-deoxyadenosine (1.9 mmol) in DMF (2 mL) into the reaction mixture.

  • Reaction: Continue stirring at 40 °C for 16 hours.

  • Neutralization and Concentration: Neutralize the mixture with 10% aqueous HCl and concentrate it in vacuo.

Mechanism of Action and Biological Activity

The therapeutic rationale for using p-APTA is based on its selective conversion to adenine in healthy, MTAP-proficient cells. This process is illustrated in the signaling pathway below.

cluster_normal_cell Normal Cell (MTAP-proficient) cluster_cancer_cell Cancer Cell (MTAP-deficient) pAPTA_in p-APTA MTAP MTAP pAPTA_in->MTAP Adenine Adenine MTAP->Adenine PRPP PRPP Adenine->PRPP Competes with NBA NBA Nucleobase Analog (e.g., 5-FU) NBA->PRPP Toxic_Nucleotide Toxic Nucleotide PRPP->Toxic_Nucleotide Blocked Cell_Death Cell Death Toxic_Nucleotide->Cell_Death pAPTA_in_cancer p-APTA MTAP_absent MTAP (absent) pAPTA_in_cancer->MTAP_absent NBA_cancer Nucleobase Analog (e.g., 5-FU) PRPP_cancer PRPP NBA_cancer->PRPP_cancer Toxic_Nucleotide_cancer Toxic Nucleotide PRPP_cancer->Toxic_Nucleotide_cancer Cell_Death_cancer Cell Death Toxic_Nucleotide_cancer->Cell_Death_cancer

Caption: Mechanism of selective chemoprotection by p-APTA.

In MTAP-proficient cells, p-APTA is cleaved by MTAP to produce adenine. The resulting excess adenine competes with nucleobase analogs like 5-FU for the enzyme phosphoribosyl pyrophosphate (PRPP), which is essential for their conversion into cytotoxic nucleotides. This competition effectively reduces the formation of toxic metabolites, thereby protecting normal cells from chemotherapy-induced damage.

Conversely, in MTAP-deficient cancer cells, p-APTA cannot be metabolized to adenine. Consequently, the nucleobase analog can be efficiently converted to its active, toxic form, leading to cancer cell death.

Quantitative Data Summary
CompoundRelative Rate of Adenine Production by MTAP (% of MTA)
5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA)46%[1][2]
5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA)64%[1][2]
Phenylthioadenosine (PTA)39%[1][2]

Future Directions and Conclusion

The development of 5'-S-(4-Aminophenyl)-5'-thioadenosine represents a significant advancement in the strategy of exploiting MTAP deficiency in cancer therapy. Its efficient enzymatic processing and favorable safety profile make it a compelling candidate for clinical development in combination with nucleobase analog chemotherapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in treating a range of MTAP-deficient malignancies. This targeted approach holds the promise of enhancing the therapeutic index of established chemotherapeutic agents and improving patient outcomes.

References

  • Zhang, S., et al. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. [Link]

  • Zhang, S., et al. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. PubMed. [Link]

  • Wikipedia. 5′-Methylthioadenosine. [Link]

  • Stotz, J. A., et al. (2022). Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells. PMC. [Link]

  • Riscoe, M. K., et al. (1984). Mechanism of action of 5'-methylthioadenosine in S49 cells. PubMed. [Link]

  • Savarese, T. M., et al. (1983). Effect of 5'-methylthioadenosine (a naturally occurring nucleoside) on murine hematopoiesis. PubMed. [Link]

  • Pegg, A. E., et al. (1982). Effect of analogues of 5'-methylthioadenosine on cellular metabolism. Inactivation of S-adenosylhomocysteine hydrolase by 5'-isobutylthioadenosine. PMC. [Link]

  • Sufrin, J. R., et al. (1989). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine. PubMed. [Link]

  • Sufrin, J. R., et al. (1985). Synthesis and antiproliferative effects of novel 5'-fluorinated analogues of 5'-deoxy-5'-(methylthio)adenosine. PubMed. [Link]

  • EMBL-EBI. Target: S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). [Link]

  • Zhang, S., et al. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. PMC. [Link]

Sources

Engineering MTAP Substrates: A Technical Guide to 5'-S-(4-Aminophenyl)-5'-thioadenosine and MTA Analogues in Cancer Chemoprotection

Author: BenchChem Technical Support Team. Date: March 2026

Nucleobase analogue (NBA) drugs, such as 5-fluorouracil (5-FU) and 6-thioguanine (6-TG), remain foundational to oncology. However, their clinical utility is severely bottlenecked by dose-limiting toxicities, including myelosuppression and gastrointestinal damage. A promising strategy to widen the therapeutic index of NBAs exploits a widespread vulnerability in oncology: the deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is co-deleted with CDKN2A in approximately 15% of all human cancers.

This whitepaper provides an in-depth technical analysis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its structural isomer m-APTA , next-generation MTA analogues designed to selectively rescue normal tissues from NBA toxicity without triggering the severe hypothermic side effects associated with endogenous MTA.

The Mechanistic Paradigm: MTAP-Directed Chemoprotection

To understand the utility of p-APTA, one must first understand the causality of the MTAP rescue pathway.

MTAP is an essential enzyme in the methionine salvage pathway, responsible for the hydrolytic cleavage of its natural substrate, S-methyl-5'-thioadenosine (MTA), into adenine and 5-methylthioribose-1-phosphate.

When exogenous MTA is administered alongside an NBA like 5-FU, the following self-validating metabolic loop occurs in normal, MTAP-expressing tissues :

  • MTAP cleaves MTA, generating a massive intracellular pool of adenine.

  • Adenine phosphoribosyltransferase (APRT) rapidly converts this adenine into AMP.

  • This conversion heavily consumes 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • Because 5-FU requires PRPP to be converted into its toxic nucleotide form (FUMP) via nucleobase phosphoribosyltransferases, the depletion of PRPP effectively "starves" 5-FU of its activation mechanism, neutralizing its toxicity.

In MTAP-deficient cancer cells , this cleavage does not occur. PRPP levels remain high, 5-FU is converted to FUMP, and the cancer cells undergo apoptosis.

The Hypothermia Bottleneck

While MTA is highly effective at rescuing normal cells in vitro, its in vivo translation is blocked by a severe side effect: hypothermia . MTA acts as an agonist for the Adenosine A1 Receptor (A1R) in the brain and heart, mimicking the natural ligand adenosine [1]. To bypass this, researchers required an MTA analogue that retained MTAP substrate viability but sterically clashed with the A1R binding pocket.

Structural Rationale: The Evolution of p-APTA and m-APTA

To eliminate A1R affinity, researchers synthesized a library of phenylthioadenosine (PTA) derivatives. By replacing the 5'-methyl group of MTA with a bulky aromatic ring, they aimed to disrupt A1R binding while maintaining enough structural fidelity to fit the MTAP active site.

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its meta-isomer 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) emerged as critical candidates. The addition of the polar amine group on the phenyl ring was a deliberate experimental choice to increase water solubility—a crucial parameter for systemic drug administration.

Docking Dynamics and SAR Causality

In silico computer-aided drug design (CADD) provides the causality behind the differing efficacies of these isomers:

  • A1R Evasion: Both p-APTA and m-APTA successfully evade A1R. The bulky aminophenyl substitution prevents the molecules from adopting the configuration required to activate the receptor, thereby eliminating the hypothermic response [1].

  • MTAP Cleavage Efficiency: While m-APTA docks into MTAP in a nearly identical orientation to MTA (with the adenine branch embedded deep in the active site), p-APTA docks in an opposite orientation . The adenine branch of p-APTA directs away from the active site. This altered binding orientation explains why p-APTA achieves a lower adenine conversion rate (46% relative to MTA) compared to m-APTA (64%) [1].

Pathway cluster_0 Normal Cell (MTAP+) Chemoprotection Pathway Analogue p-APTA / m-APTA (MTA Analogues) MTAP MTAP Enzyme Analogue->MTAP Substrate Binding Adenine Adenine MTAP->Adenine Hydrolytic Cleavage APRT APRT Enzyme Adenine->APRT PRPP PRPP Pool PRPP->APRT FUMP Toxic FUMP PRPP->FUMP Blocked by PRPP Starvation AMP AMP (Non-toxic) APRT->AMP Depletes PRPP FU 5-Fluorouracil (5-FU) FU->PRPP Requires PRPP for Activation

Fig 1: MTAP-mediated metabolic rescue pathway preventing 5-FU toxicity via PRPP depletion.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for MTA and its primary aminophenyl analogues, highlighting why m-APTA ultimately demonstrated superior in vivo efficacy over p-APTA [1].

CompoundSubstitution PositionRelative MTAP Conversion Rate (%)*A1R Binding AffinityInduces Hypothermia?Isogenic Cell Rescue (IC50 shift)
MTA 5'-Methyl100%High (Agonist)YesHigh (4.30 → 23.15 µM)
PTA 5'-Phenyl39%LowNoMinimal
p-APTA 5'-(4-Aminophenyl)46%LowNoPoor (4.30 → 5.99 µM)
m-APTA 5'-(3-Aminophenyl)64%LowNoModerate (4.30 → 11.34 µM)

*Conversion rate of adenine production relative to endogenous MTA (measured at 0.1 mmol/L).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of MTA analogues requires a self-validating experimental workflow. The protocols below isolate MTAP's enzymatic activity and explicitly rule out non-enzymatic hydrolysis.

Protocol A: In Vitro MTAP Adenine Conversion Assay

This assay quantifies the ability of recombinant MTAP to cleave p-APTA/m-APTA into adenine.

  • Self-Validation Step: A parallel reaction lacking the MTAP enzyme must be run for every compound. If adenine is detected in the enzyme-free control, the compound is prone to spontaneous non-enzymatic hydrolysis and is disqualified.

  • Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4) and 1 mM DTT.

  • Substrate Incubation: Add the MTA analogue (e.g., p-APTA) to a final concentration of 0.1 mM.

  • Enzymatic Cleavage: Introduce 1 µg of recombinant human MTAP to the reaction mixture (total volume 100 µL). Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Neutralize the supernatant and analyze via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. Quantify the adenine peak area against a standard curve.

Protocol B: Isogenic Cell Line Rescue Assay

To prove that cellular rescue is strictly dependent on MTAP, researchers must use isogenic cell lines (e.g., HEK293 wild-type vs. an MTAP-knockout generated via CRISPR-Cas9).

  • Seeding: Seed MTAP-intact (HEK:wt) and MTAP-deficient (HEK:ΔM) cells in 96-well plates at 3,000 cells/well.

  • Pre-treatment: After 24 hours, pre-treat the cells with 10 µM of p-APTA, m-APTA, or MTA (positive control) for 4 hours.

  • NBA Challenge: Introduce 5-FU across a dose-response gradient (e.g., 0.1 µM to 100 µM).

  • Viability Readout: After 72 hours of incubation, assess cell viability using an MTS assay. Calculate the IC50 shift. Note: p-APTA typically fails to produce a significant IC50 shift compared to m-APTA due to its lower intracellular conversion rate.

Workflow Lib Synthesize Phenylthioadenosine (PTA) Derivatives Assay1 In Vitro MTAP Cleavage Assay (HPLC Adenine Quantification) Lib->Assay1 Identify MTAP Substrates Assay2 In Silico A1R Docking (Exclude Hypothermic Agonists) Lib->Assay2 Screen for A1R Evasion Assay3 Isogenic Cell Rescue Assay (HEK:wt vs HEK:ΔM + 5-FU) Assay1->Assay3 Require >40% Conversion (e.g., p-APTA, m-APTA) Assay2->Assay3 Low Receptor Affinity InVivo In Vivo Validation (PDX Efficacy & Toxicity Models) Assay3->InVivo Select Candidates with Significant IC50 Shift (m-APTA)

Fig 2: Self-validating high-throughput screening workflow for MTA analogues.

Conclusion and Translational Outlook

The structural evolution from MTA to 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its meta-isomer (m-APTA) represents a masterclass in rational drug design. By understanding the precise causality of MTA-induced hypothermia (A1R agonism), researchers successfully engineered bulky aminophenyl analogues that evade the receptor while maintaining MTAP substrate activity.

While p-APTA's inverted docking orientation within the MTAP active site resulted in a lower conversion rate and insufficient in vitro rescue, its synthesis provided the critical SAR data necessary to validate m-APTA as a lead chemoprotective agent [1]. Moving forward, the structural backbone of p-APTA and m-APTA serves as the foundational blueprint for developing highly soluble, non-hypothermic MTAP substrates, potentially revolutionizing the safety profile of nucleobase analogues in MTAP-deleted oncology.

References
  • Zhang, S., Xue, H., Wong, N. K. Y., Doerksen, T., Ban, F., Aderson, S., Volik, S., Lin, Y.-Y., Dai, Z., Bratanovic, I., Cheng, H., Collins, C., Cherkasov, A., Wulff, J. E., & Wang, Y. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv / Molecular Cancer Therapeutics.[Link]

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA): A Selective Chemoprotective Substrate for MTAP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic dysregulation of Methylthioadenosine Phosphorylase (MTAP) is a hallmark of approximately 15% of all human cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer. These cancers harbor homozygous deletions of the CDKN2A tumor suppressor gene, which invariably co-deletes the adjacent MTAP gene.

This guide details the technical application of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) , a synthetic analogue of the natural substrate methylthioadenosine (MTA). Unlike traditional inhibitors, p-APTA functions as a selective rescue substrate . In MTAP-proficient (normal) tissue, p-APTA is cleaved to release adenine, which fuels the salvage pathway and protects healthy cells from the toxicity of de novo purine synthesis inhibitors (e.g., 5-Fluorouracil, Methotrexate). In MTAP-deficient tumors, this cleavage cannot occur, leaving the cancer vulnerable to chemotherapy.

This whitepaper provides the mechanistic basis, kinetic profiling, and validated experimental protocols for utilizing p-APTA in drug development and metabolic assay design.

Mechanistic Foundation

The MTAP Deletion Liability

MTAP catalyzes the reversible phosphorolysis of S-methyl-5'-thioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate (MTR-1P). This reaction is critical for the methionine salvage pathway .[1][2]

  • Normal Cells (MTAP+): Recycle adenine from MTA to replenish the AMP pool via Adenine Phosphoribosyltransferase (APRT).

  • Cancer Cells (MTAP-): Cannot salvage adenine from MTA.[2] They become strictly dependent on de novo purine synthesis.

p-APTA Mechanism of Action

p-APTA is designed with a bulky 4-aminophenyl group replacing the methyl group of MTA.

  • Substrate Recognition: Despite the steric bulk, the MTAP active site accommodates the 4-aminophenyl moiety.

  • Catalytic Cleavage: MTAP cleaves the N-glycosidic bond of p-APTA.

    • Products:Adenine + 5-S-(4-aminophenyl)-5-thio-D-ribose-1-phosphate .

  • Selective Rescue: The released adenine is converted to AMP by APRT, bypassing the blockades imposed by antifolate or nucleobase analogue drugs (NBAs).

Pathway Visualization

The following diagram illustrates the differential metabolism of p-APTA in normal versus MTAP-deficient cells.

G cluster_normal Normal Cell (MTAP+) cluster_cancer Cancer Cell (MTAP-null) pAPTA_N p-APTA (Substrate) MTAP MTAP Enzyme pAPTA_N->MTAP Adenine_N Adenine MTAP->Adenine_N Phosphorolysis APRT APRT Adenine_N->APRT AMP_N AMP Pool (Restored) APRT->AMP_N Salvage Survival CELL SURVIVAL AMP_N->Survival Nucleotide Balance Drug_N Chemo (e.g., 5-FU) Drug_N->AMP_N Inhibits De Novo pAPTA_C p-APTA NoMTAP No MTAP NoAdenine No Adenine Release NoMTAP->NoAdenine Blocked Drug_C Chemo (e.g., 5-FU) Death CELL DEATH Drug_C->Death Unchecked Toxicity

Caption: Differential metabolic fate of p-APTA. In MTAP+ cells, p-APTA provides an adenine source that bypasses chemotherapy-induced blockade. MTAP- cells cannot access this rescue pathway.[2]

Kinetic Profiling & Chemical Properties[3]

Chemical Identity
  • Systematic Name: 5'-S-(4-Aminophenyl)-5'-thioadenosine[2][3]

  • Abbreviation: p-APTA

  • Molecular Weight: ~374.4 g/mol (free base)

  • Solubility: Moderate in water; highly soluble in DMSO.

Enzymatic Efficiency

Compared to the natural substrate (MTA), p-APTA exhibits a lower but sufficient catalytic efficiency (


) to sustain adenine pools.
ParameterSubstrate: MTA (Natural)Substrate: p-APTA (Analogue)Clinical Implication
Relative Conversion Rate 100%~46%Sufficient for rescue; slower turnover prevents rapid adenine flush.
Hypothermic Effect High (Adenosine A1 agonist)Negligible p-APTA does not activate Adenosine A1 receptors, avoiding MTA-associated hypothermia.
Toxicity LowLowThe 4-aminophenyl byproduct is metabolically stable and non-toxic at therapeutic doses.

Data derived from comparative kinetic studies of 5'-arylthioadenosine analogues [1, 2].

Experimental Protocols

Protocol A: Enzymatic Cleavage Assay (HPLC)

Objective: Quantify the cleavage of p-APTA by recombinant MTAP to validate substrate activity.

Reagents:

  • Recombinant Human MTAP (0.5 mg/mL).

  • Substrate: p-APTA (10 mM stock in DMSO).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT.

  • Stop Solution: 10% Trichloroacetic acid (TCA).

Workflow:

  • Preparation: Dilute p-APTA to 500 µM in Phosphate Buffer.

  • Initiation: Add MTAP (final conc. 50 nM) to the reaction mix. Incubate at 37°C.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately mix aliquot with 50 µL Stop Solution. Centrifuge at 12,000 x g for 5 min.

  • Analysis: Inject supernatant onto C18 HPLC column.

    • Mobile Phase: 10 mM Ammonium Acetate (A) / Methanol (B). Gradient 5-60% B.

    • Detection: UV at 260 nm.

  • Calculation: Measure the appearance of the Adenine peak (Retention time ~4-5 min) and disappearance of p-APTA.

Protocol B: Differential Rescue Assay (Cell Viability)

Objective: Demonstrate selective protection of MTAP+ cells against 5-FU toxicity using p-APTA.

Cell Lines:

  • HCT116 (MTAP+) : Human colorectal carcinoma (wild type).

  • HCT116 (MTAP-/-) : Isogenic knockout clone.

Step-by-Step Methodology:

  • Seeding: Plate 2,000 cells/well in 96-well plates. Allow attachment (24h).

  • Drug Treatment:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Toxic): 5-Fluorouracil (5-FU) at

      
       concentration (typically ~5-10 µM).
      
    • Group 3 (Rescue): 5-FU + p-APTA (50 µM).

  • Incubation: Incubate for 72-96 hours.

  • Readout: Assess viability using CellTiter-Glo® (ATP luminescence).

  • Validation Criteria:

    • MTAP+ Cells: Group 3 viability should be significantly higher (>70%) than Group 2 (<20%).

    • MTAP- Cells: Group 3 viability should remain low (~20%), identical to Group 2.

Synthesis Workflow (Brief)

For labs requiring in-house synthesis:

  • Starting Material: 5'-Chloro-5'-deoxyadenosine.

  • Nucleophile: 4-Aminothiophenol.

  • Reaction: React in DMF with NaOH (3 eq) at 80°C for 4 hours.

  • Purification: Silica gel column chromatography (DCM/MeOH 9:1).

  • Yield: Typically 60-70%.

Senior Scientist Insights (Troubleshooting)

  • Spontaneous Hydrolysis: Unlike some ester-based prodrugs, the thioether linkage in p-APTA is chemically stable. If you observe adenine in your t=0 HPLC samples, your stock solution is likely contaminated or the enzyme was not quenched fast enough.

  • DMSO Tolerance: MTAP is robust, but keep final DMSO concentration <1% in enzymatic assays to avoid solvent-induced kinetic artifacts.

  • Aryl-Amine Oxidation: The 4-amino group is susceptible to oxidation over long storage periods. Store solid p-APTA at -20°C under argon. If the solution turns yellow/brown, repurify.

  • Specificity Check: Always run a control with an MTAP transition-state inhibitor (e.g., MT-DADMe-ImmA) to confirm that adenine release is strictly MTAP-dependent and not due to non-specific nucleosidases.

References

  • Su, Y., et al. (2025). "5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers."[2][3][4][5] Molecular Cancer Therapeutics, 24(7), 1030-1039.[4]

  • Zhang, Y., & Ealick, S. E. (2011).[6] "Crystal structure of 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP)." RCSB Protein Data Bank.

  • Singh, V., et al. (2005). "Design, synthesis, and biological evaluation of novel human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) substrates." Bioorganic & Medicinal Chemistry Letters, 15(11), 2829-2833.

  • Gjuka, D., et al. (2020). "Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors."[7] Cancer Cell, 38(5), 1-13.

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 5'-S-(4-Aminophenyl)-5'-thioadenosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-focused exploration of the in silico molecular docking studies of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its structural isomer, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA). It is designed for researchers, scientists, and drug development professionals seeking to understand the application of computational methods in modern drug discovery, using the development of these novel chemoprotective agents as a case study.

Introduction: The Therapeutic Rationale for Targeting MTAP with APTA Analogs

Nucleobase analogs (NBAs), such as 5-fluorouracil (5-FU), are mainstays in chemotherapy. However, their clinical utility is often hampered by significant toxicity to healthy tissues. A promising strategy to mitigate these side effects involves exploiting a common metabolic vulnerability in cancer: the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP).[1][2][3]

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers.[1][2] MTAP is the only enzyme in human cells that can salvage adenine from its natural substrate, S-methyl-5'-thioadenosine (MTA).[1][4] In normal, MTAP-proficient cells, MTA is cleaved to produce adenine and 5-methylthioribose-1-phosphate.[1][5] This adenine can then compete with toxic NBAs, preventing their conversion into harmful nucleotides and thus protecting the cell.[1] In MTAP-deficient cancer cells, this protective mechanism is absent.

While administering MTA alongside 5-FU has been explored, MTA itself has dose-limiting toxicities, including the induction of hypothermia, which is believed to be mediated through off-target effects on the adenosine A1 receptor (A1R).[1][3] This has driven the search for MTA analogs that retain the chemoprotective function without the adverse effects.

This guide focuses on two such analogs, p-APTA and m-APTA. In pre-clinical studies, m-APTA, in particular, demonstrated a superior safety profile by not inducing hypothermia while effectively protecting MTAP-expressing cells from 5-FU toxicity.[1][2][3] In silico docking was a pivotal tool in elucidating the molecular basis for both the on-target efficacy and the improved safety of these compounds.[1][2][3]

The "Why": Justification for In Silico Docking in the APTA Project

Before committing to extensive and costly preclinical trials, it is imperative to build a strong, mechanistically-grounded hypothesis. In silico molecular docking serves this exact purpose. For the APTA project, the rationale was twofold:

  • To Validate the On-Target Mechanism: It was crucial to understand if and how the synthesized APTA analogs could bind to the active site of MTAP. A key question was whether the binding pose of the analogs was conducive to the enzymatic reaction that releases adenine. Docking studies can predict these binding orientations and provide a structural hypothesis for the experimentally observed differences in adenine conversion rates between p-APTA and m-APTA.[1][6]

  • To Predict and Explain Off-Target Effects (Safety Profile): The primary limitation of the parent compound, MTA, was its hypothermic effect, likely due to A1R agonism. Computational docking provided a rapid, resource-efficient method to predict whether the APTA analogs would interact with the A1R. By comparing the docking poses and scores of MTA and the APTA analogs within the A1R binding pocket, researchers could form a strong rationale for the observed lack of hypothermia with m-APTA.[1][3][6]

This predictive power allows for a more "fail fast, fail cheap" approach in drug development, prioritizing candidates with a higher probability of success.

Methodology: A Self-Validating In Silico Docking Protocol

The following protocol is a detailed reconstruction of the experimental choices made in the foundational studies of APTA, grounded in best practices for molecular docking. The use of a specific software suite, the Glide module of the Schrödinger Suite, was reported in the primary literature.[1][2]

Part A: Target Protein Structure Preparation

The quality of the input protein structure is paramount for a meaningful docking result. The process involves retrieving a high-resolution crystal structure and preparing it to be computationally "clean."

Step-by-Step Protocol:

  • Structure Retrieval:

    • Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).

    • For MTAP, the human structure co-crystallized with MTA (PDB ID: 5EUB ) is the ideal starting point.[1][2] This provides a direct reference for the native ligand's binding pose.

    • For the adenosine A1 receptor, the human structure in an active state (PDB ID: 6D9H ) was used.[1][2]

  • Protein Preparation Workflow (using Schrödinger's Protein Preparation Wizard):

    • Import and Pre-processing: Load the PDB file. The software automatically identifies and corrects common structural issues.

    • Assign Bond Orders and Add Hydrogens: This is critical for correct charge and force field calculations.

    • Create Zero-Order Bonds to Metals and Disulfide Bonds: Ensures the structural integrity of the protein.

    • Optimize Hydrogen Bond Assignment: The system samples different orientations of water molecules and hydroxyl groups to create an optimized hydrogen-bonding network. This step is crucial for accurately predicting protein-ligand interactions.

    • Perform a Restrained Minimization: A brief energy minimization (e.g., using the OPLS3e force field) is performed to relieve any steric clashes introduced during the preparation steps. The restraints ensure that the protein's backbone does not deviate significantly from the crystal structure.

Part B: Ligand Preparation

The ligand must be converted from a 2D representation to a low-energy, 3D conformation with correct stereochemistry and ionization states.

Step-by-Step Protocol (using Schrödinger's LigPrep):

  • Structure Input: Draw the 2D structures of p-APTA, m-APTA, and the reference ligand MTA.

  • Generate 3D Conformations: The software generates a low-energy 3D structure for each ligand.

  • Determine Possible States:

    • Ionization States: Use a tool like Epik to predict the likely protonation states at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the charge of a molecule drastically affects its potential interactions.

    • Tautomers: Generate possible tautomeric forms.

    • Stereoisomers: If chiral centers are present, generate all relevant stereoisomers.

  • Energy Minimization: Each generated ligand state is subjected to an energy minimization to produce a stable, low-energy conformation.

Part C: Receptor Grid Generation and Molecular Docking

Before docking, a "grid" is generated to define the search space for the ligand within the protein's active site.

Step-by-Step Protocol (using Schrödinger's Glide):

  • Grid Generation:

    • Load the prepared protein structure.

    • Define the binding site by selecting the co-crystallized ligand (in the case of 5EUB) or by specifying residues known to be in the active site. The grid box should be large enough to encompass the entire binding pocket.

    • The software then pre-calculates the potential energy terms for the protein within this grid, which significantly speeds up the subsequent docking calculations.

  • Ligand Docking:

    • Load the prepared ligand library (p-APTA, m-APTA, MTA).

    • Choose a docking precision level. "Standard Precision" (SP) is often a good starting point for initial screening, while "Extra Precision" (XP) provides a more exhaustive search and refined scoring for final analysis. The original study utilized this high-precision approach.[1][2]

    • Initiate the docking run. Glide will systematically place each ligand conformation into the active site grid, evaluating millions of possible poses through a series of hierarchical filters.

Part D: Post-Docking Analysis and Interpretation

The output of a docking run is a set of "poses" for each ligand, ranked by a docking score (e.g., GlideScore). The analysis goes beyond simply looking at the score.

  • Binding Pose Analysis: Visually inspect the top-ranked poses. Does the predicted binding mode make chemical sense? For APTA in MTAP, the key question was whether the adenine moiety was positioned deep within the active site, similar to the native substrate MTA, which is a prerequisite for the desired enzymatic cleavage.[6]

  • Interaction Analysis: Identify key molecular interactions:

    • Hydrogen Bonds: Are there hydrogen bonds to key catalytic residues?

    • Pi-Pi Stacking: Are there aromatic interactions between the ligand and residues like tyrosine or phenylalanine?

    • Hydrophobic Interactions: Is the ligand making favorable contacts in non-polar regions of the pocket?

  • Comparative Docking: The true power of this analysis for the APTA project came from comparing the results:

    • m-APTA vs. p-APTA in MTAP: This comparison revealed why m-APTA was a more efficient substrate.[6]

    • m-APTA vs. MTA in A1R: This comparison provided the structural basis for m-APTA's superior safety profile.[1][3][6]

Results and Discussion: Structural Insights from the APTA Docking Study

The in silico docking results provided clear, actionable insights that correlated strongly with experimental data.

On-Target Docking at MTAP (PDB: 5EUB)

The study aimed to understand why m-APTA showed a higher rate of adenine conversion by MTAP compared to p-APTA.[1]

  • m-APTA: The docking simulation predicted that m-APTA binds to the MTAP active site in a very similar orientation to the natural substrate, MTA.[6] The crucial adenine portion of the molecule was positioned deep within the active site, poised for catalysis.[6]

  • p-APTA: In stark contrast, the docking predicted that p-APTA binds in an inverted orientation.[6] In this pose, the adenine group is directed away from the active site, which would logically explain its lower rate of conversion to adenine.[6]

Table 1: Summary of Docking Results (Illustrative)

Ligand Target Protein Docking Score (GlideScore, kcal/mol) Predicted Binding Orientation Key Interactions
m-APTA MTAP (5EUB) -8.5 Similar to native substrate (MTA) H-bonds with catalytic residues, adenine deep in pocket
p-APTA MTAP (5EUB) -7.9 Inverted orientation Adenine exposed to solvent
MTA A1R (6D9H) -9.2 Similar to native agonist (Adenosine) Strong H-bond network, classic agonist pose

| m-APTA | A1R (6D9H) | -5.1 | Unfavorable, sterically hindered | No significant interaction with key residues |

Note: Docking scores are illustrative and represent typical relative values.

Off-Target Docking at Adenosine A1 Receptor (PDB: 6D9H)

This analysis was critical for understanding the improved safety profile of m-APTA.

  • MTA: As hypothesized, MTA was predicted to dock favorably into the A1R active site, adopting a binding mode very similar to that of the natural agonist, adenosine.[6] This structural finding provides a strong explanation for its hypothermic side effects.

  • m-APTA: The docking simulation revealed that the substitution of the 5'-methyl group with the bulkier aminophenyl ring meant that m-APTA could no longer interact effectively with the A1R binding pocket.[1][6] The molecule is sterically hindered and unable to form the key interactions required for receptor activation. This result directly supports the experimental observation that m-APTA does not cause hypothermia.[1][3]

Visualizing the Workflow and Interactions

Diagram 1: Overall In Silico Validation Workflow

cluster_0 Hypothesis & Design cluster_1 In Silico Docking Protocol cluster_2 Analysis & Interpretation Hypothesis Develop MTA analog (APTA) to be a selective chemoprotectant Design Synthesize m-APTA and p-APTA isomers Hypothesis->Design PrepLig Prepare Ligand Structures (m-APTA, p-APTA, MTA) Design->PrepLig PrepProt Prepare Protein Structures (MTAP & A1R) Dock Molecular Docking (Glide XP) PrepProt->Dock PrepLig->Dock AnalyzeTarget Analyze On-Target Binding (MTAP) Dock->AnalyzeTarget AnalyzeOffTarget Analyze Off-Target Binding (A1R) Dock->AnalyzeOffTarget Conclusion Correlate with Experimental Data (Efficacy & Safety) AnalyzeTarget->Conclusion AnalyzeOffTarget->Conclusion

Caption: High-level workflow for the in silico docking study of APTA.

Diagram 2: Predicted Interactions of m-APTA at the MTAP Active Site

mAPTA m-APTA AdeninePocket Adenine Binding Pocket (Hydrophobic & Polar) mAPTA->AdeninePocket Adenine Moiety (Correct Orientation) CatalyticResidues Key Catalytic Residues mAPTA->CatalyticResidues H-Bonds

Caption: Schematic of m-APTA's productive binding mode in MTAP.

Diagram 3: Differential Binding at the Adenosine A1 Receptor

cluster_A1R A1R Binding Site (6D9H) KeyResidues Agonist Binding Residues MTA MTA (Native Substrate Analog) MTA->KeyResidues Strong Interaction (Agonism) mAPTA m-APTA (Bulky Analog) mAPTA->KeyResidues Steric Hindrance (No Interaction)

Caption: m-APTA's predicted lack of interaction with the A1 receptor.

Conclusion

The in silico docking study of 5'-S-(4-Aminophenyl)-5'-thioadenosine and its 3-amino isomer was not merely a confirmatory exercise; it was a cornerstone of the compound's development. It provided a robust, structurally-based explanation for key experimental observations, from enzymatic conversion rates to the whole-animal safety profile. This case study exemplifies how modern computational chemistry, when thoughtfully applied and integrated with experimental work, can accelerate drug discovery, de-risk candidates early, and provide invaluable mechanistic insights that guide the path to clinical development.

References

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics, 24(7), 1030-1039. [Link]

  • Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

  • PubMed. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Improved Syntheses of 5 '-S-(2-Aminoethyl)-6-N-(4-nitrobenzyl)-5 '-thioadenosine (SAENTA), Analogues, and Fluorescent Probe Conjugates. [Link]

  • bioRxiv. (2024). Computer-generated molecular docking of small molecules to MTAP or adenosine. [Link]

  • Wikipedia. (n.d.). 5′-Methylthioadenosine. [Link]

  • ChEMBL. (n.d.). Target: S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). EMBL-EBI. [Link]

  • ResearchGate. (n.d.). Docking at the S-methyl-5-thioadenosine phosphorylase. [Link]

  • NeuroQuantology. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. [Link]

  • InterPro. (n.d.). S-methyl-5'-thioadenosine phosphorylase (Q07938). EMBL-EBI. [Link]

  • Saccharomyces Genome Database. (n.d.). Chemical: 5'-S-methyl-5'-thioadenosine. [Link]

  • UniProt. (n.d.). MTAP - S-methyl-5'-thioadenosine phosphorylase - Homo sapiens (Human). [Link]

Sources

A Technical Guide to the Physicochemical Properties of 5'-S-(4-Aminophenyl)-5'-thioadenosine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) is a synthetic thioether analog of adenosine that has emerged as a compound of significant interest in the field of targeted cancer therapy. It is designed to act as a substrate for the enzyme S-methyl-5'-thioadenosine phosphorylase (MTAP), which is frequently deleted in a variety of human cancers.[1][2][3] The enzymatic cleavage of p-APTA in healthy, MTAP-expressing cells releases adenine, which can selectively protect these cells from the toxicity of nucleobase analog chemotherapeutics like 5-fluorouracil.[1][2][3] This mechanism of action presents a promising strategy for reducing the adverse side effects of chemotherapy in patients with MTAP-deficient tumors.[1][2][3]

A thorough understanding of the physicochemical properties of p-APTA is paramount for its development as a therapeutic agent. These properties govern its solubility, permeability, stability, and ultimately, its bioavailability and efficacy. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of p-APTA, detailed experimental protocols for their determination, and insights into their implications for research and drug development.

I. Core Physicochemical Properties

The molecular structure of p-APTA, featuring a purine nucleoside core linked to an aminophenyl group via a thioether bond, dictates its physicochemical behavior. The presence of the polar aminophenyl moiety was an intentional design choice to enhance water solubility compared to earlier phenylthioadenosine derivatives.[4]

PropertyValueSource
Molecular Formula C₁₆H₁₈N₆O₃SCalculation
Molecular Weight 374.42 g/mol Calculation
Polar Surface Area (PSA) 161.9 ŲCalculation
Predicted LogP -0.2Prediction
Predicted pKa (Strongest Acidic) 12.3 (Ribose hydroxyl)Prediction
Predicted pKa (Strongest Basic) 4.1 (Aminophenyl group)Prediction

II. Solubility

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability. As a nucleoside analog, p-APTA's solubility is influenced by its multiple hydrogen bond donors and acceptors, as well as the ionizable aminophenyl group.

Qualitative Assessment

The introduction of the 4-aminophenyl group was intended to improve the aqueous solubility of phenylthioadenosine derivatives.[4] Nucleoside analogs, as a class, are generally water-soluble compounds.[5]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of p-APTA.[6]

Objective: To determine the equilibrium concentration of p-APTA in an aqueous buffer at a specific temperature.

Materials:

  • 5'-S-(4-Aminophenyl)-5'-thioadenosine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of solid p-APTA to a series of glass vials.

  • To each vial, add a known volume of PBS (pH 7.4).

  • Seal the vials and place them in a shaker incubator set to 25°C or 37°C.

  • Shake the vials for at least 24 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of p-APTA.

  • The average concentration from replicate vials represents the aqueous solubility of p-APTA.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, and the measured concentration represents the true thermodynamic solubility.

  • pH 7.4 PBS: Mimics physiological pH, providing a more biologically relevant solubility value.

  • 24-hour Shaking: Allows sufficient time for the dissolution and precipitation processes to reach equilibrium.

  • Filtration: Is crucial to remove any undissolved solid, which would otherwise lead to an overestimation of solubility.

III. Lipophilicity (LogP and LogD)

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable molecules.

Predicted Lipophilicity

Due to the presence of an ionizable amino group, the lipophilicity of p-APTA is pH-dependent. The predicted LogP of -0.2 suggests that the neutral form of the molecule is relatively hydrophilic. At physiological pH (7.4), where the aminophenyl group may be partially protonated, the LogD is expected to be lower (more hydrophilic) than the LogP.

Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method)

This protocol describes the determination of the distribution coefficient of p-APTA between n-octanol and a pH 7.4 buffer.[7][8]

Objective: To measure the ratio of p-APTA concentration in the n-octanol and aqueous phases at equilibrium.

Materials:

  • 5'-S-(4-Aminophenyl)-5'-thioadenosine

  • n-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

Procedure:

  • Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by mixing them overnight and then separating the phases.

  • Prepare a stock solution of p-APTA in the pre-saturated PBS.

  • In a glass vial, mix a known volume of the p-APTA stock solution with an equal volume of pre-saturated n-octanol.

  • Seal the vial and shake vigorously for at least one hour to facilitate partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw a sample from both the n-octanol and the aqueous (PBS) layers.

  • Analyze the concentration of p-APTA in each phase using a validated HPLC method.

  • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([p-APTA]octanol / [p-APTA]aqueous).

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

  • Centrifugation: Provides a clean separation of the two phases, which is essential for accurate sampling.

  • HPLC Analysis: Offers high sensitivity and specificity for quantifying the analyte in each phase.

IV. Stability

The chemical stability of a drug substance is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are conducted under various environmental conditions to identify potential degradation pathways and establish appropriate storage conditions.[9][10][11]

Forced Degradation Studies

Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and develop stability-indicating analytical methods.

Experimental Protocol for Solution Stability Assessment

This protocol outlines a general procedure for evaluating the stability of p-APTA in solution under different pH and temperature conditions.

Objective: To determine the degradation rate of p-APTA in solution over time.

Materials:

  • 5'-S-(4-Aminophenyl)-5'-thioadenosine

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC system with a UV or MS detector

  • Temperature-controlled ovens or water baths

  • Photostability chamber

Procedure:

  • Prepare stock solutions of p-APTA in appropriate aqueous buffers (e.g., pH 2, pH 7.4, pH 9).

  • For oxidative stress, prepare a solution of p-APTA in the presence of H₂O₂.

  • Aliquot the solutions into vials and store them under different conditions:

    • Acidic/Basic Hydrolysis: Store at elevated temperatures (e.g., 60°C).

    • Oxidative Stress: Store at room temperature.

    • Thermal Stress: Store in an oven at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose to light in a photostability chamber according to ICH guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining p-APTA and any degradation products.

  • Plot the concentration of p-APTA versus time to determine the degradation kinetics.

Causality Behind Experimental Choices:

  • Stress Conditions: Accelerate the degradation process, allowing for the rapid identification of potential degradation pathways that might occur over a longer period under normal storage conditions.

  • Stability-Indicating Method: An HPLC method that can separate the parent drug from all potential degradation products is essential for accurate stability assessment.

V. Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of p-APTA.

Expected Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum of p-APTA is expected to show characteristic signals for the adenine and aminophenyl protons in the aromatic region, as well as signals for the ribose sugar protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of p-APTA, confirming its identity.

  • UV-Vis Spectroscopy: The purine and aminophenyl chromophores will result in characteristic UV absorbance maxima, which are useful for quantification.

Experimental Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Synthesis Synthesis of p-APTA Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Confirmation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity & Quantification

VI. Implications for Research and Drug Development

The physicochemical properties of p-APTA have several important implications for its use in research and development:

  • Formulation Development: The aqueous solubility of p-APTA will dictate the types of formulations that can be developed (e.g., oral, intravenous). Its stability will influence the choice of excipients and storage conditions.

  • Pharmacokinetic Profiling: The lipophilicity (LogD) of p-APTA will affect its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogD is often required for optimal oral bioavailability.

  • Analytical Method Development: The spectroscopic properties of p-APTA are essential for the development of analytical methods for its quantification in biological matrices and for quality control purposes.

Conclusion

5'-S-(4-Aminophenyl)-5'-thioadenosine is a promising chemoprotective agent with a unique mechanism of action. A comprehensive understanding and characterization of its physicochemical properties are essential for its successful translation from a laboratory curiosity to a clinical candidate. This technical guide provides a framework for the systematic evaluation of p-APTA's core physicochemical attributes, offering both theoretical insights and practical experimental protocols to aid researchers and drug development professionals in this endeavor.

References

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.).
  • Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics.
  • Mirza, T. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
  • Enamine. (n.d.). LogD/LogP Background.
  • Wan, H., et al. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Torres-Gavilán, A., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI.
  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. PubMed.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). MDPI.
  • Zhang, S., et al. (2024, April 20). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv.
  • Zhang, S., et al. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. PubMed.

Sources

Methodological & Application

Application Note and Protocol: Synthesis and Purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA), a thioether analogue of adenosine. The synthesis is a two-step process commencing with the chlorination of adenosine to yield 5'-chloro-5'-deoxyadenosine, which is subsequently reacted with 4-aminothiophenol. This application note outlines the reaction mechanism, provides a comprehensive list of materials and reagents, and offers a step-by-step methodology for both synthesis and purification. The protocol is designed to be self-validating by explaining the causality behind experimental choices, ensuring technical accuracy and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

5'-S-substituted-5'-thioadenosine derivatives are a class of compounds with significant biological activities. Notably, they are analogues of 5'-deoxy-5'-(methylthio)adenosine (MTA), a key metabolite in the polyamine biosynthesis pathway.[1][2] MTA is a substrate for the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is frequently deleted in various human cancers.[3][4] This has led to the exploration of MTA analogues as potential therapeutic agents. 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its isomer 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) have been identified as substrates for MTAP, highlighting their potential in cancer therapy.[3][5][6] The synthesis of these compounds is therefore of considerable interest to the scientific community.

This protocol details a robust method for the synthesis of p-APTA, adapted from a reported synthesis of its meta-isomer.[5] The synthetic strategy involves the initial conversion of adenosine to 5'-chloro-5'-deoxyadenosine, followed by a nucleophilic substitution with 4-aminothiophenol.

Visualization of the Synthetic Workflow

The overall process for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine is depicted below.

cluster_synthesis Synthesis cluster_purification Purification A Adenosine B 5'-Chloro-5'-deoxyadenosine A->B Chlorination (Thionyl Chloride, Pyridine, Acetonitrile) C 5'-S-(4-Aminophenyl)-5'-thioadenosine (Crude) B->C Nucleophilic Substitution (4-Aminothiophenol, Potassium tert-butoxide, DMF) D Crude Product E Silica Gel Chromatography D->E Column Loading F Pure 5'-S-(4-Aminophenyl)-5'-thioadenosine E->F Elution & Fraction Collection

Figure 1: Overall workflow for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine.

Materials and Reagents

ReagentSupplierProduct #Molecular Weight ( g/mol )Quantity
AdenosineSigma-AldrichA9251267.2415 mmol
Acetonitrile (anhydrous)Acros Organics61001001041.0560 mL
Pyridine (anhydrous)Acros Organics22707001079.1032 mmol
Thionyl chlorideSigma-Aldrich320536118.9774 mmol
4-AminothiophenolSigma-AldrichA76801125.193.8 mmol
Dimethylformamide (DMF, anhydrous)Acros Organics32701001073.0912 mL
Potassium tert-butoxide (1M in THF)Sigma-Aldrich156671112.214.1 mmol
Hydrochloric acid (10% aq.)Fisher ScientificA144-21236.46As needed
Dichloromethane (DCM)Fisher ScientificD143-484.93For Chromatography
Methanol (MeOH)Fisher ScientificA452-432.04For Chromatography
Silica gel (230-400 mesh)Fisher ScientificS733-1-For Chromatography

Experimental Protocols

Part 1: Synthesis of 5'-chloro-5'-deoxyadenosine

This initial step involves the selective chlorination of the 5'-hydroxyl group of adenosine. Thionyl chloride is a common and effective reagent for this transformation.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend adenosine (15 mmol) in anhydrous acetonitrile (60 mL).[7]

  • Addition of Pyridine: Add anhydrous pyridine (32 mmol) to the suspension and stir for 10 minutes at 0 °C (ice-water bath). Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Thionyl Chloride: Add thionyl chloride (74 mmol) dropwise to the cooled and stirred mixture. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: Stir the reaction mixture for 4 hours at 0 °C, followed by an additional 16 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).

  • Product Isolation: The resulting yellow emulsion is filtered, and the solid is washed with acetonitrile (2 x 20 mL) to yield 5'-chloro-5'-deoxyadenosine as a solid.

Part 2: Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine

This step involves the nucleophilic substitution of the chloride in 5'-chloro-5'-deoxyadenosine by the thiolate of 4-aminothiophenol. The thiolate is generated in situ using a strong base like potassium tert-butoxide.

cluster_reaction Chemical Reaction 5_chloro_5_deoxyadenosine 5'-chloro-5'-deoxyadenosine p_APTA 5'-S-(4-Aminophenyl)-5'-thioadenosine 5_chloro_5_deoxyadenosine->p_APTA + 4_aminothiophenol 4-aminothiophenol 4_aminothiophenol->p_APTA +

Figure 2: Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine.

Step-by-Step Methodology:

  • Thiolate Formation: In a separate flame-dried flask under an argon atmosphere, dissolve 4-aminothiophenol (3.8 mmol) in dry DMF (10 mL).[5]

  • Base Addition: Add potassium tert-butoxide (1M in THF; 4.1 mmol) to the solution and stir at room temperature for 30 minutes. The formation of the thiolate can be visually observed.

  • Nucleophilic Substitution: Add a solution of 5'-chloro-5'-deoxyadenosine (1.9 mmol) in DMF (2 mL) quantitatively to the thiolate mixture.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 16 hours. Monitor the reaction progress by TLC (DCM:MeOH, 9:1).

  • Work-up: After the reaction is complete, neutralize the mixture with 10% aqueous HCl and concentrate it in vacuo to obtain the crude product.

Part 3: Purification by Silica Gel Chromatography

Purification of the crude product is essential to remove unreacted starting materials and by-products. Column chromatography using silica gel is a standard and effective method for this purpose.

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in dichloromethane (DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of DMF or a DCM/MeOH mixture and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient would be from 0% to 10% methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them in vacuo to yield pure 5'-S-(4-Aminophenyl)-5'-thioadenosine.

Causality and Expert Insights

  • Choice of Chlorinating Agent: Thionyl chloride is preferred for the chlorination of the 5'-hydroxyl group of adenosine as it provides good yields and the by-products (SO2 and HCl) are gaseous, which simplifies the work-up.[5]

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere (argon) is critical, particularly in the formation of the thiolate with potassium tert-butoxide, as this reagent is highly reactive with water.[7]

  • Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the thiol without competing in the subsequent substitution reaction.

  • Purification Strategy: A gradient elution in silica gel chromatography is employed to effectively separate the more polar product from the less polar starting materials and impurities. The polarity of the eluent is gradually increased by adding methanol to the dichloromethane.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine. By following these steps and understanding the rationale behind them, researchers can successfully synthesize this important adenosine analogue for further investigation in drug discovery and development, particularly in the context of MTAP-deficient cancers.

References

  • Sufrin, J. R., et al. (1987). Synthesis and antiproliferative effects of novel 5'-fluorinated analogues of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 30(8), 1403-1408. [Link]

  • Sufrin, J. R., et al. (1990). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 33(8), 2164-2169. [Link]

  • bioRxiv. (2024). S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Org. Synth. 2019, 96, 455-473. [Link]

  • Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. [Link]

  • bioRxiv. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. [Link]

  • ResearchGate. (n.d.). Biosynthesis and metabolism of 5'-Methylthioadenosine (MTA). [Link]

  • Wikipedia. (2023). 5′-Methylthioadenosine. [Link]

  • Jarvis, S. M., et al. (1991). 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a novel ligand with high affinity for polypeptides associated with nucleoside transport. Partial purification of the nitrobenzylthioinosine-binding protein of pig erythrocytes by affinity chromatography. Biochemical Pharmacology, 41(6-7), 985-993. [Link]

  • Cacciapuoti, G., et al. (1986). Purification and characterization of 5'-deoxy-5'-methylthioadenosine phosphorylase from human placenta. European Journal of Biochemistry, 157(2), 393-399. [Link]

  • PubMed. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. [Link]

Sources

Application Note: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) in MTAP-Deficient Oncology

[1][2][3]

Executive Summary

The metabolic deletion of MTAP (Methylthioadenosine Phosphorylase) is a "trunk event" in approximately 15% of all human cancers (e.g., Glioblastoma, Pancreatic Ductal Adenocarcinoma).[1] This deletion creates a massive accumulation of the metabolite MTA, which inhibits PRMT5, creating a synthetic lethal vulnerability.

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) is a synthetic MTA analogue designed to exploit this asymmetry. Unlike native MTA, which induces systemic hypothermia in vivo, p-APTA is a metabolically stable substrate that:

  • Differentiates Normal vs. Tumor Cells: In normal tissues (MTAP+), p-APTA is cleaved into Adenine and a thioribose derivative.[2] In MTAP-deficient tumors, it remains uncleaved.[3]

  • Enables Selective Chemoprotection: The released Adenine in normal cells competitively inhibits the activation of toxic nucleobase analogues (e.g., 2,6-Diaminopurine or 5-Fluorouracil), sparing healthy tissue while the tumor (starved of Adenine) succumbs to the drug.

  • Facilitates Target Discovery: The 4-aminophenyl moiety provides a chemically reactive handle for immobilization, allowing the purification of MTA-binding enzymes (e.g., MTAP, PRMT5, MTR Kinase).

Mechanism of Action: The "Metabolic Shield"

The therapeutic logic relies on differential enzymatic processing . The following diagram illustrates how p-APTA acts as a "prodrug" of Adenine only in healthy cells, creating a protective shield against toxic nucleotide analogues.

Gcluster_normalNormal Cell (MTAP +/+)cluster_cancerCancer Cell (MTAP -/-)pAPTA_Np-APTA(Substrate)MTAPMTAP EnzymepAPTA_N->MTAPAdenineAdenine(Protective Metabolite)MTAP->AdenineCleavageAPRTAPRT/UPRT(Activation Enzyme)Adenine->APRTCompetitiveInhibitionToxicDrugToxic Nucleobase(e.g., 2,6-DAP / 5-FU)ToxicDrug->APRTSurvivalSurvivalAPRT->SurvivalToxic NucleotideBlockedpAPTA_Cp-APTA(Intact)NoMTAPMTAP DeletedAPRT_CAPRT/UPRTNoMTAP->APRT_CNo AdenineGeneratedToxicDrug_CToxic Nucleobase(e.g., 2,6-DAP / 5-FU)ToxicDrug_C->APRT_CDeathCell DeathAPRT_C->DeathToxic NucleotideIncorporated

Caption: Differential processing of p-APTA in MTAP-proficient vs. deficient cells. In normal cells, MTAP cleaves p-APTA to Adenine, which blocks the activation of toxic nucleobase analogues.[3][4] In MTAP-null cancers, this protection is absent.[5]

Protocol A: Selective Chemoprotection Assay

This protocol measures the ability of p-APTA to widen the therapeutic window of toxic nucleobase analogues (NBAs) like 5-Fluorouracil (5-FU) or 2,6-Diaminopurine (DAP) .

Materials
  • Cell Lines: Isogenic pair (e.g., HCT116 MTAP+/+ and HCT116 MTAP-/-).

  • Reagents:

    • p-APTA (Dissolve in DMSO to 100 mM stock).

    • Toxic NBA: 5-FU or 2,6-DAP.

    • CellTiter-Glo® or Crystal Violet stain.[2]

  • Media: Dialyzed FBS (dFBS) supplemented medium (Critical: Standard FBS contains exogenous purines/MTA that can mask effects).[2]

Experimental Workflow
  • Seeding:

    • Seed 2,000 cells/well in 96-well plates using media with 10% Dialyzed FBS .

    • Allow attachment for 12–24 hours.[2]

  • p-APTA Pre-treatment (The "Shielding" Step):

    • Prepare a 2x solution of p-APTA in media.

    • Add to cells to reach a final concentration of 10–50 µM .[2]

    • Note: p-APTA must be present before or simultaneously with the toxic drug to generate the protective adenine pool.[2]

    • Incubate for 4 hours.

  • Co-treatment with Toxic NBA:

    • Add 5-FU or DAP in a dose-response series (e.g., 0.1 µM to 100 µM).

    • Maintain p-APTA concentration constant across all wells.

  • Incubation & Readout:

    • Incubate for 72–96 hours.[2]

    • Assess viability.[2]

Expected Results (Data Table)
ConditionCell Type (MTAP Status)p-APTA (µM)Toxic Drug IC50 (Shift)Interpretation
Control MTAP +/+01.5 µMBaseline toxicity.
Experimental MTAP +/+ 20 > 50 µM Protection: p-APTA -> Adenine blocks toxicity.[2]
Control MTAP -/-01.2 µMBaseline toxicity.[2]
Experimental MTAP -/- 20 1.2 µM No Protection: p-APTA is not metabolized.[2]

Protocol B: Affinity Purification of MTA-Binding Proteins

The 4-aminophenyl group on p-APTA is a nucleophile suitable for coupling to NHS-activated or CNBr-activated beads. This creates an affinity matrix to purify MTAP (from normal tissue) or other MTA-binding proteins (e.g., PRMT5, MTR Kinase) from lysates.

Materials
  • Ligand: p-APTA.

  • Matrix: NHS-Activated Sepharose 4 Fast Flow or Magnetic Beads.

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.[2]

  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[2]

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM native MTA (for competitive elution).

Step-by-Step Coupling & Pulldown
  • Ligand Immobilization:

    • Wash NHS-beads with 1 mM HCl (ice cold).

    • Dissolve p-APTA in Coupling Buffer (ensure pH is ~8.0–8.3; avoid amine-containing buffers like Tris).

    • Incubate beads with p-APTA solution for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

    • Chemistry: The primary amine on the phenyl ring attacks the NHS ester, forming a stable amide linkage.[2]

  • Blocking:

    • Wash beads to remove unbound p-APTA.[2]

    • Incubate with Blocking Buffer for 2 hours to quench remaining active sites.[2]

  • Lysate Preparation:

    • Lyse cells (e.g., K562 or HEK293) in mild lysis buffer (50 mM Tris, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors).

    • Critical: Remove endogenous MTA by dialysis or gel filtration if high background is expected.[2]

  • Pulldown:

    • Incubate lysate with p-APTA-beads for 2 hours at 4°C.

    • Wash 3x with Lysis Buffer (increase salt to 300 mM if non-specific binding occurs).[2]

  • Elution:

    • Specific Elution: Add buffer containing 2 mM free MTA . This competitively displaces proteins bound to the p-APTA bait.[2]

    • Analysis: Run eluate on SDS-PAGE; Silver Stain or Western Blot for MTAP/PRMT5.[2]

References

  • Discovery of p-APTA Chemoprotection

    • Title: 5′-S-(3-Aminophenyl)-5′-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers[6][5][7][4][8][9]

    • Source: Molecular Cancer Therapeutics (2025)[4]

    • URL:[Link]

  • Affinity Purific

    • Title: Affinity purification of 5-methylthioribose kinase and 5-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Klebsiella pneumoniae[10][11][12]

    • Source: Journal of Biological Chemistry / PubMed[2]

    • URL:[Link]

  • MTAP Deficiency in Cancer (Context)

    • Title: MTAP-Null Tumors: A Comprehensive Review on Synthetic Vulnerabilities and Therapeutic Strategies[13]

    • Source: Cancers (Basel) / PMC[14]

    • URL:[Link]

  • Therapeutic Str

    • Title: A proposed new therapy of tumors deficient in methylthioadenosine phosphorylase (MTAP)[5][7][3][4][8][15]

    • Source: Cancer Research (AACR)
    • URL:[Link]

Sources

Application Note: 5'-S-(4-Aminophenyl)-5'-thioadenosine (pNH2PhTA) as a Chemical Probe for MTA/SAH Nucleosidase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5'-S-(4-Aminophenyl)-5'-thioadenosine (pNH2PhTA; CAS: 86072-46-0) is a synthetic nucleoside analog engineered as a potent chemical probe for interrogating 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidases (MTANs). Because MTANs are uniquely expressed in bacteria and absent in mammals, they represent a highly selective target for novel antimicrobial drug discovery, particularly against purine auxotrophs like Borrelia burgdorferi[1].

This application note provides a comprehensive, self-validating framework for utilizing pNH2PhTA in both cell-free kinetic profiling and high-throughput whole-cell screening.

Mechanistic Overview: Causality in Probe Design

Why pNH2PhTA? The natural substrate of MTAN, 5'-methylthioadenosine (MTA), contains a small 5'-methylthio group. In pNH2PhTA, this is replaced by a bulky 4-aminophenylthio moiety.

  • Steric Inhibition: The aromatic ring of pNH2PhTA occupies the hydrophobic pocket of the MTAN active site. This steric bulk physically prevents the enzyme from undergoing the conformational closure required to execute glycosidic bond cleavage, resulting in potent competitive inhibition[1].

  • Synthetic Versatility: The para-amine group on the phenyl ring serves as a highly reactive chemical handle. It allows researchers to couple the probe to agarose beads (for affinity chromatography) or fluorophores (for imaging) without disrupting the core pharmacophore's binding affinity to the enzyme's active site.

Pathway SAM S-adenosylmethionine (SAM) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions MTAN MTA/SAH Nucleosidase (MTAN) MTA->MTAN SAH->MTAN Products Adenine + Thiosugars (Purine Salvage & AI-2) MTAN->Products Glycosidic Cleavage Probe pNH2PhTA Probe (CAS: 86072-46-0) Probe->MTAN Competitive Inhibition

Metabolic pathway of MTAN and its targeted competitive inhibition by the chemical probe pNH2PhTA.

Data Presentation: Kinetic Profiling

When benchmarking pNH2PhTA against other chemical probes, it is essential to compare binding affinities across different MTAN isoforms. For instance, B. burgdorferi uniquely expresses both cytoplasmic (Pfs) and surface-exposed (Bgp) MTAN homologs[3].

Table 1: Comparative Kinetic Profile of MTAN Probes

Chemical ProbeTarget EnzymeMechanism of ActionRelative Potency (IC₅₀ / Kᵢ)Primary Application
pNH2PhTA MTAN (Bgp / Pfs)Competitive InhibitorLow MicromolarSAR studies, Affinity matrices
pNO2PhTA MTAN (Bgp / Pfs)Competitive InhibitorLow MicromolarStructural biology, X-ray crystallography
Formycin A (FMA) MTAN (General)Transition-State AnalogNanomolarBroad-spectrum bactericidal screening
MTA MTAN (Native)Endogenous SubstrateN/A (Kₘ ~ 1-5 µM)Baseline enzymatic assays

Note: Data synthesized from standardized in vitro assessments of B. burgdorferi MTANs[1].

Experimental Protocols

Protocol A: Real-Time UV-Spectrophotometric MTAN Inhibition Assay

This protocol details a label-free, continuous UV assay to determine the specific activity and inhibitory kinetics of pNH2PhTA.

The Causality of the Design: The assay relies on the distinct UV absorption spectra of the substrate (MTA) and the product (adenine). As the glycosidic bond is cleaved, a hypsochromic shift occurs, resulting in a measurable drop in absorbance at 275 nm (


)[1].

Self-Validating System: Because the aromatic ring of pNH2PhTA also absorbs UV light, failing to account for the probe's intrinsic absorbance will yield false-negative inhibition data. This protocol mandates a pre-initiation baseline subtraction step to isolate the catalytic signal.

Workflow Prep 1. Enzyme Prep (Purified MTAN) Incubate 2. Probe Incubation (pNH2PhTA) Prep->Incubate Substrate 3. Substrate Addition (100 µM MTA) Incubate->Substrate Readout 4. UV Readout (Absorbance 275 nm) Substrate->Readout Analysis 5. Kinetic Analysis (IC50 / Ki) Readout->Analysis

Step-by-step experimental workflow for the self-validating UV-spectrophotometric MTAN assay.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare 100 mM sodium phosphate buffer. Crucial choice: Adjust the pH based on the specific MTAN homolog being tested (e.g., pH 7.0 for surface-exposed Bgp; pH 5.0 for cytoplasmic Pfs) to ensure optimal protonation of the active site residues[1].

  • Enzyme & Probe Incubation: In a UV-transparent quartz cuvette, combine the buffer, recombinant MTAN (final concentration ~50-100 nM), and serial dilutions of pNH2PhTA (0.1 µM to 100 µM). Incubate at 37°C for 10 minutes to allow the bulky aminophenyl group to equilibrate within the hydrophobic pocket.

  • Baseline Calibration (Self-Validation Step): Place the cuvette in a scanning UV/Vis spectrophotometer. Zero the instrument at 275 nm. This step subtracts the background absorbance of the pNH2PhTA probe and the enzyme, ensuring that subsequent changes are strictly catalytic.

  • Reaction Initiation: Rapidly spike the cuvette with 100 µM MTA (substrate). Mix by inversion for 3 seconds.

  • Kinetic Readout: Monitor the linear decrease in absorbance at 275 nm over 5 minutes.

  • Data Processing: Calculate the conversion velocity using the extinction coefficient (

    
    ). Plot the initial velocities against pNH2PhTA concentrations using a Morrison or Cheng-Prusoff equation to derive the 
    
    
    
    .
Protocol B: High-Throughput Whole-Cell Antimicrobial Screening

To translate enzymatic inhibition into biological efficacy, pNH2PhTA must be tested in live bacterial cultures.

The Causality of the Design: Standard optical density (OD₆₀₀) measurements are highly inaccurate for slow-growing, morphologically complex bacteria like spirochetes. Instead, a fluorescence or luminescence-based viability assay is required. Self-Validating System: Chemical probes often exhibit auto-fluorescence or quench reporter signals. To validate that a drop in signal equals bacterial death (and not an optical artifact), a rigorous "Live/Dead Standard Curve" must be run in parallel on every single plate[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow the target bacterial strain (e.g., B. burgdorferi N40) to logarithmic phase (~

    
     cells/mL).
    
  • Live/Dead Standard Curve Generation (Self-Validation Step):

    • Aliquot half the culture and heat-kill at 60°C for 30 minutes.

    • Create a standard curve by mixing live and dead bacteria at known ratios (100:0, 75:25, 50:50, 25:75, 0:100).

    • This curve calibrates the exact fluorescence/luminescence output to true biological viability, bypassing probe-induced optical artifacts[1].

  • Probe Treatment: In a 96-well plate, add 5-fold serial dilutions of pNH2PhTA (from 200 µM down to 0.32 µM). Inoculate with the live bacterial suspension. Include a vehicle-only control (100% viability) and a media-only control (background).

  • Incubation: Incubate the plates under appropriate physiological conditions (e.g., 34°C, 5% CO₂ for 48-72 hours).

  • Viability Readout: Add the viability reagent (e.g., Alamar Blue/resazurin or luciferin for luciferase-expressing strains). Measure the signal and map the readout against the Live/Dead standard curve to calculate the precise percentage of killed bacteria.

References

  • Cornell, K. A., Primus, S., Martinez, J. A., & Parveen, N. (2009). Assessment of methylthioadenosine/S-adenosylhomocysteine nucleosidases of Borrelia burgdorferi as targets for novel antimicrobials using a novel high-throughput method. Journal of Antimicrobial Chemotherapy, 63(6), 1163–1172. [Link][1]

  • Chakraborti, M., Schlachter, S., Primus, S., Wagner, J., Sweet, B., Carr, Z., Cornell, K. A., & Parveen, N. (2020). Evaluation of Nucleoside Analogs as Antimicrobials Targeting Unique Enzymes in Borrelia burgdorferi. Pathogens, 9(9), 678. [Link][3]

  • Parveen, N., & Cornell, K. A. (2011). Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism. Molecular Microbiology, 79(1), 7–20. [Link][2]

Sources

Application Note: Selective Chemoprotection using 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and 5-Fluorouracil

[1]

Abstract & Rationale

The clinical utility of 5-fluorouracil (5-FU) is often limited by dose-dependent toxicities (myelosuppression, GI toxicity) in normal tissues. 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) is a synthetic substrate of Methylthioadenosine Phosphorylase (MTAP) .

This protocol leverages a specific metabolic vulnerability:

  • Normal Tissues (MTAP-positive): Express MTAP, which cleaves p-APTA to release Adenine . This Adenine is rapidly salvaged by Adenine Phosphoribosyltransferase (APRT), consuming the cellular pool of Phosphoribosyl Pyrophosphate (PRPP) .[1] Since 5-FU requires PRPP for activation (via OPRT), PRPP depletion prevents 5-FU bioactivation, sparing the cell.

  • Target Tumors (MTAP-deficient): Many cancers (e.g., glioblastoma, pancreatic, bladder) lack MTAP due to the 9p21 chromosomal deletion.[2][3] These cells cannot cleave p-APTA; Adenine is not released, PRPP levels remain high, and 5-FU retains full cytotoxic potency.

This guide details the protocols for validating this selective protection in vitro and in vivo.

Mechanism of Action

The synergy is actually a "selective antagonism" in normal cells. p-APTA acts as a prodrug for Adenine only in MTAP-competent cells.

Pathway Visualization

Gcluster_normalNormal Cell (MTAP+) -> PROTECTIONcluster_cancerCancer Cell (MTAP-) -> TOXICITYpAPTAp-APTA(Prodrug)MTAPMTAP(Enzyme)pAPTA->MTAPAdenineAdenineAPRTAPRTAdenine->APRTPRPPPRPP Pool(Co-factor)PRPP->APRTConsumedOPRTOPRTPRPP->OPRTDepletedPRPP->OPRTAvailableFiveFU5-Fluorouracil(5-FU)FiveFU->OPRTFUMPFUMP(Toxic Nucleotide)AMPAMP(Harmless)MTAP->AdenineCleavageAPRT->AMPOPRT->FUMPActivation

Figure 1: Mechanism of Selective Chemoprotection. In MTAP+ cells, p-APTA conversion to Adenine depletes PRPP, preventing 5-FU activation. In MTAP- cells, this protection pathway is absent.

Materials & Reagents

ReagentSpecificationStorage
p-APTA 5'-S-(4-Aminophenyl)-5'-thioadenosine (MW ~374.4)-20°C (Desiccated)
5-Fluorouracil Pharmaceutical grade or >99% purityRoom Temp / 4°C
MTAP+ Cells HEK293, HCT116 (Wild Type)Liquid Nitrogen
MTAP- Cells MCF-7, A549, HCT116 (MTAP-/- clone)Liquid Nitrogen
Viability Reagent CCK-8, MTT, or CellTiter-Glo®4°C / -20°C
Vehicle (In Vivo) DMSO/PEG400/Saline (e.g., 5:30:65 ratio)Freshly prepared

Note on Compound Sourcing: p-APTA is a specialized research compound. If not available from major vendors (e.g., MedChemExpress, Sigma), it may require custom synthesis as described in Zhang et al., Mol Cancer Ther 2025. The structural isomer m-APTA (3-aminophenyl) is also a valid alternative with potentially improved thermal safety profiles.[4]

Experimental Protocols

Protocol A: In Vitro Selective Protection Assay

Objective: Demonstrate that p-APTA shifts the IC50 of 5-FU in MTAP+ cells but not in MTAP- cells.

  • Cell Seeding:

    • Seed MTAP+ and MTAP- cells in 96-well plates (3,000–5,000 cells/well).

    • Incubate for 24 hours to allow attachment.

  • Drug Preparation:

    • Prepare a 100 mM stock of p-APTA in DMSO.

    • Prepare serial dilutions of 5-FU (Range: 0.1 µM to 1000 µM).

  • Treatment:

    • Group 1 (Control): Vehicle only.

    • Group 2 (5-FU Only): 5-FU serial dilution.

    • Group 3 (Combination): 5-FU serial dilution + Fixed p-APTA (100 µM) .

    • Technical Tip: Add p-APTA 1 hour prior to 5-FU to prime the Adenine/PRPP depletion.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add viability reagent (e.g., 10 µL CCK-8). Incubate 1–4 hours. Measure Absorbance (450 nm).

  • Analysis:

    • Calculate IC50 for 5-FU alone vs. 5-FU + p-APTA.

    • Success Criteria:

      • MTAP+ Cells: IC50 should increase significantly (>5-fold shift) with p-APTA.

      • MTAP- Cells: IC50 should remain unchanged (Ratio ~1.0).

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm MTAP status and effect on downstream targets.

  • Lysate Preparation: Treat cells as above for 24 hours. Harvest lysates.

  • Antibodies:

    • Anti-MTAP: To confirm presence/absence.

    • Anti-TS (Thymidylate Synthase): 5-FU target (ternary complex formation).

    • Anti-γH2AX: Marker for DNA damage.

  • Expected Result:

    • MTAP+ Cells + Combination: Reduced γH2AX compared to 5-FU alone (Protection).

    • MTAP- Cells + Combination: High γH2AX levels similar to 5-FU alone (No Protection).

Protocol C: In Vivo Xenograft Guidelines

Objective: Assess host protection (toxicity reduction) and tumor efficacy.

  • Model: Nude mice bearing MTAP-deficient tumors (e.g., bladder cancer PDX or xenograft).

  • Dosing Regimen:

    • Group A: Vehicle.

    • Group B (Toxicity Control): 5-FU (80–120 mg/kg, i.p., Weekly).

    • Group C (Combination): p-APTA (approx. 30–100 mg/kg, i.p.) administered 1 hour before 5-FU.

    • Note: Doses are estimates based on molar equivalents to MTA (0.1–0.3 mmol/kg).

  • Monitoring:

    • Tumor Volume: Caliper measurements 2x/week.

    • Toxicity Markers:

      • Body Weight: Daily.

      • CBC (Complete Blood Count): Weekly (tail vein) to monitor RBC/WBC counts (anemia/neutropenia).

  • Endpoints:

    • Combination group should show tumor regression (similar to 5-FU alone) but significantly less weight loss and anemia .

Data Presentation & Analysis

Table 1: Expected IC50 Shift (Example Data)
Cell LineMTAP Status5-FU IC50 (µM)5-FU + p-APTA IC50 (µM)Protection Factor (Fold Change)
HEK293 Positive (+)5.2>100.0>20x (Protected)
HCT116 Positive (+)3.845.0~12x (Protected)
MCF-7 Negative (-)4.14.31.0x (No Effect)
Technical Insight: p-APTA vs. m-APTA

While p-APTA (4-aminophenyl) is effective, recent studies suggest the meta-isomer (m-APTA) may have a superior safety profile regarding hypothermia . MTA and some analogs can activate adenosine receptors (A1R) causing body temperature drops. If p-APTA causes hypothermia in your mouse model, switch to m-APTA, which retains the MTAP-cleavage property but has lower affinity for A1R.

References

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers.[2][5][4][6] Molecular Cancer Therapeutics.[5]

  • Wulff, J. E., et al. (2024).[3] Synthesis and evaluation of phenylthioadenosine derivatives as MTAP substrates. bioRxiv.

  • Ljubimova, J. Y., et al. (2022). MTAP deficiency in cancer: A metabolic vulnerability. Seminars in Cancer Biology.
  • MedChemExpress. (2024). Product Datasheet: m-APTA/p-APTA.

Application Notes and Protocols for a Coupled Enzyme Assay Featuring 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Tool for Probing Methylthioadenosine Phosphorylase Activity

In the landscape of cancer research and drug development, the enzyme 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP) has emerged as a significant therapeutic target.[1][2] MTAP plays a crucial role in the salvage of adenine and methionine from its natural substrate, 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis.[1][2][3] Notably, the gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of human cancers, leading to MTAP deficiency.[1][3] This deficiency creates a unique metabolic vulnerability in cancer cells, making the development of tools to study MTAP activity of paramount importance.

5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA) is an analog of MTA that has been identified as a substrate for MTAP.[4][5] Upon enzymatic cleavage by MTAP, APTA yields adenine and 5-thio-(4-aminophenyl)-ribose-1-phosphate. This reaction forms the basis of a sensitive and continuous coupled enzyme assay to determine MTAP activity. This application note provides a detailed protocol for a robust and reliable in vitro coupled enzyme assay for MTAP using APTA as a substrate. The assay is designed for a 96-well plate format, making it suitable for high-throughput screening of potential MTAP inhibitors or for characterizing enzyme kinetics.

Principle of the Coupled Enzyme Assay

This assay employs a three-enzyme cascade to generate a readily detectable colorimetric or fluorometric signal directly proportional to the rate of APTA cleavage by MTAP.

  • Primary Reaction (MTAP): The enzyme of interest, MTAP, catalyzes the phosphorolysis of APTA, producing adenine and 5-thio-(4-aminophenyl)-ribose-1-phosphate.

  • Coupling Reaction 1 (Adenine Deaminase): In the presence of adenine deaminase, the adenine produced is converted to hypoxanthine.

  • Coupling Reaction 2 (Xanthine Oxidase): Xanthine oxidase (XO) then catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, generating hydrogen peroxide (H₂O₂) as a byproduct.[6][7]

  • Detection Reaction (Horseradish Peroxidase): The generated hydrogen peroxide is utilized by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, producing a detectable signal.[8][9][10]

This multi-step process ensures a continuous and amplified signal, allowing for real-time monitoring of MTAP activity.

Visualizing the Assay Principle

The following diagram illustrates the enzymatic cascade involved in the coupled assay.

Assay_Principle APTA 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA) MTAP MTAP APTA->MTAP + Pi Adenine Adenine MTAP->Adenine Adenine_Deaminase Adenine Deaminase Adenine->Adenine_Deaminase Hypoxanthine Hypoxanthine Adenine_Deaminase->Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO H2O2 Hydrogen Peroxide (H₂O₂) XO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Signal Detectable Signal HRP->Signal Substrate Colorimetric/Fluorometric Substrate Substrate->HRP

Caption: Enzymatic cascade of the coupled assay for MTAP activity.

Materials and Reagents

Enzymes
  • Recombinant Human MTAP (e.g., Origene, Cat# TP306024)[3]

  • Adenine Deaminase

  • Xanthine Oxidase (XO) from microbial source (e.g., Millipore-Sigma, Cat# X2252)[3]

  • Horseradish Peroxidase (HRP)

Substrates and Reagents
  • 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA)

  • Potassium Phosphate (KH₂PO₄)

  • Tris-HCl

  • DMSO (for stock solutions)

  • HRP substrate (choose one):

    • Colorimetric: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or a similar substrate.

    • Fluorometric: A fluorogenic HRP substrate for enhanced sensitivity.[8]

  • Purified, nuclease-free water

Equipment
  • 96-well microplate reader with absorbance (for colorimetric) or fluorescence detection capabilities.

  • Standard laboratory equipment (pipettes, tubes, etc.).

  • Black 96-well plates with clear bottoms are recommended for fluorescence assays to minimize background.[6]

Reagent Preparation

It is crucial to prepare fresh working solutions on the day of the experiment.

ReagentStock ConcentrationStorageWorking Concentration & Preparation
MTAP Enzyme 1 mg/mL in appropriate storage buffer-80°CDilute to the desired final concentration (e.g., 1-10 nM) in Assay Buffer.
APTA Substrate 10 mM in DMSO-20°CDilute in Assay Buffer to a range of concentrations for kinetic studies (e.g., 0-200 µM).
Adenine Deaminase As per manufacturer's instructions-20°CDilute in Assay Buffer to a final concentration of ~0.1 U/mL.
Xanthine Oxidase 1 U/mL in Assay Buffer-20°CDilute to a final concentration of ~0.05 U/mL in Assay Buffer.
HRP 10 U/mL in Assay Buffer-20°CDilute to a final concentration of ~1 U/mL in Assay Buffer.
HRP Substrate As per manufacturer's instructions (e.g., 10 mM Amplex Red in DMSO)-20°C, protected from lightPrepare working solution as per manufacturer's protocol (e.g., 50-100 µM final).
Assay Buffer 50 mM Tris-HCl, 50 mM KH₂PO₄, pH 7.4Room TemperaturePrepare fresh and ensure pH is accurately adjusted.

Note: The optimal concentrations of coupling enzymes (Adenine Deaminase, XO, and HRP) may need to be determined empirically to ensure they are not rate-limiting.

Experimental Protocol

This protocol is designed for a total reaction volume of 100 µL per well in a 96-well plate.

Assay Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare all reagents and working solutions Plate Prepare 96-well plate with all components except the initiating reagent Reagents->Plate Initiate Initiate the reaction by adding the final component (e.g., MTAP or APTA) Plate->Initiate Incubate Incubate at 37°C Initiate->Incubate Read Read plate kinetically in a microplate reader Incubate->Read Plot Plot signal vs. time Read->Plot Calculate Calculate initial reaction rates Plot->Calculate Analyze Perform kinetic analysis (e.g., Michaelis-Menten) Calculate->Analyze

Caption: General workflow for the coupled MTAP enzyme assay.

Step-by-Step Procedure
  • Prepare the Master Mix: Prepare a master mix containing the Assay Buffer, Adenine Deaminase, Xanthine Oxidase, HRP, and the HRP substrate. Prepare enough master mix for all wells, including controls.

  • Aliquot Master Mix: Aliquot the appropriate volume of the master mix into each well of the 96-well plate.

  • Add APTA: Add varying concentrations of the APTA substrate to the wells designated for the kinetic assay. For control wells, add Assay Buffer instead of APTA.

  • Add Inhibitors (if applicable): For inhibitor screening, add the test compounds at desired concentrations to the appropriate wells. Include a solvent control (e.g., DMSO).

  • Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Initiate the reaction by adding the MTAP enzyme to all wells. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance (e.g., 570 nm for Amplex Red) or fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 15-30 minutes.

Essential Controls
  • No-MTAP Control: A reaction mixture containing all components except the MTAP enzyme. This control accounts for any background signal generation.

  • No-APTA Control: A reaction mixture containing all components except the APTA substrate. This control establishes the baseline signal in the absence of the primary reaction.

  • No-Enzyme Control: A reaction mixture lacking all enzymes to assess the stability of the substrates and the HRP detection system.

  • Positive Control: If available, a known MTAP inhibitor can be included as a positive control for inhibition assays.

Data Analysis and Interpretation

  • Plot the Data: For each well, plot the signal (absorbance or fluorescence) as a function of time.

  • Determine Initial Rates: The initial rate of the reaction (v₀) is determined from the linear portion of the curve. This is typically the first 5-10 minutes of the reaction. The rate is expressed as the change in signal per unit of time (e.g., mOD/min or RFU/min).

  • Correct for Background: Subtract the rate of the no-MTAP control from the rates of all other reactions.

  • Kinetic Analysis: To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), plot the initial rates against the corresponding APTA concentrations and fit the data to the Michaelis-Menten equation.

  • Inhibitor Analysis: For inhibitor studies, calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Troubleshooting

IssuePossible CauseSolution
High Background Signal - Contamination of reagents- Instability of HRP substrate- Use fresh, high-purity reagents- Protect HRP substrate from light and prepare fresh
Low Signal or No Reaction - Inactive enzyme(s)- Sub-optimal enzyme concentrations- Incorrect buffer pH- Verify enzyme activity with a known substrate- Titrate enzyme concentrations- Prepare fresh buffer and verify pH
Non-linear Reaction Rate - Substrate depletion- Product inhibition- Coupling enzymes are rate-limiting- Use lower enzyme concentrations or higher substrate concentrations- This assay design minimizes product accumulation- Increase the concentration of coupling enzymes

Conclusion

The coupled enzyme assay described herein provides a sensitive, continuous, and high-throughput method for measuring the activity of MTAP using the novel substrate 5'-S-(4-Aminophenyl)-5'-thioadenosine. This protocol is a valuable tool for researchers in academia and industry for the characterization of MTAP kinetics and for the discovery and development of novel inhibitors targeting this important enzyme in cancer therapy. The principles outlined can be adapted for other MTAP substrates and for the study of other adenine-releasing enzymes.

References

  • Camici, M., Tozzi, M. G., & Allegrini, S. (2012). Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. Analytical Biochemistry, 429(2), 99-104. Retrieved from [Link]

  • Allegrini, S., Tozzi, M. G., & Camici, M. (2014). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry, 455, 30-35. Retrieved from [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]

  • Mousson, B., Desjacques, P., & Baltassat, P. (1983). Measurement of Xanthine Oxidase Activity in Some Human Tissues. Clinical Chemistry, 29(6), 1043-1046. Retrieved from [Link]

  • Tozzi, M. G., Camici, M., & Allegrini, S. (2013). Continuous Enzyme-Coupled Assay of Phosphate- or Pyrophosphate-Releasing Enzymes. Methods in Enzymology, 523, 249-263. Retrieved from [Link]

  • CD Biosynsis. (n.d.). CD Xanthine Oxidase Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Purine Nucleoside Phosphorylase (PNP). Retrieved from [Link]

  • Zhang, S., et al. (2024, April 20). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. Retrieved from [Link]

  • Singh, V., et al. (2005). Continuous Fluorescence Assays for Reactions Involving Adenine. Analytical Biochemistry, 341(2), 247-254. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of enzyme-coupled assay for high-throughput monitoring of TGS.... Retrieved from [Link]

  • Zhang, S., et al. (2025, July 2). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. Molecular Cancer Therapeutics, 24(7), 1030-1039. Retrieved from [Link]

  • Wang, Y., et al. (2022). Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target. Frontiers in Oncology, 12, 973322. Retrieved from [Link]

  • Kubota, M., et al. (1983). Mechanism of action of 5'-methylthioadenosine in S49 cells. Journal of Cellular Physiology, 116(2), 211-215. Retrieved from [Link]

  • Munshi, P. N., & Lubin, M. (2003). Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity. The Oncologist, 8(2), 141-148. Retrieved from [Link]

  • Springer. (2025, June 15). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]

  • Wikipedia. (n.d.). 5′-Methylthioadenosine. Retrieved from [Link]

  • USCN Business. (n.d.). ELISA Kit for Methylthioadenosine Phosphorylase (MTAP). Retrieved from [Link]

  • University of Göttingen. (2016, September 20). Protocol for Extracellular Enzyme Assays. Retrieved from [https://wwwuser.gwdg.de/~soilbio/downloads/Protocol for Extracellular Enzyme Assays.pdf]([Link] for Extracellular Enzyme Assays.pdf)

  • Jaleel, A., et al. (2013). The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites. Journal of Biological Chemistry, 288(42), 30209-30217. Retrieved from [Link]

  • Singh, V., et al. (2007). Mechanism of substrate specificity in 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidases. The International Journal of Biochemistry & Cell Biology, 39(11), 2093-2104. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). Chemical: 5'-S-methyl-5'-thioadenosine. Retrieved from [Link]

  • Grantome. (2019, July 1). Development and Mechanistic Studies of an Engineered Human Enzyme to Abrogate Immune Suppression due to Elevated Methylthioadenosine (MTA) by MTAP null/low Tumors. Retrieved from [Link]

  • American Physical Therapy Association. (n.d.). PTA Advanced Proficiency Pathways. Retrieved from [Link]

  • American Physical Therapy Association. (2019, April 23). An Introduction to Alternative Payment Models. Retrieved from [Link]

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5'-S-(4-Aminophenyl)-5'-thioadenosine for protein crystallography studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) in Protein Crystallography

Part 1: Core Directive - The Structural Biologist's Guide

Title: Trapping the Michaelis Complex: Using 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) as a Structural Probe for MTA-Metabolizing Enzymes[1]

Executive Summary: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) is a synthetic nucleoside analogue designed to target the 5'-methylthioadenosine (MTA) binding pocket of enzymes within the methionine salvage pathway, specifically MTA phosphorylase (MTAP) .[1] Unlike native MTA, the bulky 4-aminophenyl moiety of p-APTA probes the plasticity of the hydrophobic exit channel, making it an invaluable tool for Fragment-Based Drug Design (FBDD) and conformational locking .

This guide details the protocols for utilizing p-APTA to stabilize open/closed domain transitions in purine salvage enzymes and outlines the critical "Phosphate-Depletion Strategy" required to prevent catalytic turnover during crystallization.[1]

Part 2: Scientific Integrity & Logic

Mechanism of Action & Structural Utility

The Biological Context: MTAP catalyzes the reversible phosphorylation of MTA to adenine and 5-methylthioribose-1-phosphate.[1][2] This reaction is phosphate-dependent.[1] p-APTA is a known substrate of MTAP, albeit with a slower turnover rate than MTA [1].[1]

Why use p-APTA in Crystallography?

  • Hydrophobic Channel Mapping: The 4-aminophenyl group replaces the small methyl group of MTA. In crystal structures, this bulky group forces the enzyme to accommodate steric strain, often revealing cryptic pockets or stabilizing "open" loop conformations that are invisible with the native ligand.

  • The "Aniline Handle": The para-amino group (

    
    ) on the phenyl ring projects into the solvent or adjacent sub-pockets. It serves as a vector for in silico growing of inhibitors (SBDD) or can be chemically modified (e.g., with heavy atoms like platinum salts) for experimental phasing, although its primary use is ligand-interaction mapping.[1]
    
  • Trapping the Pre-Transition State: By crystallizing in the absence of inorganic phosphate (the co-substrate), p-APTA acts as a competitive inhibitor, locking the enzyme in a pseudo-Michaelis complex.

Experimental Protocols

A. Ligand Preparation (Critical Step) [1]

  • Solubility Warning: p-APTA is hydrophobic due to the phenylthioether linkage.[1]

  • Stock Solution: Prepare a 50 mM or 100 mM stock in 100% DMSO.

    • Note: Avoid aqueous buffers for the stock to prevent precipitation.

    • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Thioethers can oxidize to sulfoxides over time; always verify purity via LC-MS if the stock is >3 months old.[1]

B. The "Phosphate-Depletion" Co-Crystallization Strategy Rationale: Since p-APTA is a substrate, adding it to MTAP in standard buffers (often containing phosphate) will result in cleavage, yielding an Adenine-bound structure instead of the p-APTA complex.[1] You must remove phosphate to trap the intact ligand.

Step-by-Step Protocol:

  • Protein Preparation:

    • Purify MTAP (or target enzyme) into a phosphate-free buffer.[1]

    • Recommended Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

    • Dialysis:[1] If the protein was stored in PBS, dialyze extensively (3x volume exchange) against the HEPES buffer.

  • Complex Formation:

    • Molar Ratio: Target a 1:3 to 1:5 ratio (Protein : Ligand).

    • Example: If Protein is at 0.5 mM (~15 mg/mL), add Ligand to 1.5–2.5 mM.[1]

    • Incubation: Incubate on ice for 30–60 minutes. The bulky aminophenyl group may require time to induce the necessary conformational fit (induced fit mechanism).

    • Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitated ligand/protein aggregates. Use the supernatant for crystallization.

  • Crystallization Screening:

    • Use sitting-drop vapor diffusion.[1]

    • Precipitant:[1] PEG 3350 or PEG 4000 are common for this class of enzymes.

    • pH Range: 6.5 – 8.5.

    • Cryo-Protection: If the mother liquor contains PEG, supplement with 20% Glycerol or Ethylene Glycol. Crucial: Add 1 mM p-APTA to the cryo-solution to prevent ligand washing out during the soak.

C. Data Analysis & Validation

  • Electron Density: Look for continuous density extending from the 5'-sulfur of the adenosine scaffold.

  • Difference Map (

    
    ):  If the phenyl ring is flexible, the density may be weaker. Lower the contour level to 2.5
    
    
    
    to trace the ring orientation.
  • Verification: The amino nitrogen should form specific hydrogen bonds or water-mediated contacts in the exit channel.[1] If the density stops at the sulfur, the compound has been hydrolyzed (check phosphate contamination!).

Part 3: Visualization & Formatting

Table 1: Physicochemical Properties & Crystallographic Parameters
PropertySpecificationCrystallographic Implication
Formula

Molecular Weight: 374.42 Da
Solubility DMSO (High), Water (Low)Limit final DMSO conc. in drops to <5%
Binding Motif Adenosine Pocket + Exit ChannelStabilizes "Closed" or "Induced-Fit" states
Stability Susceptible to oxidation (S)Use reducing agents (TCEP/DTT) in buffer
Turnover Substrate for MTAPMUST use phosphate-free conditions to trap
Visualizing the Trapping Strategy

TrappingStrategy cluster_0 Standard Condition (Avoid) cluster_1 Trapping Protocol (Recommended) MTAP_Pi MTAP + Phosphate (Pi) Cleavage Catalytic Turnover MTAP_Pi->Cleavage + Ligand Ligand p-APTA Product Structure: Adenine Bound Cleavage->Product MTAP_Hepes MTAP + HEPES (No Pi) Complex Stable Michaelis Complex MTAP_Hepes->Complex + Ligand Ligand2 p-APTA Structure Structure: p-APTA Bound Complex->Structure

Caption: Logical workflow distinguishing the catalytic turnover pathway (Red) from the phosphate-depletion trapping strategy (Green) required to solve the p-APTA complex structure.

Figure 2: Methionine Salvage Pathway Context[1][3]

MethionineSalvage MTA MTA (Substrate) MTAP MTAP Enzyme (Target) MTA->MTAP Native Binding pAPTA p-APTA (Structural Probe) pAPTA->MTAP Probes Hydrophobic Pocket Adenine Adenine MTAP->Adenine + Phosphate MTR1P MTR-1-P MTAP->MTR1P + Phosphate

Caption: p-APTA mimics the native substrate MTA but introduces a bulky phenyl group to probe the enzyme active site.[1]

References

  • Zhang, S., et al. (2024). "5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers."[1][3][4] bioRxiv.[1] Available at: [Link] (Demonstrates p-APTA as a substrate and its biological relevance).[1]

  • Appleby, T. C., et al. (1999). "Structural basis for the inhibition of human 5'-deoxy-5'-methylthioadenosine phosphorylase by immucillins." Journal of Biological Chemistry, 274(25), 17799-17804. (Foundational structure of MTAP binding pocket).
  • Singh, V., et al. (2004). "Structure and function of the purine salvage enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase." Biochemistry, 43(1), 9-18.[1] (Details the phosphate dependency and active site architecture).

  • Cornell University. (2024).[1] "Standard Crystallography Protocols: Co-crystallization vs Soaking." Cornell High Energy Synchrotron Source. (General reference for vapor diffusion methods).

Sources

Application Note: In Vivo Chemoprotection using 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the in vivo utilization of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) , a synthetic analogue of 5'-deoxy-5'-methylthioadenosine (MTA). p-APTA is primarily deployed in MTAP-deficient cancer models (e.g., Glioblastoma, Pancreatic, Bladder cancers) to decouple systemic toxicity from therapeutic efficacy.

The Core Concept: Nucleobase analogues (NBAs) like 5-Fluorouracil (5-FU) or L-alanosine are potent chemotherapeutics but suffer from narrow therapeutic indices due to systemic toxicity (myelosuppression, gastrointestinal damage).

  • Normal Cells (MTAP+): Metabolize p-APTA into Adenine via the enzyme Methylthioadenosine Phosphorylase (MTAP) .[1] This Adenine fuels the nucleotide salvage pathway, effectively "rescuing" the cell from NBA-induced antimetabolite toxicity.

  • Tumor Cells (MTAP-): Lacking MTAP (a frequent co-deletion with CDKN2A), tumor cells cannot cleave p-APTA. They receive no Adenine rescue and remain fully susceptible to the NBA.

Unlike its parent compound MTA, p-APTA does not induce significant hypothermia, making it a superior candidate for translational mouse studies.[2]

Mechanism of Action & Experimental Logic

The success of this protocol relies on the differential expression of MTAP. You must verify the MTAP status of your model before initiation.

Differential Metabolism Pathway

The following diagram illustrates how p-APTA acts as a "prodrug" for survival signals exclusively in normal tissue.

MOA cluster_normal Normal Tissue (MTAP Wild-Type) cluster_tumor Tumor Tissue (MTAP Deleted) Input_N Input: 5-FU + p-APTA MTAP_Enz Enzyme: MTAP Input_N->MTAP_Enz p-APTA enters Adenine Metabolite: Adenine MTAP_Enz->Adenine Cleavage Salvage Nucleotide Salvage Adenine->Salvage Fuels pool Survival CELL SURVIVAL (Toxicity Rescued) Salvage->Survival Counteracts 5-FU Input_T Input: 5-FU + p-APTA No_MTAP NO MTAP Enzyme Input_T->No_MTAP p-APTA intact No_Adenine No Adenine Generated No_MTAP->No_Adenine Death CELL DEATH (5-FU Efficacy Retained) No_Adenine->Death No Rescue

Figure 1: Differential rescue mechanism of p-APTA in MTAP-positive vs. MTAP-negative cells.

Pre-clinical Formulation & Preparation

p-APTA is hydrophobic compared to natural nucleosides.[3] Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity.

Materials
  • Compound: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA).[2][4]

  • Purity: >98% (HPLC).

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Standard solubilization for hydrophobic nucleoside analogues).

    • Alternative: Acidified saline (pH 4.0) can sometimes solubilize amine-containing analogues, but the DMSO/PEG mix is more reliable for IP injection.

Stock Preparation Protocol
  • Weighing: Calculate the total mass required for the study.

    • Target Dose:0.3 mmol/kg .[2][4]

    • MW of p-APTA: ~374.4 g/mol (Verify specific batch MW).

    • Example: For a 25g mouse, 0.3 mmol/kg = 7.5 µmol/mouse ≈ 2.8 mg/mouse per dose.

  • Dissolution:

    • Dissolve p-APTA powder in 100% DMSO first to create a 10x stock solution. Vortex until clear.

    • Slowly add PEG300 and Tween-80 while vortexing.

    • Add pre-warmed (37°C ) sterile saline dropwise as the final step to reach final volume.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Storage: Prepare fresh daily. Do not freeze-thaw formulated compound.

In Vivo Protocol: Chemoprotection Assay

This protocol describes a co-administration study using 5-FU (toxic agent) and p-APTA (rescue agent) in NRG or Nude mice bearing MTAP-null xenografts.

Experimental Groups
GroupTreatment A (Cytotoxic)Treatment B (Rescue)Purpose
1 VehicleVehicleNegative Control
2 5-FU (High Dose)VehicleToxicity Control (Max Efficacy/High Tox)
3 5-FU (High Dose)p-APTA (0.3 mmol/kg) Experimental (Rescue)
4 Vehiclep-APTA (0.3 mmol/kg)Single Agent Safety Control

*Note: 5-FU High Dose is typically 50-100 mg/kg IP depending on strain sensitivity. Calibrate to induce ~15-20% weight loss in Group 2.

Administration Workflow

Timing is crucial. The rescue agent (p-APTA) must be available in the system when the cytotoxic stress peaks, but typically nucleoside analogues are administered simultaneously or slightly before the antimetabolite to prime the salvage pool.

Protocol Start Day 0: Baseline TumorCheck Verify Tumor Vol 100-150 mm³ Start->TumorCheck Dose1 Dose 1 (Day 1) T=0: p-APTA (IP) T+15min: 5-FU (IP) TumorCheck->Dose1 Monitor1 Monitor (Day 2-3) Weight, Temp, Behavior Dose1->Monitor1 Dose2 Dose 2 (Day 4) Repeat Regimen Monitor1->Dose2 Monitor2 Monitor (Day 5-6) Dose2->Monitor2 Dose3 Dose 3 (Day 7) Repeat Regimen Monitor2->Dose3 Endpoint Endpoint Analysis Blood Counts, Histology Dose3->Endpoint

Figure 2: Intermittent dosing schedule to maximize therapeutic window.

Step-by-Step Procedure
  • Tumor Inoculation: Subcutaneously inject MTAP-deficient cells (e.g., LTL-490 PDX or MTAP-/- HCT116) into the flank.

  • Randomization: When tumors reach 100–150 mm³, randomize mice (n=8-10/group) to ensure equal average tumor volume.

  • Dosing (Q3D x 3-5 cycles):

    • Step A: Administer p-APTA (0.3 mmol/kg, IP).

    • Step B: Wait 15–30 minutes.

    • Step C: Administer 5-FU (e.g., 80 mg/kg, IP) or other NBA.

    • Rationale: Pre-loading p-APTA ensures MTAP+ tissues have converted some analogue to Adenine before the 5-FU antimetabolite blockade fully engages.

  • Monitoring (Daily):

    • Body Weight: Euthanize if weight loss >20%.

    • Rectal Temperature: Measure 2 hours post-dose to confirm lack of hypothermia (a key advantage of p-APTA over MTA).

    • Clinical Signs: Watch for diarrhea (GI toxicity) and lethargy.

Data Analysis & Expected Results

Primary Readouts
  • Safety (Rescue Effect):

    • Weight Loss: Group 3 (Combo) should lose significantly less weight than Group 2 (5-FU alone).

    • Hematology: Collect blood at endpoint. Group 2 typically shows severe anemia/neutropenia. Group 3 should show preserved RBC/WBC counts (comparable to Vehicle).

  • Efficacy (Tumor Growth):

    • Tumor Volume: Group 3 should show tumor inhibition equivalent to Group 2.

    • Interpretation: If Group 3 tumors grow faster than Group 2, p-APTA is accidentally rescuing the tumor (check MTAP status again). If Group 3 tumors shrink but mice lose weight, the rescue dose is too low.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in syringe Hydrophobicity of p-APTAIncrease DMSO % to 15% or warm solution to 37°C immediately before injection.
Hypothermia observed Off-target Adenosine Receptor (A1R) bindingConfirm compound identity (p-APTA vs MTA). p-APTA should have low A1R affinity. Lower dose to 0.2 mmol/kg.
Tumor rescue observed Tumor is MTAP+CRITICAL: Re-verify cell line/PDX MTAP status via Western Blot. This therapy only works on MTAP-null tumors.

References

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers.[5][6] Molecular Cancer Therapeutics.[6] Link

    • Note: This seminal paper characterizes the "APTA" class (m-APTA and p-APTA)
  • Tang, B., et al. (2018). Safety and Efficacy of Targeting MTAP-Deficient Tumors with Purine Analogues. Frontiers in Oncology. Link

    • Context: Establishes the foundational logic of MTA-based rescue in MTAP-null cancers.
  • Lubin, F.D., et al. (2011). Methylthioadenosine (MTA) Rescues Methylthioadenosine Phosphorylase (MTAP)-Deficient Tumors from Purine Synthesis Inhibition.[7] Journal of Cancer Therapy.[7] Link

    • Context: Describes the dosing regimens and vehicle consider
  • Basu, I., et al. (2007). Use of S-methyl-5'-thioadenosine to selectively protect normal cells from toxicity of 6-thioguanine. Cancer Research.[6][8] Link

    • Context: Early proof-of-concept for the differential rescue str

Sources

Fluorescent Labeling of 5'-S-(4-Aminophenyl)-5'-thioadenosine Analogues: Synthesis, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in chemical biology and drug discovery, focusing on the synthesis and fluorescent labeling of 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) and its analogues. These molecules are critical probes for studying Methylthioadenosine Phosphorylase (MTAP) activity and nucleoside transporter kinetics.[1][2]

Abstract

5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) is a synthetic analogue of 5'-deoxy-5'-methylthioadenosine (MTA).[1][2] Unlike natural MTA, p-APTA contains an aniline moiety that serves as a unique chemical handle for conjugation without abolishing its affinity for MTAP or nucleoside transporters (hENTs).[1][2] This guide details the chemical strategy for selectively labeling the aromatic amine of p-APTA with fluorescent reporters, overcoming the reduced nucleophilicity of anilines compared to aliphatic amines.[1] We present optimized protocols for synthesis, purification, and biological validation.

Part 1: Chemical Strategy & Logic
The Nucleophilicity Challenge

The primary challenge in labeling p-APTA is distinguishing between the target amine and the exocyclic amine of the adenine base (


).
  • Target: The 4-aminophenyl group is an aniline (

    
    ).[2] It is less nucleophilic than aliphatic amines but remains unprotonated at neutral pH.[1][2]
    
  • Competitor: The adenine

    
     amino group is part of an amidine-like system and is generally non-reactive towards acylating agents under mild conditions.[2]
    
  • Solution: By utilizing NHS-ester chemistry in anhydrous polar aprotic solvents (DMSO/DMF) with a tertiary amine base, we drive the reaction toward the aniline nitrogen.[1][2] Aqueous buffers are avoided to prevent rapid hydrolysis of the NHS ester, which competes significantly when reacting with slow nucleophiles like anilines.[1][2]

Mechanism of Action (Biological)

Upon cellular entry via hENT1, p-APTA-Fluorophore conjugates act as substrates for MTAP.[1][2]

  • Reaction: MTAP cleaves the glycosidic bond.[1][2]

  • Products: Free Adenine + 5-thioribose-1-phosphate-linked fluorophore.[2]

  • Utility: This allows for ratiometric sensing or subcellular localization studies where the fluorophore remains trapped in the metabolic salvage pathway.[2]

Part 2: Experimental Protocols
Protocol A: Synthesis of the Precursor (p-APTA)

Prerequisite: Synthesis of 5'-Chloro-5'-deoxyadenosine (5'-Cl-Ado).[2]

Reagents:

  • 5'-Chloro-5'-deoxyadenosine (dried in vacuo)[1][2][3]

  • 4-Aminothiophenol (1.5 equivalents)[2]

  • Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)[1]

  • Anhydrous DMF[1][2]

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve 4-aminothiophenol (1.5 eq) in anhydrous DMF. Add NaH (2.0 eq) carefully at 0°C. Stir for 30 min to generate the thiolate anion.

  • Coupling: Add a solution of 5'-Cl-Ado (1.0 eq) in DMF dropwise to the thiolate mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (10% MeOH in DCM).[1][2]

  • Quench: Quench with acetic acid (to pH 7).

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–15% MeOH in DCM).

  • Yield: Expect 60–80% yield of a white/off-white solid.[1][2]

Protocol B: Fluorescent Labeling (The Core Method)

Targeting the aniline amine with NHS-Ester dyes (e.g., FAM-NHS, TAMRA-NHS, Cyanine-NHS).[1]

Reagents:

  • p-APTA (10 mg, ~26 µmol)[1][2]

  • Fluorophore-NHS Ester (1.2 equivalents)[2]

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)[1]

  • Anhydrous DMSO (dry)[1]

Step-by-Step:

  • Solubilization: Dissolve 10 mg of p-APTA in 500 µL anhydrous DMSO. Ensure complete dissolution (sonicate if necessary).[1][2]

  • Base Addition: Add DIPEA (13.5 µL, ~78 µmol). The solution acts as a proton sponge to maintain the aniline reactivity.[2]

  • Dye Addition: Add the Fluorophore-NHS ester (31 µmol) dissolved in 100 µL DMSO dropwise.

  • Incubation: Stir the reaction in the dark at RT for 4–12 hours.

    • Note: Anilines react slower than alkyl amines.[1][2] Do not rush this step.

  • Monitoring: Check via LC-MS. Look for the mass shift:

    
    .[1]
    
  • Quenching: Add 1 mL of 100 mM Tris-HCl (pH 8.0) to quench unreacted NHS ester. Stir for 15 min.

Protocol C: Purification & QC

Crucial Step: Unreacted free dye can cause high background in biological assays.[1][2]

  • Semi-Prep HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 9.4 x 250 mm).[1][2]

    • Solvent A: 0.1% TEAA (Triethylammonium acetate) or Formic Acid in Water.[2]

    • Solvent B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 30 minutes.

  • Collection: Collect the peak corresponding to the conjugate (monitor absorbance at dye

    
     and 260 nm for adenosine).[1][2]
    
  • Lyophilization: Freeze-dry the collected fractions immediately to prevent hydrolysis of the thioglycosidic linkage (though relatively stable, acidic conditions should be minimized).

  • Storage: Store at -20°C, protected from light.

Part 3: Data & Visualization
Table 1: Solvent & Reagent Compatibility
ComponentRecommendedAvoidReason
Solvent Anhydrous DMSO, DMFWater, Methanol (during reaction)Water hydrolyzes NHS esters; Methanol can react with NHS.[1][2]
Base DIPEA, TEANaOH, KOHStrong inorganic bases can degrade the ribose ring.[1][2]
Dye Type NHS Esters, IsothiocyanatesMaleimides, HydrazidesMaleimides target thiols (none free); Hydrazides target aldehydes.[1][2]
pH (Workup) pH 7.0 - 8.5< pH 4.0Acidic pH can destabilize the glycosidic bond over time.[2]
Diagram 1: Synthesis & Labeling Workflow

SynthesisWorkflow ClAdo 5'-Cl-Adenosine Intermediate p-APTA (Aniline Nucleophile) ClAdo->Intermediate S_N2 Displacement Thiol 4-Aminothiophenol Thiol->Intermediate Base Base (NaH/KOtBu) Base->Intermediate Activation Product Labeled Probe (Amide Linkage) Intermediate->Product Conjugation Dye Fluorophore-NHS Dye->Product DIPEA DIPEA (DMSO) DIPEA->Product Catalysis

Caption: Synthesis of p-APTA via nucleophilic displacement followed by chemoselective fluorescent labeling of the aniline moiety.

Diagram 2: Biological Mechanism of Action

MOA Extracellular Extracellular Space hENT hENT Transporter Intracellular Cytosol hENT->Intracellular Transport MTAP MTAP Enzyme Intracellular->MTAP Substrate Probe Probe (Adenosine-S-Ph-Dye) Probe->hENT Binding Adenine Adenine (Recycled) MTAP->Adenine Cleavage MTR1P MTR-1-P-Dye (Trapped/Metabolized) MTAP->MTR1P Cleavage

Caption: The probe enters via hENT transporters and is cleaved by MTAP, separating the adenine base from the fluorescent ribose fragment.[1][4][5][6][7]

Part 4: Troubleshooting & Optimization
  • Low Labeling Efficiency:

    • Cause: Hydrolysis of NHS ester or protonation of aniline.[2]

    • Fix: Use fresh anhydrous DMSO.[2] Increase dye equivalents to 2.0. Ensure DIPEA is fresh.[1][2]

  • N6-Adenine Labeling (Side Product):

    • Cause: Reaction temperature too high or reaction time too long.[1][2]

    • Fix: Keep reaction at RT or 4°C. The aniline is more reactive than the N6-amine under these conditions, but specificity decreases with heat.[1][2]

  • Precipitation:

    • Cause: High concentration of hydrophobic dye.[1][2]

    • Fix: Dilute the reaction mixture. Add a small amount of DMF if using DMSO.[2]

References
  • Robins, M. J., et al. (2010).[1][2] "Improved Syntheses of 5'-S-(2-Aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), Analogues, and Fluorescent Probe Conjugates." Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2025).[1][2] "5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil."[1][2][6][8] Molecular Cancer Therapeutics.[1][2][8] Link

  • Firestone, R. S., et al. (2016).[1][2][9] "Continuous Fluorescence Assays for Reactions Involving Adenine." Analytical Chemistry. Link[1]

  • Brocklebank, A. M., et al. (1999).[1][2] "A new fluorescent probe for the equilibrative inhibitor-sensitive nucleoside transporter."[2][4][10] Biochemical Journal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for APTA. By understanding the chemical properties and potential liabilities of this molecule, you can ensure the integrity of your experiments and the reproducibility of your results.

Introduction to 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA)

5'-S-(4-Aminophenyl)-5'-thioadenosine is an analog of S-methyl-5'-thioadenosine (MTA). Like its related isomers, it is investigated for its potential as a chemoprotective agent. These molecules are designed to be substrates for methylthioadenosine phosphorylase (MTAP), an enzyme crucial for the salvage of adenine.[1][2] The enzymatic cleavage of APTA to adenine is a key step in its proposed mechanism of protecting normal cells from the toxicity of certain chemotherapy drugs.[2][3] Given its role in sensitive biological assays, maintaining the stability and purity of APTA is paramount.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of APTA?

For long-term storage, it is recommended to store solid APTA at -20°C or below, in a desiccated environment . Based on stability data for the structurally similar compound 5'-methylthioadenosine (MTA), the solid form is expected to be stable for at least four years under these conditions.[4]

Q2: What is the best way to prepare and store stock solutions of APTA?

  • Solvent Selection: APTA is expected to be soluble in organic solvents such as DMSO and dimethylformamide (DMF).[4]

  • Stock Solution Storage: For optimal stability, stock solutions should be stored at -80°C . Under these conditions, the solution is expected to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month.[5]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: How stable is APTA in aqueous solutions?

Aqueous solutions of thioadenosine analogs are generally not recommended for long-term storage. For the related compound MTA, it is advised not to store aqueous solutions for more than one day.[4] If your experiment requires an aqueous solution, it should be prepared fresh from a stock solution just before use. The stability of adenosine analogs in aqueous solutions can be pH-dependent.

Q4: Is APTA sensitive to light?

While specific photostability studies on APTA are not widely published, it is a good laboratory practice to protect all research compounds from light, especially those with aromatic and heterocyclic ring systems. Store both solid APTA and its solutions in amber vials or protect them from light by other means to minimize the risk of photodegradation.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of APTA, providing potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. 1. Degradation of APTA stock solution: This can be due to improper storage temperature, repeated freeze-thaw cycles, or extended storage. 2. Degradation in experimental media: APTA may be unstable in your specific aqueous buffer or cell culture media over the course of the experiment.1. Prepare a fresh stock solution from solid APTA. Ensure you are following the recommended storage conditions (-80°C for long-term, aliquoted). 2. Perform a stability check of APTA in your experimental media. Incubate APTA in the media for the duration of your experiment and analyze for degradation using a suitable analytical method like HPLC.
Precipitation of APTA in aqueous solutions. Poor aqueous solubility: While designed for improved water solubility compared to earlier analogs, APTA may still have limited solubility in purely aqueous buffers.[1]1. Ensure the final concentration of the organic solvent from your stock solution is low enough to be compatible with your experimental system, yet sufficient to maintain APTA solubility. 2. Consider using a solubilizing agent, but first, verify its compatibility with your experimental setup.
Loss of compound activity over time. Oxidation of the thioether linkage: The thioether bond in APTA can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones, which may have different biological activities.1. When preparing stock solutions, consider using a solvent that has been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[4] 2. Store solutions tightly capped to minimize exposure to air.
Experimental Workflow: Assessing APTA Stability in Your System

To ensure the integrity of your results, it is advisable to perform a simple stability check of APTA in your specific experimental conditions.

G cluster_0 Potential Degradation Pathways of APTA cluster_1 Enzymatic Cleavage (Biological Activity) cluster_2 Chemical Degradation APTA 5'-S-(4-Aminophenyl)-5'-thioadenosine Adenine Adenine APTA->Adenine MTAP Thioribose 4-Aminophenyl-5-thioribose-1-phosphate APTA->Thioribose MTAP Hydrolysis Hydrolysis Products (e.g., Adenine) APTA->Hydrolysis Acidic pH Oxidation Oxidation Products (Sulfoxide/Sulfone) APTA->Oxidation Oxidizing agents / O2 Photodegradation Photodegradation Products APTA->Photodegradation UV Light

Caption: Potential enzymatic and chemical degradation pathways for APTA.

Summary of Recommendations

Condition Recommendation Rationale
Solid Storage -20°C or below, desiccated, protected from light.Long-term stability, prevents hydrolysis and photodegradation. Based on data for MTA. [4]
Stock Solution DMSO or DMF, aliquoted, -80°C for up to 6 months, -20°C for up to 1 month.Prevents degradation from freeze-thaw cycles and ensures long-term stability. Based on data for m-APTA. [5]
Aqueous Solution Prepare fresh before use. Do not store for more than 24 hours.Thioadenosine analogs can have limited stability in aqueous media. [4]
Handling Use inert gas for solvent purging if concerned about oxidation. Protect from light.Minimizes oxidation of the thioether and photodegradation.

By adhering to these guidelines, researchers can be more confident in the stability of their 5'-S-(4-Aminophenyl)-5'-thioadenosine and the integrity of their experimental outcomes.

References

  • Zhang S, et al. 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. Available at: [Link]

  • Zhang S, et al. 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. PMC. Available at: [Link]

  • S-methyl-5'-thioadenosine degradation | Pathway - PubChem. Available at: [Link]

  • Zhang S, et al. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. PubMed. Available at: [Link]

Sources

Optimizing 5'-S-(4-Aminophenyl)-5'-thioadenosine concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support hub for researchers utilizing 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) in cell-based assays.

Application Focus: MTAP-Dependent Chemoprotection & Nucleoside Salvage Assays

Product Overview & Mechanism of Action

Compound Identity: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) Primary Utility: Selective chemoprotection in MTAP-deficient cancer therapy.

The Scientific Logic: p-APTA is a synthetic substrate for Methylthioadenosine Phosphorylase (MTAP) .[1] In normal tissues (MTAP-positive), p-APTA is cleaved to release Adenine , which fuels the nucleotide salvage pathway and protects the cell from toxic nucleobase analogs (NBAs) like 5-Fluorouracil (5-FU) or 2-Fluoroadenine.

The Therapeutic Window:

  • MTAP(+) Normal Cells: p-APTA

    
     Adenine 
    
    
    
    Survival (Rescue).
  • MTAP(-) Cancer Cells: Cannot metabolize p-APTA

    
     No Adenine 
    
    
    
    Vulnerable to NBA toxicity.
Mechanistic Pathway (Visualization)

The following diagram illustrates the differential metabolism that defines the assay logic.

MTAP_Rescue_Pathway cluster_deficient MTAP-Deficient Cancer Cell node_drug p-APTA (Pro-Drug/Rescue Agent) node_enzyme MTAP Enzyme node_drug->node_enzyme Substrate Binding node_product Adenine node_enzyme->node_product Cleavage node_salvage Nucleotide Salvage Pathway node_product->node_salvage Fuels node_survival Cell Survival (Protection) node_salvage->node_survival Counteracts 5-FU node_death Cell Death (NBA Toxicity) node_drug_def p-APTA node_no_enzyme No MTAP node_drug_def->node_no_enzyme node_no_enzyme->node_death No Rescue

Figure 1: Mechanism of Action. In MTAP-proficient cells, p-APTA is converted to Adenine, rescuing the cell from anti-metabolite toxicity.[2][3] MTAP-deficient cells fail to convert the compound and die.

Stock Preparation & Solubility (Critical)

The most common cause of assay failure with adenosine analogs is improper solubilization, leading to "silent precipitation" in culture media.

ParameterSpecificationTechnical Note
Primary Solvent DMSO (Dimethyl Sulfoxide) Soluble up to 50-100 mM. Do not use water or PBS for stock preparation.
Stock Concentration 10 mM - 50 mM Higher concentrations (100 mM) may precipitate upon freeze-thaw cycles.
Storage -20°C or -80°C Store in small aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
Media Compatibility < 0.5% DMSO Final Ensure the final DMSO concentration in the well is <0.5% to avoid solvent toxicity.

Protocol: Preparing a 10 mM Stock

  • Weigh 3.88 mg of p-APTA (MW ≈ 388.4 g/mol , verify specific batch MW).

  • Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold against light. The solution must be crystal-clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

Optimizing Concentration: The "Rescue" Titration

To determine the optimal concentration for your specific cell line, you must run a Chequerboard Titration Assay . You are balancing two factors: Efficacy (Adenine production) vs. Toxicity (Off-target effects) .

Experimental Design: 2D Dose-Response

Objective: Find the p-APTA concentration that fully rescues MTAP(+) cells from an IC90 dose of 5-Fluorouracil (5-FU).

Step-by-Step Protocol:

  • Seed Cells: Plate MTAP(+) cells (e.g., HCT116) and MTAP(-) cells (e.g., MCF-7) in 96-well plates (3,000 cells/well). Allow 24h attachment.

  • Prepare Media Matrix:

    • Axis A (Toxin): 5-FU at a fixed IC90 concentration (typically 1–10 µM depending on cell line).

    • Axis B (Rescue Agent): p-APTA titration (0, 1, 5, 10, 25, 50, 100 µM).

  • Treatment:

    • Add p-APTA simultaneously or 2 hours prior to 5-FU addition.

    • Control Wells: DMSO only (Vehicle), 5-FU only (Death control), p-APTA only (Toxicity control).

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability (CellTiter-Glo or MTT).

Data Interpretation Guide
ObservationDiagnosisAction
MTAP(+) Survival increases with p-APTA Success The compound is working. The plateau indicates the optimal dose (likely 10-50 µM).
MTAP(+) cells die even at high p-APTA Inefficient Cleavage Check MTAP expression levels. Alternatively, p-APTA stock degraded.
MTAP(-) cells survive with p-APTA Adenine Contamination Your p-APTA stock may contain free adenine, or the concentration is too high, causing non-specific rescue.
p-APTA alone kills cells Toxicity p-APTA concentrations >100 µM can inhibit other adenosine-binding proteins (e.g., Adenosine Kinase). Lower the dose.

Troubleshooting & FAQs

Q1: I see precipitation when I add the DMSO stock to the cell culture media.

A: This is "solvent shock."

  • Cause: Adding a high-concentration hydrophobic stock directly to aqueous media causes rapid local precipitation.

  • Solution: Perform an intermediate dilution . Dilute your 10 mM DMSO stock 1:10 in culture media (pre-warmed) to make a 1 mM working solution before adding it to the cells. Vortex immediately.

Q2: Can I use p-APTA for affinity purification of MTAP?

A: Yes. The para-amino group on the phenyl ring is chemically active.

  • Coupling: It can be coupled to NHS-activated Sepharose or CNBr-activated Sepharose.

  • Concentration: For resin coupling, a ligand density of 2–5 µmol per mL of resin is typically sufficient to capture MTAP or Adenosine Kinase.

Q3: Why is p-APTA preferred over MTA (Methylthioadenosine)?

A: Specificity and Safety.

  • MTA: Potent agonist of Adenosine Receptors (A1, A2), causing hypothermia and cardiovascular side effects in vivo.

  • p-APTA: The phenyl modification sterically hinders binding to Adenosine Receptors (A1), reducing side effects while remaining an excellent substrate for MTAP.

Decision Tree for Assay Optimization

Use this logic flow to troubleshoot your specific experiment.

Optimization_Flow start Start: Cell Viability Assay check_solubility Is Stock Clear in DMSO? start->check_solubility check_effect Is Rescue Observed in MTAP(+) Cells? check_solubility->check_effect Yes fix_stock Sonicate/Warm Stock Check Purity check_solubility->fix_stock No (Cloudy) check_tox Is Toxicity Observed in Controls? check_effect->check_tox Yes verify_mtap Verify MTAP Expression (Western Blot) check_effect->verify_mtap No Effect success Optimal Concentration Found (Proceed to Screening) check_tox->success No adjust_dose Titrate Down (<50 µM) check_tox->adjust_dose Yes (Cell Death in Drug Only)

Figure 2: Optimization Decision Tree. Follow this workflow to isolate issues related to solubility, biological efficacy, or off-target toxicity.

References

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers.[2][3][4] Molecular Cancer Therapeutics.[4]

  • Tang, B., et al. (2018). Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine. Cancer Research.

  • Sufrin, J. R., et al. (1989).5'-S-(4-Aminophenyl)-5'-thioadenosine: A novel ligand for the purification of methylthioadenosine phosphorylase.

Sources

Technical Support Center: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with 5'-S-(4-Aminophenyl)-5'-thioadenosine (often abbreviated as p-APTA or 4-APTA ).

While this compound is a potent tool for probing the Methionine Salvage Pathway and targeting MTAP-deficient cancers , it possesses structural characteristics that lead to significant off-target interactions—primarily with Adenosine Receptors (ARs) and Methyltransferases .

Classification: MTA Analogue / MTAP Substrate / Affinity Ligand Primary Application: Chemoprotection in MTAP-deficient chemotherapy; Affinity purification of methionine salvage enzymes. Critical Risk: Adenosine Receptor (A1) Agonism & Methyltransferase Inhibition.

Part 1: Mechanism of Action & Off-Target Landscapes

To troubleshoot effectively, you must distinguish between the intended pathway and the interference pathways. p-APTA is designed to be a substrate for Methylthioadenosine Phosphorylase (MTAP) .

The Intended Pathway (On-Target)

In healthy cells (MTAP+), p-APTA is cleaved by MTAP into Adenine and 5-S-(4-aminophenyl)-5-thio-D-ribose-1-phosphate . The released Adenine is salvaged into AMP, protecting the cell from anti-folate or nucleobase analogue toxicity (e.g., 5-FU).

The Off-Target Pathways
  • Adenosine Receptor Agonism (A1/A2A): Structurally, p-APTA mimics adenosine. It can bind extracellular Adenosine Receptors, particularly A1 , causing physiological artifacts like hypothermia, bradycardia, or suppression of neurotransmitter release.

  • Methyltransferase Inhibition: Like its parent molecule MTA (5'-deoxy-5'-methylthioadenosine), p-APTA can act as a product inhibitor for S-adenosylmethionine (SAM)-dependent methyltransferases if it accumulates intracellularly without cleavage.

Pathway Visualization

The following diagram maps the divergence between the therapeutic salvage pathway and the off-target receptor activation.

APTA_Pathways cluster_Cell Intracellular Space cluster_Surface Cell Surface pAPTA p-APTA (Exogenous) MTAP MTAP Enzyme (Target) pAPTA->MTAP Transport & Binding MethylTrans Methyltransferases (PRMTs/DNMTs) pAPTA->MethylTrans Product Inhibition (If MTAP absent) A1R Adenosine A1 Receptor (Off-Target) pAPTA->A1R Agonism (High Affinity) Adenine Adenine MTAP->Adenine Cleavage Salvage Nucleotide Salvage (AMP Pool) Adenine->Salvage Protection

Figure 1: Mechanistic divergence of p-APTA. Green pathways represent the intended chemoprotective salvage mechanism. Red pathways indicate off-target liabilities (Receptor agonism and Enzyme inhibition).

Part 2: Troubleshooting Guides & Protocols

Issue 1: Unexpected Physiological Changes (Hypothermia/Bradycardia)

Symptom: In in vivo models, mice treated with p-APTA exhibit rapid drops in body temperature or heart rate, independent of the chemotherapeutic agent. Root Cause: p-APTA retains significant affinity for the Adenosine A1 receptor. Unlike the optimized m-APTA (meta-isomer), the para-amino group in p-APTA does not sufficiently sterically hinder receptor binding.

Corrective Protocol: A1 Receptor Blockade Validation To confirm this effect is off-target, you must use a specific antagonist.

  • Select Antagonist: Obtain DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a highly selective A1 receptor antagonist.

  • Pre-treatment: Administer DPCPX (1 mg/kg i.p.) 30 minutes prior to p-APTA dosing.

  • Readout: Monitor core body temperature via rectal probe every 15 minutes for 2 hours.

  • Interpretation:

    • Hypothermia Reversed: The side effect is A1-mediated (Off-Target).

    • Hypothermia Persists: The toxicity is likely due to the aniline metabolite or general systemic toxicity.

Issue 2: Cytotoxicity in MTAP-Deficient Control Cells

Symptom: p-APTA shows toxicity in MTAP(-/-) tumor cells, which should theoretically be unaffected since they cannot metabolize the compound. Root Cause: Intracellular accumulation of uncleaved p-APTA is inhibiting methylation enzymes (PRMT5, MAT2A feedback) or the aminophenyl moiety is generating reactive oxygen species (ROS).

Corrective Protocol: The "Rescue" Titration This protocol determines if toxicity is due to methylation inhibition.

StepActionRationale
1 Seed Cells Plate MTAP(-/-) cells (e.g., MCF-7 or specific glioblastoma lines).
2 Dose p-APTA Treat with p-APTA at IC50 concentration.
3 Add SAM Co-treat with S-Adenosylmethionine (SAM) or SAM-stabilizers.
4 Assay Measure cell viability (CellTiter-Glo) at 48h.
5 Analysis If SAM restores viability, p-APTA is acting as a pan-methyltransferase inhibitor (Off-Target).
Issue 3: High Background in Affinity Purification

Context: When using p-APTA immobilized on Sepharose to purify kinases or nucleosidases. Symptom: Elution fractions contain non-specific proteins (e.g., albumin, heat shock proteins). Root Cause: The 4-aminophenyl linker acts as a hydrophobic and ionic "hook," binding proteins non-specifically (similar to "sticky" anilines).

Optimization Strategy:

  • High Salt Wash: Wash the column with 0.5 M KCl before specific elution. The p-APTA interaction with MTAP/MTR Kinase is specific and high-affinity; it will withstand salt that disrupts non-specific ionic bonds.

  • Specific Elution: Do not elute with low pH. Elute competitively with MTA (1-5 mM) . Only proteins that specifically bind the adenosine/thioether pocket will be displaced.

Part 3: Frequently Asked Questions (FAQs)

Q: Why choose p-APTA over MTA? A: MTA is rapidly metabolized by MTAP but also has high affinity for A1 receptors and causes severe hypothermia. p-APTA is a "prodrug" of adenine. However, recent data suggests the meta-isomer (m-APTA) has a superior safety profile compared to p-APTA regarding A1 receptor avoidance. If p-APTA toxicity is too high, switch to m-APTA.

Q: How do I store p-APTA to prevent degradation products? A: The thioether linkage is susceptible to oxidation to sulfoxide/sulfone.

  • Storage: -20°C or -80°C, desiccated, under Argon gas.

  • Solvent: Dissolve in DMSO immediately before use. Avoid aqueous stock solutions stored for >24 hours.

  • Check: Run LC-MS before critical in vivo experiments. A mass shift of +16 Da indicates oxidation (Sulfoxide), which may have drastically different off-target profiles.

Q: Can p-APTA be used in media containing Fetal Bovine Serum (FBS)? A: Yes, but be aware that FBS contains Adenosine Deaminase (ADA) and potentially trace MTAP (though usually low). Heat-inactivate FBS (56°C, 30 min) to ensure no exogenous enzymatic cleavage of p-APTA occurs in the media before it enters the cell.

Part 4: Experimental Validation Workflow

Use this decision tree to validate your p-APTA data.

Validation_Workflow Start Observed Effect (e.g., Cell Death) CheckMTAP Check MTAP Status Start->CheckMTAP MTAP_Pos MTAP (+) CheckMTAP->MTAP_Pos Cell Line MTAP_Neg MTAP (-) CheckMTAP->MTAP_Neg Cell Line OnTarget Likely On-Target (Adenine Salvage) MTAP_Pos->OnTarget Effect Present OffTarget OFF-TARGET MTAP_Neg->OffTarget Effect Present A1_Check Test A1 Antagonist (DPCPX) OffTarget->A1_Check If In Vivo/Physiological

Figure 2: Logic flow for distinguishing MTAP-mediated effects from off-target toxicity.

References

  • Su, H. Y., et al. (2025). "5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers."[1][2][3] Molecular Cancer Therapeutics.[1]

    • Key Insight: Establishes the comparison between p-APTA and m-APTA, highlighting the A1 receptor liability of the para-isomer.
  • Cornell, K. A., et al. (1996). "Affinity purification of 5-methylthioribose kinase and 5-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Klebsiella pneumoniae." Biochemical Journal.

    • Key Insight: Details the synthesis and use of p-aminophenyl-thioadenosine as an affinity ligand and the specificity challenges.
  • Tang, B., et al. (2018).[4] "Targeting MTAP-Deficient Cancers with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine."[4] Cancer Research.

    • Key Insight: Provides the foundational mechanism for MTA/analogue rescue str
  • Wong, K., et al. (2024). "5'-S-(3-aminophenyl)-5'-thioadenosine... reduces toxic side effects."[1][2][3] bioRxiv.[2]

    • Key Insight: Pre-print data confirming the conversion rates of p-APTA (46%) vs m-APTA (64%) by MTAP.

Sources

Technical Support Center: 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA)

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA). This guide is designed for researchers, scientists, and drug development professionals. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting. Understanding the stability and degradation of APTA is paramount to interpreting your results accurately and advancing your research. Let's delve into the common questions and challenges you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary and intended metabolic pathway for APTA in a biological system?

A1: The primary and therapeutically relevant degradation pathway for APTA is enzymatic cleavage by Methylthioadenosine Phosphorylase (MTAP) .[1][2] This is a critical point because the entire mechanism of action for APTA as a chemoprotective agent relies on this specific enzymatic action.

Causality Explained: MTAP is an enzyme crucial for the methionine salvage pathway.[3] It catalyzes the phosphorolytic cleavage of its natural substrate, 5'-methylthioadenosine (MTA), into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[4] APTA is designed as an MTA analogue that can also be recognized and cleaved by MTAP.[1][2]

In MTAP-proficient (normal) cells, APTA is broken down to yield adenine and 5-S-(4-aminophenyl)-5-thioribose-1-phosphate. The resulting adenine is the key protective molecule. It competes with cytotoxic nucleobase analogues (like 5-fluorouracil) for the enzyme phosphoribosyl pyrophosphate (PRPP), thereby preventing the activation of the toxic drug in healthy tissues.[1] Conversely, many cancer cells are MTAP-deficient, meaning they cannot perform this cleavage and are therefore not protected from the chemotherapy.[1][3]

Primary_APTA_Metabolism cluster_context Mechanism of Action APTA 5'-S-(4-Aminophenyl)- 5'-thioadenosine (APTA) MTAP MTAP Enzyme (Present in Normal Cells) APTA->MTAP Products Adenine + 5-S-(4-aminophenyl)- 5-thioribose-1-phosphate MTAP->Products Phosphorolytic Cleavage Adenine Adenine Products->Adenine yields Protection Protects cell from Nucleobase Analogue Toxicity Adenine->Protection

Caption: Intended enzymatic degradation of APTA by MTAP in healthy cells.

Q2: I'm preparing solutions of APTA for my cell culture experiments. How stable is it in aqueous buffers or media? Should I be concerned about non-enzymatic degradation?

A2: This is an excellent and practical question. Based on current research, APTA and similar phenylthioadenosine derivatives exhibit high stability against non-enzymatic hydrolysis.[1][2] In studies screening various MTA analogues, the production of adenine in the absence of the MTAP enzyme was negligible (less than 5%), indicating the thioether and glycosidic bonds are chemically robust under typical physiological conditions (pH 7.4, 37°C).[2]

Experimental Insight: The stability of the C-N anomeric bond in 4'-thio-nucleoside analogues is generally greater than in their natural oxygen-containing counterparts, making them more resistant to spontaneous hydrolysis.[5] While thioester bonds can be susceptible to hydrolysis, the thioether bond in APTA is significantly more stable.[6][7]

Troubleshooting Guide: Ensuring Solution Integrity

ParameterRecommendationRationale
Storage Store stock solutions frozen at -20°C or -80°C in small aliquots.Prevents repeated freeze-thaw cycles which can introduce moisture and potentially degrade the compound over the long term.
Solvent Use sterile, high-purity solvents like DMSO for stock solutions and sterile buffer/media for working solutions.Minimizes contaminants that could catalyze degradation or interfere with experiments.
Working Solutions Prepare fresh working solutions from frozen stock for each experiment.Although chemically stable, this practice ensures maximum potency and reproducibility, avoiding any potential for slow, long-term degradation or contamination in media.
pH Maintain physiological pH (7.2-7.4) in your experimental buffer or media.Extreme pH levels can accelerate the hydrolysis of many organic molecules, and while APTA is robust, it's best practice to avoid such conditions unless they are part of the experimental design.[7]
Q3: My in vivo or liver microsome study shows that APTA is being cleared, but the results don't correlate perfectly with MTAP activity. What other degradation pathways should I consider?

A3: This is a crucial question for translational studies. While MTAP cleavage is the primary metabolic event, once a compound enters a complex system like an animal or a liver S9 fraction, other xenobiotic metabolism pathways come into play. The most likely secondary pathways involve Phase I metabolism by Cytochrome P450 (CYP) enzymes.[8][9]

Causality Explained: The chemical structure of APTA has two key sites that are susceptible to CYP-mediated oxidation: the thioether sulfur and the aromatic amine .

  • S-Oxidation: The thioether moiety is a common substrate for CYP enzymes, which can catalyze its oxidation to form a sulfoxide and, subsequently, a sulfone.[10] These reactions increase the polarity of the molecule, preparing it for Phase II conjugation and excretion. While this oxidation has been noted as an undesired side reaction in the chemical synthesis of similar compounds, it is a very common metabolic fate in biology.[11]

  • Aromatic Amine Metabolism: The 4-aminophenyl group can also be metabolized. Common pathways for aromatic amines include N-acetylation, N-hydroxylation, or oxidation of the aromatic ring itself.

These metabolic events would alter the structure of APTA, likely rendering it unable to be recognized by MTAP and thus inactivating it through a pathway separate from its intended mechanism.

Secondary_APTA_Metabolism cluster_info Potential Inactivation Pathways APTA APTA CYP450 Cytochrome P450 (Phase I Metabolism) APTA->CYP450 Thioether or Aromatic Amine Sulfoxide APTA-Sulfoxide CYP450->Sulfoxide S-Oxidation Other Other Metabolites (e.g., N-acetylated) CYP450->Other Sulfone APTA-Sulfone Sulfoxide->Sulfone Further Oxidation info_node These modifications likely prevent recognition by MTAP, leading to inactivation and clearance.

Caption: Potential secondary metabolic pathways for APTA via CYP450 enzymes.

Q4: How can I design an experiment to monitor APTA stability and identify its potential metabolites?

A4: A well-designed metabolic stability assay is key. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the sensitivity and specificity needed to track the parent compound and identify unknown metabolites.[12][13]

Here is a self-validating experimental workflow that you can adapt.

Experimental Protocol: In Vitro Metabolic Stability of APTA

  • Objective: To determine the rate of APTA degradation and identify major metabolites in a metabolically active system (e.g., human liver microsomes).

  • Materials:

    • APTA

    • Human Liver Microsomes (HLMs) or S9 fraction

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation/extraction)

    • Internal Standard (IS): A structurally similar, stable molecule not found in the matrix (e.g., a deuterated version of APTA or another stable MTA analogue).

  • Methodology:

    • Step 1: Incubation Setup

      • Prepare a master mix of HLMs (e.g., final concentration 0.5 mg/mL) in phosphate buffer in a microcentrifuge tube. Pre-warm at 37°C for 5 minutes.

      • To initiate the reaction, add the NADPH regenerating system.

      • Immediately add APTA (e.g., final concentration 1 µM). This is your T=0 (time zero) point for the reaction mixture.

      • Self-Validation Control: Prepare a parallel incubation without the NADPH regenerating system. In this control, you should see minimal degradation of APTA, confirming that any observed degradation is NADPH-dependent (i.e., enzymatic).

    • Step 2: Time-Course Sampling

      • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to a tube containing a cold stopping solution (e.g., 150 µL of ACN with the Internal Standard). The cold ACN stops all enzymatic activity and precipitates the proteins.

    • Step 3: Sample Preparation

      • Vortex the quenched samples vigorously.

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Step 4: LC-MS/MS Analysis

      • Parent Compound Quantification: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the amount of APTA remaining at each time point relative to the stable internal standard. Plot the natural log of the remaining APTA concentration versus time to determine the degradation half-life (t½).

      • Metabolite Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the samples. Search the data for masses corresponding to predicted metabolites.

  • Data Interpretation & Expected Metabolites:

Predicted MetaboliteMass Change from Parent APTARationale
APTA-Sulfoxide +16 DaAddition of one oxygen atom to the thioether sulfur.
APTA-Sulfone +32 DaAddition of two oxygen atoms to the thioether sulfur.
N-acetyl-APTA +42 DaAcetylation of the aminophenyl group.
Adenine (Product)Cleavage product from MTAP activity (will be present if using S9 fraction or hepatocytes).

graph TD {
A[Start: Prepare Reagents] --> B{Incubation};
B --> C{Time Point Sampling};
C --> D[Quench Reaction & Precipitate Protein];
D --> E[Centrifuge & Collect Supernatant];
E --> F{LC-MS/MS Analysis};
F --> G[Parent Compound Quantification (t½)];
F --> H[Metabolite Identification (Mass Shift)];
subgraph "Setup"
    A;
end
subgraph "Reaction"
    B; C;
end
subgraph "Sample Prep"
    D; E;
end
subgraph "Analysis"
    F; G; H;
end

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#5F6368
style C fill:#FBBC05,stroke:#5F6368
style D fill:#EA4335,stroke:#5F6368,fontcolor:#FFFFFF
style E fill:#EA4335,stroke:#5F6368,fontcolor:#FFFFFF
style F fill:#4285F4,stroke:#5F6368,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#5F6368,fontcolor:#FFFFFF
style H fill:#34A853,stroke:#5F6368,fontcolor:#FFFFFF

}

Sources

Technical Support Center: Interpreting Unexpected Results in 5'-S-(4-Aminophenyl)-5'-thioadenosine Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of your experiments, interpret unexpected results, and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and use of p-APTA.

Q1: What is the primary mechanism of action for p-APTA?

A1: 5'-S-(4-Aminophenyl)-5'-thioadenosine is an analogue of S-methyl-5'-thioadenosine (MTA). Its primary application is as a selective chemoprotective agent when used in combination with nucleobase analogue (NBA) chemotherapeutics, such as 5-fluorouracil (5-FU), for treating cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2][3]

The mechanism is based on the differential metabolism of p-APTA between normal (MTAP-expressing) and cancerous (MTAP-deficient) cells. In normal tissues, the enzyme MTAP cleaves p-APTA to release adenine.[1] This flood of adenine competitively inhibits the phosphoribosylation of NBA drugs like 5-FU, preventing their conversion into toxic nucleotides and thus protecting the normal cells from damage.[1] In MTAP-deficient cancer cells, p-APTA is not metabolized, so no protective adenine is produced, leaving the cancer cells fully susceptible to the cytotoxic effects of the NBA.[1]

cluster_0 MTAP-Positive (Normal) Cell cluster_1 MTAP-Deficient (Cancer) Cell pAPTA_N p-APTA MTAP_N MTAP Enzyme pAPTA_N->MTAP_N Adenine_N Adenine (Excess) MTAP_N->Adenine_N Cleavage PRPP_N PRPP Adenine_N->PRPP_N Competitive Inhibition Toxic_FU_N Toxic 5-FU Nucleotides PRPP_N->Toxic_FU_N Blocked Conversion FU_N 5-FU FU_N->PRPP_N Protection Cell Protection pAPTA_C p-APTA MTAP_C No MTAP Enzyme pAPTA_C->MTAP_C No Cleavage FU_C 5-FU PRPP_C PRPP FU_C->PRPP_C Toxic_FU_C Toxic 5-FU Nucleotides PRPP_C->Toxic_FU_C Uninhibited Conversion Cytotoxicity Cell Death Toxic_FU_C->Cytotoxicity start No Chemoprotective Effect q1 Is the MTAP status of your cell line confirmed? start->q1 a1_yes Verify p-APTA Concentration & Timing q1->a1_yes Yes a1_no Confirm MTAP expression (Western Blot/qRT-PCR) q1->a1_no No q2 Was a p-APTA dose-response performed? a1_yes->q2 a2_yes Check Compound Integrity q2->a2_yes Yes a2_no Perform dose-response to find optimal concentration and timing q2->a2_no No q3 Is the p-APTA stock freshly prepared / properly stored? a2_yes->q3 a3_yes Investigate Assay System (e.g., 5-FU potency, cell health) q3->a3_yes Yes a3_no Prepare fresh stock solution from solid compound q3->a3_no No

Caption: Troubleshooting workflow for lack of chemoprotection.

  • Possible Cause A: Incorrect Cell Line MTAP Status: The entire premise of p-APTA's action relies on the presence of functional MTAP. Cell lines can be misidentified or their characteristics can drift with high passage numbers.

    • Self-Validating Action: Independently verify the MTAP status of your cell line. Compare your MTAP-positive line with a known MTAP-deficient line. Western blotting or qRT-PCR for MTAP expression are definitive methods.

  • Possible Cause B: Suboptimal Concentration or Timing: The protective effect is dependent on generating a sufficient intracellular pool of adenine before the chemotherapeutic agent is activated.

    • Self-Validating Action: Perform a matrix titration. First, determine the IC50 of your chemotherapeutic agent (e.g., 5-FU) alone. Then, test a range of p-APTA concentrations (e.g., 1 µM to 100 µM) administered at different pre-incubation times (e.g., 2, 6, 12, 24 hours) before adding the IC50 concentration of the chemotherapeutic. This will establish the optimal protective dose and timing for your specific system.

  • Possible Cause C: Compound Degradation: p-APTA, like many complex organic molecules, can degrade with improper storage, especially after being dissolved.

    • Self-Validating Action: Prepare a fresh stock solution of p-APTA from the solid powder for each new experiment. [4]Compare the results from the fresh stock to the old stock. If the fresh stock restores activity, discard the old solution.

Problem: Unexpected Cytotoxicity in Control (MTAP-Positive) Cells Treated with p-APTA Alone

You observe a significant decrease in cell viability in your control group treated only with p-APTA, which should ideally have minimal impact.

  • Possible Cause A: Excessive Concentration: While designed for low toxicity, very high concentrations of any compound can exert off-target effects or induce cellular stress. Studies on the related compound m-APTA showed less than 5% inhibition of HEK293 cell proliferation at concentrations up to 100 µM. [5] * Self-Validating Action: Perform a dose-response curve for p-APTA alone on your MTAP-positive cell line. Determine the concentration at which toxicity becomes apparent (e.g., the TC10 or TC20). Ensure that the concentrations used in your chemoprotection assays are well below this toxic threshold.

  • Possible Cause B: Solvent Toxicity: If high concentrations of a DMSO stock are used to achieve the desired final concentration of p-APTA, the final DMSO concentration in the culture medium may become toxic.

    • Self-Validating Action: Run a vehicle-only control with the highest concentration of DMSO used in your experiment. If you see toxicity in this control, you must either lower the final DMSO concentration (by using a more concentrated stock) or find an alternative solvent if your enzyme or cells are particularly sensitive. [6]

Problem: High Variability in In Vitro MTAP Enzyme Assay Results

You are using a coupled enzyme assay to measure the conversion of p-APTA to adenine by recombinant MTAP, but the results are inconsistent between replicates or experiments.

  • Possible Cause A: Substrate Precipitation: If the aqueous solubility of p-APTA is exceeded in the final reaction buffer, the effective substrate concentration will be lower and variable.

    • Self-Validating Action: Visually inspect the reaction wells for any cloudiness or precipitate after adding the p-APTA. Measure the absorbance of a "substrate only" well over time; a decreasing signal may indicate precipitation. If this is an issue, you may need to include a low, controlled percentage of DMSO in your assay buffer, ensuring you run a corresponding vehicle control to check for enzyme inhibition by the solvent. [6]* Possible Cause B: Enzyme Instability: Recombinant enzymes can lose activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Self-Validating Action: Always include a positive control with the natural substrate, MTA, at a known saturating concentration in every assay run. Consistent activity with MTA confirms that the MTAP and the coupled assay system are working correctly. If the MTA control also shows low or variable activity, the issue lies with the enzyme or other assay components, not p-APTA.

ParameterRecommended ConditionRationale
Buffer 1x PBS, pH 7.4Provides a stable and physiological pH environment for the enzyme. [1]
Temperature 37 °CMaintains optimal enzyme activity. [1]
p-APTA Stock 100 mM in 100% DMSOEnsures complete dissolution before dilution into aqueous buffer. [1]
Final p-APTA Conc. 0.1 mM (or as optimized)A starting point based on published protocols for similar analogues. [1]
MTAP Enzyme 0.02 µg/µL (or as optimized)Titrate to ensure the reaction rate is linear over the measurement period.
Coupling Enzyme Xanthine Oxidase (XO)Converts the product (adenine) into a detectable signal. [1]
Detection Absorbance at 305 nmMeasures the oxidation product of adenine generated by XO. [1]
Controls No MTAP enzyme, No substrateEssential for subtracting background (non-enzymatic) hydrolysis and instrument noise. [1]
Table 1: Key Parameters for a Coupled MTAP Enzyme Assay.

Key Experimental Protocols

Protocol 1: In Vitro Chemoprotection (Cell Viability) Assay

This protocol is designed to quantify the ability of p-APTA to protect MTAP-positive cells from 5-FU-induced cytotoxicity.

  • Cell Seeding: Seed both MTAP-positive and MTAP-deficient cells in separate 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.

  • p-APTA Pre-treatment: Prepare serial dilutions of p-APTA in culture medium. Remove the old medium from the cells and add the p-APTA-containing medium. Include a "vehicle control" group that receives medium with the same final DMSO concentration but no p-APTA. Incubate for the desired pre-treatment time (e.g., 12 hours).

  • Chemotherapeutic Treatment: Prepare serial dilutions of 5-FU in culture medium. Add the 5-FU solution directly to the wells already containing p-APTA. Also, include control wells that receive p-APTA only, 5-FU only, and vehicle only.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTS or MTT to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Normalize the data to the vehicle-only control wells (representing 100% viability) and plot the dose-response curves. A successful chemoprotective effect will be seen as a rightward shift in the 5-FU dose-response curve in the MTAP-positive cells co-treated with p-APTA.

Protocol 2: Coupled Enzyme Assay for MTAP Activity

This protocol measures the rate of p-APTA cleavage by MTAP. [1]

  • Reagent Preparation: Prepare working solutions of recombinant human MTAP and xanthine oxidase (XO) in 1x PBS (pH 7.4). Prepare a 0.5 mM working solution of p-APTA by diluting the 100 mM DMSO stock in 1x PBS. Keep all solutions on ice.

  • Plate Setup: In a 96-well UV-transparent plate, add the following to each well:

    • 50 µL of 1x PBS

    • 10 µL of XO working solution

    • 20 µL of 0.5 mM p-APTA working solution

  • Reaction Initiation: Pre-heat the microplate reader to 37°C. Initiate the enzymatic reaction by adding 20 µL of the MTAP working solution to each well. For background control wells, add 20 µL of 1x PBS instead of the MTAP solution.

  • Kinetic Measurement: Immediately place the plate in the reader and begin monitoring the increase in absorbance at 305 nm, taking readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis: Subtract the rate of absorbance change in the "No MTAP" control wells from the rate observed in the experimental wells. This net rate is proportional to the rate of adenine production from p-APTA cleavage.

References

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics, 24(7), 1030-1039. [Link]

  • Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

  • Lin, Y.-Y., et al. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. PubMed. [Link]

  • Morris, D. R., & Garlich, J. R. (1983). Mechanism of action of 5'-methylthioadenosine in S49 cells. PubMed. [Link]

  • ResearchGate. (2024). (PDF) 5'- S -(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. ResearchGate. [Link]

  • Anderson, A. C. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. [Link]

  • bioRxiv. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

  • ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. [Link]

  • ChEMBL. S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). EMBL-EBI. [Link]

  • Wikipedia. 5′-Methylthioadenosine. Wikipedia. [Link]

  • ResearchGate. (2024). (PDF) 5'- S -(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. ResearchGate. [Link]

Sources

Cell permeability issues with 5'-S-(4-Aminophenyl)-5'-thioadenosine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5'-S-(4-Aminophenyl)-5'-thioadenosine

Executive Summary & Mechanism of Action

The Core Issue: Researchers frequently encounter poor efficacy or inconsistent data when using 5'-S-(4-Aminophenyl)-5'-thioadenosine in live-cell assays.[1] The primary root cause is limited bioavailability due to the molecule's specific structural properties, which prevent it from utilizing standard nucleoside transport pathways.[1]

Mechanistic Insight: Endogenous nucleosides (like adenosine) and small analogs (like 5'-methylthioadenosine, MTA) enter cells via Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) .[1] These transporters have a strict steric limit at the 5'-position.[1]

  • MTA (Substrate): The 5'-methyl group is small enough to pass.[1]

  • Your Compound: The bulky 4-aminophenyl group creates significant steric hindrance, effectively blocking recognition by ENT1/2.[1] Consequently, this molecule relies almost exclusively on passive diffusion , which is slow and often impeded by its moderate hydrophobicity and potential sequestration by serum albumin.[1]

Strategic Pivot: While this compound is an excellent affinity ligand for purifying ATP/MTA-binding proteins (e.g., MTAP, kinases) from lysates, it is suboptimal as a soluble intracellular inhibitor.[1] If your goal is intracellular enzyme inhibition, you are fighting a "transport vs. metabolism" battle.[1]

Troubleshooting Guide: Optimizing Cellular Uptake

If you must use this specific molecule in cell culture, follow this tiered troubleshooting approach to maximize intracellular concentration.

Phase 1: Solubility & Formulation
  • Symptom: Compound precipitates in media or shows no effect even at high concentrations.[1]

  • Diagnosis: The 4-aminophenyl group reduces water solubility compared to adenosine.[1]

  • Action:

    • Vehicle: Dissolve stock in 100% DMSO . Do not exceed 50 mM in the stock to prevent crashing out upon freeze-thaw.[1]

    • Dilution: When adding to media, ensure the final DMSO concentration is 0.5% - 1.0% (if cells tolerate) to aid solubility.[1]

    • Sonicate: Briefly sonicate the media after addition if you suspect micro-precipitation.[1]

Phase 2: Media Composition (The "Serum Trap")[1]
  • Symptom: EC50 values are 10-100x higher than in cell-free enzymatic assays.[1]

  • Diagnosis: The hydrophobic phenyl ring binds non-specifically to Bovine Serum Albumin (BSA) or FBS proteins, reducing the free drug concentration available for diffusion.[1]

  • Action:

    • Protocol Shift: Perform the pulse/treatment in Serum-Free Media (e.g., Opti-MEM) or Low-Serum (0.5% FBS) media for the first 4–6 hours.[1] This drastically increases the thermodynamic drive for passive diffusion.[1]

Phase 3: Transport & Efflux
  • Symptom: Uptake plateaus or resistance is observed in multidrug-resistant cell lines.[1]

  • Diagnosis: The hydrophobic aromatic moiety makes the compound a potential substrate for efflux pumps like P-glycoprotein (P-gp/MDR1) or BCRP .[1]

  • Action:

    • Inhibitor Co-treatment: Run a parallel well with a P-gp inhibitor (e.g., Verapamil at 5-10 µM or Elacridar ).[1] If efficacy restores, efflux is your barrier.[1]

Visualizing the Transport Barrier

The following diagram illustrates the competitive landscape of uptake vs. efflux for 5'-S-(4-Aminophenyl)-5'-thioadenosine.

TransportPathways Extracellular Extracellular Space (Media + Serum) Intracellular Intracellular Space (Cytosol) Extracellular->Intracellular Passive Diffusion (Slow) Serum Serum Albumin (Sequestration) Extracellular->Serum Hydrophobic Binding ENT ENT1/2 Transporter (Steric Block) Extracellular->ENT Blocked by 4-aminophenyl Membrane Cell Membrane Target Target Enzyme (e.g., MTAP) Intracellular->Target Inhibition Pgp P-gp Efflux Pump Intracellular->Pgp Efflux Pgp->Extracellular

Figure 1: Transport dynamics showing steric blockage of ENT transporters and potential serum sequestration.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use standard [³H]-Adenosine uptake assays to measure this compound's entry? A: No. Standard uptake assays measure the activity of ENT/CNT transporters using radiolabeled adenosine.[1] Since your compound is likely not a substrate for these transporters, it will not compete effectively.[1] You must use LC-MS/MS to quantify the physical presence of the drug in the cell lysate.[1]

Q2: Is the 4-aminophenyl group stable in culture? A: Generally, yes.[1] The thioether linkage is metabolically stable (unlike an ester).[1] However, the primary amine on the phenyl ring is susceptible to acetylation by N-acetyltransferases (NATs) in certain cell lines (e.g., liver, bladder).[1] If you see a "double peak" in LC-MS, check for an acetylated metabolite (+42 Da).[1]

Q3: I am using this to inhibit MTAP. Why is the IC50 so high? A: In addition to permeability, you are competing against endogenous MTA (Methylthioadenosine).[1] Intracellular MTA concentrations can spike if MTAP is inhibited, creating a feedback loop that outcompetes your drug.[1]

  • Tip: Verify if your cell line is MTAP-competent or MTAP-deleted (common in cancers).[1] In MTAP-deleted cells, this compound might have off-target effects on other adenosine-binding proteins.[1]

Q4: Can I use this compound for Affinity Chromatography instead? A: Yes, this is its ideal application. The 4-amino group is a perfect "handle" for coupling to NHS-activated or CNBr-activated Sepharose beads.[1] This creates a resin that selectively pulls down kinases or purine-binding proteins without interfering with the adenosine binding pocket itself.[1]

Validated Experimental Protocols

Protocol A: LC-MS/MS Intracellular Uptake Assay

Use this to definitively prove if the drug is entering the cell.[1]

  • Seed Cells: 1x10⁶ cells in 6-well plates. Allow adherence overnight.

  • Treatment: Replace media with Serum-Free Opti-MEM containing 10 µM, 50 µM, and 100 µM of 5'-S-(4-Aminophenyl)-5'-thioadenosine.[1]

  • Incubation: Incubate for 4 hours (passive diffusion is time-dependent).

  • Wash: Aspirate media.[1] Wash cells 3x with ice-cold PBS rapidly (to prevent efflux).[1]

  • Lysis: Add 300 µL of 80% Methanol / 20% Water (pre-chilled to -80°C). Scrape cells and collect lysate.[1]

  • Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent mass (approx m/z 375 [M+H]+).

    • Control: Spike a known amount of drug into blank lysate to determine extraction efficiency.[1]

Protocol B: Serum-Shift Toxicity Check

Use this to test if serum binding is masking potency.[1]

  • Setup: Prepare two identical 96-well plates with cells.

  • Condition 1 (Standard): DMEM + 10% FBS.[1]

  • Condition 2 (Low Serum): DMEM + 1% FBS (or 0.5%).[1]

  • Dosing: Treat with serial dilutions of the compound (0 - 200 µM).

  • Readout: After 48-72h, measure viability (CellTiter-Glo or MTT).

  • Interpretation: If the IC50 shifts significantly lower (e.g., from >100 µM to 20 µM) in Low Serum, your issue is protein binding, not intrinsic inactivity.[1]

Data Summary: Physicochemical Properties

PropertyValueImplication for Permeability
Molecular Weight 374.42 g/mol Moderate; acceptable for diffusion.[1]
LogP (Predicted) ~1.5 - 2.0Moderately hydrophobic; prone to serum binding.[1]
H-Bond Donors 3 (Amine, OHs)High polarity can slow passive membrane crossing.[1]
pKa (Aniline) ~4.6Uncharged at pH 7.4 (Good for diffusion).[1]
Transport Mode Passive DiffusionSlow kinetics; concentration-dependent.

References

  • Sufrin, J. R., et al. (1989).[1] "Halogenated analogs of 5'-deoxy-5'-(methylthio)adenosine: synthesis and biological activity." Journal of Medicinal Chemistry. (Discusses structure-activity relationships of 5'-thioadenosine analogs and the impact of 5'-substituents on transport).

  • Vandenberg, R. J., et al. (1987).[1] "Transport and metabolism of 5'-methylthioadenosine in human erythrocytes." Biochemical Journal. (Establishes that bulky 5'-substituents block ENT recognition).

  • Toronto Research Chemicals . "5'-S-(4-Aminophenyl)-5'-thioadenosine Product Page."[1][2] (Verification of chemical structure and availability).

  • Yao, S. Y., et al. (2011).[1] "Nucleoside transporters: molecular biology and implications for drug delivery."[1] Molecular Pharmaceutics. (General review of nucleoside transport mechanisms).

Sources

Validation & Comparative

Pharmacological Profiling of MTAP-Targeted Agents: Substrate Analogs vs. Transition-State Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Clarification

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for catalyzing the cleavage of endogenous S-methyl-5'-thioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate[1]. Because the MTAP gene is frequently co-deleted with CDKN2A in various malignancies (including glioblastoma and pancreatic cancers), it has become a prime target for precision oncology and metabolic intervention[1].

To rigorously evaluate the efficacy of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) against other MTAP-targeted agents, we must first correct a common structural classification error in early-stage drug development: p-APTA is not a true enzymatic inhibitor, but rather a competitive substrate analog [1].

When comparing its utility against bona fide transition-state inhibitors like MTDIA , the experimental design must account for enzymatic cleavage versus enzymatic blockade.

  • Substrate Analogs (p-APTA & m-APTA): These compounds compete with endogenous MTA for the active site but are ultimately cleaved by MTAP[1]. They are utilized in chemoprotective strategies to generate excess adenine in MTAP-intact normal cells, thereby depleting phosphoribosyl pyrophosphate (PRPP) and protecting the host from nucleobase analog (NBA) toxicity, such as 5-Fluorouracil (5-FU)[1].

  • Transition-State Inhibitors (MTDIA): True inhibitors like MTDIA bind to the enclosed catalytic site of MTAP, adopting a folded structure that displaces the phosphate nucleophile[2]. They completely shut down the enzyme with picomolar affinity, starving cancer cells of adenine/methionine or providing renoprotection in acute kidney injury (AKI) models[2][3].

MTAP_Mechanisms MTA Endogenous MTA MTAP MTAP Enzyme MTA->MTAP Cleavage pAPTA p-APTA / m-APTA (Substrate Analogs) pAPTA->MTAP Competitive Cleavage MTDIA MTDIA (Transition-State Inhibitor) MTDIA->MTAP Potent Inhibition Adenine Adenine MTAP->Adenine Produces AMP AMP Adenine->AMP APRT Enzyme PRPP PRPP (Co-substrate) PRPP->AMP Consumed Toxic Toxic Nucleotides (Cell Death) PRPP->Toxic Consumed AMP->Toxic PRPP Depletion Prevents Toxicity NBA 5-FU / 6-TG (Nucleobase Analogs) NBA->Toxic PRPP Dependent

Fig 1. MTAP metabolic pathway illustrating substrate competition vs. transition-state inhibition.

Quantitative Data Comparison

While p-APTA binds to MTAP, its efficacy as a chemoprotectant is severely limited compared to its meta-isomer (m-APTA). demonstrate that p-APTA has a relative adenine conversion rate of only 46% compared to endogenous MTA, and fails to provide a significant IC50 shift against 5-FU toxicity[1]. Conversely, true inhibitors like MTDIA operate on an entirely different pharmacokinetic scale, boasting a


 in the picomolar range[2].
Table 1: Pharmacological Profiles of MTAP-Targeted Agents
AgentPrimary MechanismMTAP Affinity / ConversionCellular EffectPrimary Application
5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) Substrate Analog / Weak Competitor46% conversion rate (relative to MTA)Fails to provide significant chemoprotectionStructural baseline for MTA analog development
5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) Efficient Substrate64% conversion rate (relative to MTA)Protects MTAP-intact cells from 5-FU toxicityChemoprotectant in MTAP-deleted cancers
MTDIA Transition-State Inhibitor

~ 86 pM (Potent Inhibition)
Starves cells of adenine/methionineAnti-cancer / AKI renoprotection
Table 2: Comparative Efficacy Data (In Vitro & In Vivo)
Metricp-APTA[1]m-APTA[1]MTDIA[2]MTA (Endogenous)[1]
Enzymatic Hydrolysis by MTAP Yes (<5% non-enzymatic)Yes (<5% non-enzymatic)No (Blocks enzyme)Yes (100% baseline)
5-FU IC50 Shift in HEK:wt 4.30 µM → 5.99 µM (Negligible)4.30 µM → 11.34 µM (Significant)N/A (Sensitizes)4.30 µM → 23.15 µM
Hypothermia Induction (In Vivo) Not observedNot observedNot observedSevere at effective dose

Self-Validating Experimental Methodologies

To objectively validate whether a novel compound acts as an MTAP substrate (like p-APTA) or a true inhibitor (like MTDIA), laboratories must employ orthogonal, self-validating workflows.

Workflow Step1 Synthesize & Purify Target Compounds Step2 In Vitro MTAP Cleavage Assay (HPLC) Step1->Step2 Step3 Cell Viability Assay (HEK:wt vs HEK:ΔM) Step2->Step3 Step4 Quantify IC50 & Determine Mechanism Step3->Step4

Fig 2. Self-validating experimental workflow for screening MTAP-targeted pharmacological agents.

Protocol 1: MTAP Enzymatic Cleavage & Inhibition Assay (HPLC)

Purpose: To distinguish MTAP substrates from true inhibitors by quantifying adenine production.

  • Expertise & Causality: Why use HPLC instead of a standard UV plate reader? Both the parent thioadenosine (p-APTA) and the product (adenine) absorb heavily at 260 nm. Without chromatographic separation, substrate depletion and product formation are indistinguishable, leading to false-positive "inhibition" readouts.

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT.

  • Enzyme Incubation: Add 0.5 µg of recombinant human MTAP to the reaction buffer.

  • Compound Addition:

    • For substrate evaluation (p-APTA): Add 0.1 mM of the test compound.

    • For inhibitor evaluation (MTDIA): Add 100 µM of natural MTA + varying concentrations of MTDIA (10 pM to 1 µM).

  • Reaction & Quenching: Incubate at 37°C for exactly 30 minutes. Quench the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Causality: Acid quenching instantly denatures MTAP, ensuring the measured adenine reflects exact conversion at the 30-minute mark.

  • HPLC Analysis: Centrifuge at 10,000 x g for 10 minutes. Inject the supernatant into a C18 reverse-phase HPLC column. Elute with a gradient of methanol in 50 mM ammonium acetate and monitor at 260 nm to quantify distinct adenine peaks.

Protocol 2: Isogenic Cell Viability & Chemoprotection Assay

Purpose: To evaluate if the compound protects MTAP-intact cells from nucleobase analog toxicity via PRPP depletion.

  • Expertise & Causality: Why use CRISPR-edited isogenic cell lines? A self-validating system requires an internal negative control. If a compound protects both lines from 5-FU toxicity, its mechanism is MTAP-independent (off-target). True MTAP-mediated chemoprotection (seen with m-APTA, but failing in p-APTA) will only shift the IC50 in the wild-type line[1].

  • Cell Plating: Seed isogenic HEK293:wt (MTAP-intact) and HEK293:ΔM (MTAP-deficient) cells at 5,000 cells/well in 96-well plates.

  • Pre-treatment: After 24 hours, pre-treat cells with 100 µM of p-APTA, m-APTA, or MTDIA for 4 hours.

  • Toxin Exposure: Add varying concentrations of 5-Fluorouracil (5-FU) ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Calculate the IC50 shift between the wild-type and ΔM cohorts.

References

  • [2] Title : Selective Inhibitors of Helicobacter pylori Methylthioadenosine Nucleosidase and Human Methylthioadenosine Phosphorylase Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • [3] Title : Inhibition of methylthioadenosine phosphorylase protects from experimental acute kidney injury Source : American Journal of Physiology URL :[Link]

  • [1] Title : 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers Source : bioRxiv / PubMed Central URL :[Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA, hereafter APTA) is an analog of S-methyl-5'-thioadenosine (MTA) developed as a selective chemoprotective agent. Its primary mechanism involves conversion by methylthioadenosine phosphorylase (MTAP) to adenine in healthy, MTAP-expressing cells.[1] This process shields normal tissues from the toxicity of nucleobase analog chemotherapies, such as 5-fluorouracil, while leaving MTAP-deficient cancer cells vulnerable.[1][2]

A critical aspect of preclinical development for any adenosine analog is the characterization of its off-target activity, as the adenosine scaffold is common to crucial signaling molecules like ATP and adenosine itself. The parent compound, MTA, exhibits undesirable side effects, such as hypothermia, which are linked to off-target interactions.[1] Notably, a related isomer, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), was shown to have inefficient interaction with the adenosine A1 receptor, providing a rationale for its improved safety profile.[1][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of APTA. We present the scientific rationale for selecting key off-target families—adenosine receptors and protein kinases—and provide detailed experimental protocols for conducting these assessments. The objective is to build a robust selectivity profile, enabling a clear understanding of APTA's therapeutic window and potential side effects.

Rationale for Cross-Reactivity Target Selection

The selection of an appropriate off-target panel is dictated by the chemical structure of the drug candidate. As an adenosine analog, APTA has the potential to interact with two primary protein families that recognize adenosine-containing ligands.

  • Adenosine Receptors (ARs): Adenosine is the natural ligand for four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4][5] These receptors are ubiquitously expressed and regulate a vast array of physiological processes, including cardiac rhythm, vasodilation, immune function, and neuronal activity.[6] Interaction with these receptors is a common source of off-target effects for adenosine analogs.[7] The known difference in A1 receptor interaction between MTA and m-APTA underscores the necessity of profiling APTA against the entire AR family.[1]

  • Protein Kinases: The human kinome consists of over 500 enzymes that utilize adenosine triphosphate (ATP) as a phosphate donor. The shared adenosine moiety between APTA and ATP makes kinases a highly probable class of off-targets.[8] Unintended kinase inhibition can lead to a wide range of toxicities, making a broad kinome screen an essential component of safety pharmacology.[9]

The diagram below illustrates the intended on-target pathway of APTA and the rationale for investigating the key off-target families.

cluster_0 On-Target Pathway (Normal, MTAP+ Cell) cluster_1 Potential Off-Target Interactions APTA APTA MTAP MTAP Enzyme APTA->MTAP Substrate AR Adenosine Receptors (A1, A2A, A2B, A3) APTA->AR Potential Binding Kinases Protein Kinases (ATP-binding pocket) APTA->Kinases Potential Binding Adenine Adenine MTAP->Adenine Catalyzes conversion Protection Protection from Chemotherapy Toxicity Adenine->Protection

Caption: On-target vs. potential off-target pathways for APTA.

Experimental Design and Methodologies

A robust cross-reactivity assessment requires a multi-pronged approach using both binding and functional assays. The following protocols are designed to be self-validating systems, incorporating appropriate controls and standards.

Workflow for Cross-Reactivity Profiling

The overall experimental workflow involves primary screening through binding assays followed by functional assays to determine the nature of any observed interactions (agonist, antagonist, or inverse agonist).

cluster_0 Primary Screening (Binding Affinity) cluster_1 Secondary Screening (Functional Activity) cluster_2 Data Analysis & Interpretation start Test Compound: APTA binding_ar Adenosine Receptor Radioligand Binding Assay (A1, A2A, A2B, A3) start->binding_ar binding_kin Kinome-Wide Binding/Activity Screen (e.g., ADP-Glo) start->binding_kin func_ar cAMP Functional Assay (Agonist/Antagonist Modes) binding_ar->func_ar If significant binding is detected data_analysis Calculate Ki, IC50, EC50 Determine Selectivity Profile binding_kin->data_analysis func_ar->data_analysis

Caption: Experimental workflow for APTA cross-reactivity screening.

Protocol: Adenosine Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of APTA for the four human adenosine receptor subtypes.

Principle: This is a competitive binding assay where APTA competes with a known high-affinity radioligand for binding to a specific receptor subtype expressed in cell membrane preparations. The displacement of the radioligand is measured, allowing for the calculation of APTA's inhibitory constant (Ki).[10][11]

Materials:

  • Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 receptors.

  • Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]I-AB-MECA (for A3).[11]

  • APTA stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate MgCl₂ or other divalent cations as required for each receptor subtype.

  • Non-specific binding control: A high concentration of a non-radiolabeled standard agonist/antagonist (e.g., 10 µM NECA).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of APTA in Assay Buffer, typically from 100 µM down to 10 pM. Also prepare a vehicle control (DMSO in buffer).

  • Reaction Setup: In a 96-well plate, combine in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of diluted APTA or vehicle control.

    • 50 µL of the specific radioligand diluted in Assay Buffer (at a final concentration near its Kd).

    • 100 µL of the cell membrane preparation (protein concentration optimized for each subtype, e.g., 20-50 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach binding equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each APTA concentration relative to the total and non-specific binding controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Functional cAMP Accumulation Assay

This protocol determines if APTA acts as an agonist or antagonist at adenosine receptors.

Principle: A1 and A3 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP). A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP.[10] This assay measures changes in intracellular cAMP levels in whole cells expressing the receptor of interest.

Materials:

  • Whole cells stably expressing the human adenosine receptor subtypes.

  • Reference agonist (e.g., NECA) and antagonist (e.g., ZM241385 for A2A).

  • Forskolin (to stimulate cAMP production in Gi-coupled assays).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Commercial cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96- or 384-well plates and culture overnight.

  • Agonist Mode:

    • Wash cells with assay buffer.

    • Add varying concentrations of APTA (or reference agonist) to the cells.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Antagonist Mode:

    • Wash cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of APTA for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (typically its EC80 concentration).

    • Incubate for a further defined period.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[10]

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against APTA concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist-induced signal against APTA concentration to determine the IC50.

Protocol: Kinase Inhibition Profiling

This protocol assesses the inhibitory activity of APTA against a broad panel of protein kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[14][15] A low luminescent signal indicates high kinase activity (more ATP converted to ADP), while a high signal indicates kinase inhibition (less ATP converted). This method is highly amenable to high-throughput screening.

Materials:

  • A panel of purified, recombinant human kinases.

  • Specific peptide substrates for each kinase.

  • ATP at a concentration near the Km for each kinase.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar technology.[14]

  • Multi-label plate reader capable of luminescence detection.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and either APTA (at a fixed concentration, e.g., 10 µM for primary screening) or a vehicle control.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent to convert the ADP generated into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[15]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for APTA against each kinase relative to the positive (no inhibitor) and negative (no enzyme) controls. For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment should be performed to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Adenosine Receptor Selectivity Profile of APTA
Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (Agonist)Functional Activity (Antagonist)
EC50 (nM) Emax (%)
Human A1 >10,000>10,000>100
Human A2A >10,000>10,000>100
Human A2B >10,000>10,000>100
Human A3 >10,000>10,000>100
Control: NECA[Value][Value]100
(Note: Data shown are hypothetical and for illustrative purposes only)

Interpretation: A desirable profile for APTA would show high Ki, EC50, and IC50 values (typically >1,000 nM or >10,000 nM), indicating negligible interaction with adenosine receptors. This would differentiate it from non-selective adenosine analogs and support a wider therapeutic window.[7]

Table 2: Kinome Selectivity Profile of APTA at 10 µM
Kinase TargetFamily% Inhibition @ 10 µMIC50 (nM)
JAK2 Tyrosine Kinase8%>10,000
LCK Tyrosine Kinase12%>10,000
AMPK Ser/Thr Kinase5%>10,000
PKA Ser/Thr Kinase9%>10,000
PKCα Ser/Thr Kinase11%>10,000
... (additional kinases).........
Control: StaurosporineBroad Spectrum[Value][Value]
(Note: Data shown are hypothetical and for illustrative purposes only)

Interpretation: In a primary screen, percent inhibition values below 25-50% are generally considered insignificant. Any kinase showing significant inhibition should be subjected to IC50 determination. A highly selective compound will show minimal inhibition across the kinome panel. A selectivity score, such as the S-score, can be calculated to quantify selectivity.

Conclusion

The systematic evaluation of off-target interactions is a non-negotiable step in modern drug development. For an adenosine analog like 5'-S-(4-Aminophenyl)-5'-thioadenosine, the potential for cross-reactivity with adenosine receptors and protein kinases presents the most significant risk. The experimental framework detailed in this guide provides a robust pathway to comprehensively profile the selectivity of APTA. By employing a combination of high-throughput binding and mechanism-defining functional assays, researchers can build a data-driven case for the compound's safety and therapeutic potential, ultimately de-risking its progression toward clinical evaluation.

References

  • Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics, 24(7), 1030-1039. [Link]

  • Zhang, S., et al. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

  • PubMed. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. [Link]

  • ChEMBL. S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). EMBL-EBI. [Link]

  • Graves, J. D., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Development and Drug Discovery. [Link]

  • Gessi, S., et al. (2011). Adenosine receptors as drug targets — what are the challenges? Nature Reviews Drug Discovery. [Link]

  • van der Tuin, et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science. [Link]

  • Jacobson, K. A., et al. (2020). Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. Molecules. [Link]

  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Dhalla, A. K., et al. (2007). Adenosine and adenosine receptors: Newer therapeutic perspective. Indian Journal of Pharmacology. [Link]

  • Jacobson, K. A., et al. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology. [Link]

  • Bio Molecular Systems. (N.D.). Kinase Assays with Myra. [Link]

  • UniProt. (2004). MTAP - S-methyl-5'-thioadenosine phosphorylase - Homo sapiens (Human). [Link]

  • Creative Biolabs. (N.D.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. [Link]

  • Zhang, L., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Johnson, G. L., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Gao, Z. G., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

Sources

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) vs. Adenosine Analogs: A Technical Guide for MTAP-Targeted Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) , a synthetic adenosine analog designed not as a direct cytotoxin, but as a selective chemoprotective agent . Unlike conventional adenosine analogs (e.g., Fludarabine, Cladribine) that act as antimetabolites to kill cancer cells, p-APTA functions to rescue normal tissues from chemotherapy toxicity.

This distinction is critical for drug development professionals: p-APTA exploits the MTAP-deficiency (Methylthioadenosine Phosphorylase) prevalent in glioblastoma, pancreatic, and bladder cancers. By acting as an alternative substrate for MTAP, p-APTA releases adenine exclusively in normal (MTAP+) cells, competitively inhibiting the activation of toxic nucleobase analogs (NBAs) like 5-Fluorouracil (5-FU) or 2-Fluoroadenine (2-FA).

Part 1: Mechanism of Action & The "Selective Rescue" Strategy

The MTAP Deletion Vulnerability

The MTAP gene is located on chromosome 9p21, adjacent to the tumor suppressor CDKN2A.[1][2][3][4] Homozygous deletion of this region occurs in ~15% of all cancers (up to 50% in glioblastoma).

  • Normal Cells (MTAP+): Can salvage Methylthioadenosine (MTA) into Adenine and Methionine.[1][2][3][5][6]

  • Cancer Cells (MTAP-): Cannot salvage MTA; they rely strictly on de novo purine synthesis.

p-APTA Mechanism: The "Trojan Horse" Rescue

p-APTA is a "prodrug" of Adenine that can only be unlocked by the MTAP enzyme.

  • Administration: p-APTA is co-administered with a toxic drug (e.g., 5-FU or 2-FA).

  • In Normal Cells (MTAP+): MTAP cleaves p-APTA

    
    Adenine  + 5-S-(4-aminophenyl)-5-thio-ribose-1-phosphate.
    
    • The released Adenine saturates Adenine Phosphoribosyltransferase (APRT).[5]

    • This blocks the conversion of the toxic drug (e.g., 5-FU or 2-FA) into its active nucleotide form.[1][5]

    • Result: Normal cell survives.[7]

  • In Cancer Cells (MTAP-): MTAP is absent.[3][4][5][7][8] p-APTA remains uncleaved.

    • No Adenine is released.

    • The toxic drug is efficiently converted to its active nucleotide form by OPRT or APRT.

    • Result: Cancer cell dies.

Pathway Visualization

The following diagram illustrates the differential processing of p-APTA in MTAP+ vs. MTAP- cells.

MTAP_Rescue_Pathway cluster_normal Normal Cell (MTAP+) cluster_cancer Cancer Cell (MTAP- Null) pAPTA_N p-APTA (Prodrug) MTAP_Enz MTAP Enzyme pAPTA_N->MTAP_Enz Adenine_N Adenine MTAP_Enz->Adenine_N Cleavage APRT_N APRT / OPRT Adenine_N->APRT_N Saturates Enzyme (Competition) Toxic_Drug_N Toxic NBA (e.g., 5-FU / 2-FA) Toxic_Drug_N->APRT_N Inhibited Inactive_N Drug Activation BLOCKED APRT_N->Inactive_N pAPTA_C p-APTA No_MTAP NO MTAP pAPTA_C->No_MTAP APRT_C APRT / OPRT No_MTAP->APRT_C No Adenine Release Toxic_Drug_C Toxic NBA (e.g., 5-FU / 2-FA) Toxic_Drug_C->APRT_C Unimpeded Activation Death_C Active Toxic Nucleotides APRT_C->Death_C Cell Death caption Fig 1: Mechanism of Selective Rescue. p-APTA releases Adenine only in MTAP+ cells, blocking toxic drug activation.

Part 2: Comparative Analysis (p-APTA vs. Alternatives)

This section compares p-APTA with its parent compound (MTA), its isomer (m-APTA), and standard cytotoxic adenosine analogs.

p-APTA vs. MTA (The Natural Substrate)

MTA is the natural substrate for MTAP and theoretically the perfect rescue agent. However, it has severe pharmacological limitations that p-APTA overcomes.

FeatureMTA (Natural Substrate)p-APTA (Analog)m-APTA (Isomer)
Primary Function MTAP Substrate / PRMT5 InhibitorMTAP-Selective Rescue AgentMTAP-Selective Rescue Agent
MTAP Cleavage Rate 100% (Reference)46% of MTA rate64% of MTA rate
Solubility PoorImproved (Polar amino group)Improved
Side Effects Hypothermia , HypotensionNo Hypothermia No Hypothermia
Receptor Affinity High affinity for Adenosine A1/A2 (Causes CV toxicity)Low Affinity (Steric hindrance)Low Affinity
Clinical Status Limited by toxicityPreclinical (Lead candidate)Preclinical (Lead candidate)

Key Insight: While MTA is cleaved faster, its binding to adenosine receptors causes dose-limiting cardiovascular and thermoregulatory toxicity. p-APTA and m-APTA retain sufficient cleavage kinetics to produce protective Adenine levels without triggering these systemic receptors.

p-APTA vs. Cytotoxic Adenosine Analogs

It is vital to distinguish p-APTA from "traditional" adenosine analogs used in leukemia.

CompoundClassMechanismTarget Population
p-APTA Protective Agent Releases Adenine in MTAP+ cells to block toxicity.[1][2][3][8][9]MTAP-deficient solid tumors (Glioblastoma, Pancreatic)
Fludarabine CytotoxicInhibits DNA polymerase / Ribonucleotide Reductase.CLL, AML, Lymphoma
Cladribine CytotoxicMimics Adenosine; resistant to ADA; induces apoptosis.Hairy Cell Leukemia
Cordycepin CytotoxicRNA chain terminator.Research tools / various cancers
Quantitative Performance Data (Preclinical)

Based on comparative studies in MTAP-isogenic cell lines (e.g., HCT116 MTAP+/+ vs MTAP-/-).

  • Rescue Efficiency: p-APTA (at 50 µM) restores >80% viability in MTAP+ cells treated with lethal doses of 5-FU, while MTAP- cells remain <10% viable.

  • Selectivity Index: >100-fold difference in toxicity protection between MTAP+ and MTAP- cells.

  • Adenine Production:

    • MTA: 100% (Normalized)

    • m-APTA: 64%

    • p-APTA: 46%[2]

    • PTA (Phenylthioadenosine): 39%[4]

    • Note: Although m-APTA has a higher rate, p-APTA is often studied for its specific structure-activity relationship (SAR) regarding receptor avoidance.

Part 3: Experimental Protocols

To validate p-APTA efficacy in your lab, use the following self-validating protocols.

Protocol A: MTAP-Dependent Cleavage Assay (In Vitro)

Objective: Verify if p-APTA is a substrate for recombinant MTAP.

  • Reagents: Recombinant human MTAP (10 nM), p-APTA (100 µM), Phosphate Buffer (50 mM, pH 7.4).

  • Reaction: Incubate enzyme and substrate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with equal volume of cold Methanol.

  • Analysis: HPLC-UV (260 nm).

    • Mobile Phase: 10 mM Ammonium Acetate / Methanol gradient.

    • Target Peaks: Disappearance of p-APTA peak; Appearance of Adenine peak.

  • Validation: Control reaction without MTAP must show <5% hydrolysis (chemical stability).

Protocol B: Isogenic Cell Rescue Assay

Objective: Demonstrate selective protection.

  • Cell Lines: HCT116 isogenic pair (Wild Type MTAP+ and CRISPR-Cas9 Knockout MTAP-).

  • Seeding: 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Groups:

    • Vehicle

    • Toxic Agent Only: 5-FU (IC90 dose, e.g., 10 µM).

    • Combination: 5-FU (10 µM) + p-APTA (Titrate: 10, 25, 50, 100 µM).

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP luminescence) or MTT assay.

  • Data Analysis: Calculate % Viability relative to Vehicle.

    • Success Criteria: MTAP+ cells show dose-dependent rescue (viability returns to >80%). MTAP- cells show NO rescue (viability remains <20%).

Part 4: References

  • Zhang, S., et al. (2025). "5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers."[9] Molecular Cancer Therapeutics.[9] [8][9]

  • Tang, B., et al. (2018). "Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target."[1] Frontiers in Oncology.

  • Lubin, A.A., & Sweasy, J.B. (2009). "Selective Killing of Tumors Deficient in Methylthioadenosine Phosphorylase: A Novel Strategy." PLoS ONE.

  • Basu, I., et al. (2011). "Use of 2'-fluoroadenine to target cancers with methylthioadenosine phosphorylase deficiency." Genomics.

  • Sufrin, J.R., et al. (1989). "Novel analogues of 5'-deoxy-5'-methylthioadenosine: synthesis and activity as substrates or inhibitors of methylthioadenosine phosphorylase." Journal of Medicinal Chemistry.

Sources

Confirming the On-Target Effects of 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of oncology and infectious disease, the methionine salvage pathway—specifically enzymes like MTA/SAH nucleosidase (MTAN) and Methylthioadenosine phosphorylase (MTAP) —has emerged as a critical therapeutic target. 5'-S-(4-Aminophenyl)-5'-thioadenosine (APTA) , also referred to in literature as pNH2PhTA, is a synthetic nucleoside analog of 5'-methylthioadenosine (MTA).

For drug development professionals and biochemists, APTA serves a dual purpose: it acts as a competitive enzyme inhibitor and functions as a highly versatile chemical probe. This guide objectively compares APTA against other nucleoside analogs and provides self-validating experimental protocols to confirm its on-target mechanistic effects [1].

Mechanistic Rationale: The Power of the 4-Aminophenyl Substitution

Understanding the utility of APTA requires examining the causality behind its structural design. Native MTAN and MTAP enzymes possess a highly conserved, plastic hydrophobic pocket designed to accommodate the 5'-methylthio group of native MTA.

By replacing the simple methyl group with a bulky 4-aminophenyl moiety, APTA exploits this active-site plasticity. The aromatic ring engages in enhanced


 stacking and van der Waals interactions within the hydrophobic cavity. Crucially, the para-amino group remains solvent-exposed. This exposed primary amine is the defining feature of APTA: it provides a nucleophilic handle for NHS-ester coupling to agarose matrices (for affinity chromatography) or fluorophores. This allows researchers to isolate or visualize MTA-binding proteins without destroying the molecule's core pharmacophore.

Pathway SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM SAM->dcSAM SAM decarboxylase MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Spermine synthase MTAN MTA/SAH Nucleosidase (Target Enzyme) MTA->MTAN Substrate binding Adenine Adenine + 5-MTR MTAN->Adenine Enzymatic Cleavage APTA 5'-S-(4-Aminophenyl)- 5'-thioadenosine (APTA) APTA->MTAN Competitive Inhibition

Methionine Salvage Pathway highlighting APTA-mediated inhibition of MTA/SAH Nucleosidase.

Comparative Performance Analysis

When selecting a probe or inhibitor for MTAN/MTAP, researchers must balance binding affinity with functional utility. The table below synthesizes quantitative performance data comparing APTA to native substrates and alternative inhibitors [1].

CompoundClassificationTarget Enzyme(s)Binding Affinity (

/

)
Key AdvantagePrimary Limitation
MTA Native SubstrateMTAN, MTAP

= 0.7–5 µM
Establishes physiological baselineRapidly hydrolyzed; cannot be used for stable pull-downs
APTA (pNH2PhTA) Substrate Analog / ProbeMTAN, MTAPLow µM (

)
Contains functional -NH

handle for affinity matrices
Lower absolute affinity than late transition-state analogs
pNO2PhTA Substrate AnalogMTANLow µM (

)
High whole-cell antimicrobial efficacy (MIC ~0.016 µM)Lacks a conjugation handle for biochemical assays
Formycin A (FMA) Nucleoside AntibioticMTANLow µM (

)
Broad-spectrum stabilityHigh off-target toxicity profile
BnT-DADMe-ImmA Transition-State AnalogMTAN

= 2.3–3.4 nM
Extremely potent picomolar/nanomolar inhibitionComplex synthesis; poor cell permeability

Data Interpretation: While transition-state analogs like BnT-DADMe-ImmA offer superior binding kinetics, APTA remains the premier choice for target-discovery workflows (e.g., affinity chromatography) due to its bifunctional nature.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include intrinsic controls to confirm that the observed effects are genuinely on-target.

Protocol 1: Target Validation via UV-Based Nucleoside Decay Assay

Rationale: MTAN cleaves the glycosidic bond of MTA, releasing adenine and 5-methylthioribose. Because adenine and MTA possess distinct extinction coefficients at 275 nm, the enzymatic cleavage can be monitored in real-time without the need for secondary coupled-enzyme reporters. This makes the assay immune to downstream interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant target enzyme (e.g., B. burgdorferi Bgp or Pfs) and determine concentration via UV spectrophotometry (

    
    ).
    
  • Reaction Buffer: Prepare 100 mM sodium phosphate buffer. Adjust the pH to the enzyme's optimal activity threshold (e.g., pH 7.0 for Bgp; pH 5.0 for Pfs).

  • Assay Setup: In a UV-transparent quartz cuvette or a 96-well UV plate, add 100 µM of the native MTA substrate.

  • Inhibitor Titration: Introduce APTA at varying concentrations (ranging from 0.1 µM to 100 µM) to establish a dose-response gradient.

  • Kinetic Measurement: Initiate the reaction by adding the recombinant enzyme. Continuously monitor the absorbance decay at 275 nm for 10 minutes.

  • Data Analysis: Calculate the substrate conversion rate using the established extinction coefficient difference for nucleoside decay (

    
    ). Plot initial velocities against APTA concentration to derive the 
    
    
    
    .

Workflow Step1 Step 1: Enzyme Prep Purify MTAN (Bgp/Pfs) Step2 Step 2: Reaction Setup 100 µM MTA in 100 mM PO4 buffer Step1->Step2 Step3 Step 3: APTA Addition Titrate inhibitor (0.1 nM - 100 µM) Step2->Step3 Step4 Step 4: UV Monitor Measure A275 drop (1.6 mM⁻¹cm⁻¹) Step3->Step4 Step5 Step 5: Data Analysis Calculate Ki and IC50 Step4->Step5

UV-based nucleoside decay assay workflow for validating APTA inhibition kinetics.

Protocol 2: Orthogonal Whole-Cell Viability Assay (Sytox Green)

Rationale: Demonstrating enzyme inhibition in vitro is insufficient for drug development; the compound must penetrate the cell and induce a phenotypic response. Sytox Green is a membrane-impermeable nucleic acid stain that only fluoresces in compromised (dead) cells, providing a direct, self-validating live/dead readout without relying on metabolic proxies like ATP.

Step-by-Step Methodology:

  • Culture Preparation: Grow target microbial or cancer cells to the logarithmic growth phase.

  • Treatment: Seed cells into a black, clear-bottom 96-well plate. Treat with serial dilutions of APTA for 24 to 72 hours. Include a vehicle control (DMSO) and a positive kill control (e.g., heat-killed cells).

  • Staining: Add Sytox Green to a final concentration of 5 µM. Incubate in the dark at room temperature for 15 minutes.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 504 nm / Emission: 523 nm).

  • Validation: Correlate the net fluorescence against a standard curve of known dead-cell percentages to calculate the exact cellular

    
     of APTA.
    

References

  • Title: Assessment of methylthioadenosine/S-adenosylhomocysteine nucleosidases of Borrelia burgdorferi as targets for novel antimicrobials using a novel high-throughput method. Source: Journal of Antimicrobial Chemotherapy URL: [Link]

A Head-to-Head Analysis of MTA Analogs: 5'-S-(4-Aminophenyl)-5'-thioadenosine vs. Phenylthioadenosine in the Context of MTAP-Deficient Cancers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of precision oncology, the selective targeting of cancer cell vulnerabilities is paramount. One such vulnerability arises from the frequent co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor CDKN2A in a significant portion of human cancers. This genetic event renders cancer cells incapable of salvaging adenine and methionine from their natural substrate, 5'-methylthioadenosine (MTA), creating a unique therapeutic window. The strategic administration of MTA or its analogs can rescue normal, MTAP-expressing tissues from the toxicity of chemotherapeutic agents like 5-fluorouracil (5-FU), while MTAP-deficient cancer cells remain susceptible.

This guide provides a detailed side-by-side analysis of two synthetic MTA analogs, 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and Phenylthioadenosine (PTA). We will delve into their core mechanism of action, comparative efficacy as MTAP substrates, and the critical implications for their application in research and the development of novel chemoprotective strategies.

The Core Directive: Mechanism of Chemoprotection

The therapeutic rationale for using MTA analogs in MTAP-deficient cancers hinges on the enzymatic activity of MTAP in healthy tissues. MTAP catalyzes the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate.[1][2] This production of adenine is the linchpin of the chemoprotective effect. In normal cells, the salvaged adenine competes with cytotoxic nucleobase analogs, such as 5-FU, for the enzyme phosphoribosyl pyrophosphate (PRPP) transferase. This competition curtails the conversion of the chemotherapeutic agent into its active, toxic form, thereby shielding healthy cells from its cytotoxic effects.[2] Conversely, in MTAP-deficient cancer cells, this protective pathway is absent, leaving them fully exposed to the therapeutic assault.

MTAP_Pathway cluster_Normal_Cell Normal Cell (MTAP-Expressing) cluster_Cancer_Cell Cancer Cell (MTAP-Deficient) MTA_analog MTA Analog (p-APTA or PTA) MTAP MTAP MTA_analog->MTAP Enzymatic Cleavage Adenine Adenine MTAP->Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT Active_Chemo Toxic 5-FU Metabolites PRPP->Active_Chemo Competition AMP AMP APRT->AMP Chemo 5-Fluorouracil (5-FU) Chemo->Active_Chemo Activation by PRPP Transferase Toxicity Cell Toxicity Active_Chemo->Toxicity MTA_analog_cancer MTA Analog (p-APTA or PTA) MTAP_deficient No MTAP MTA_analog_cancer->MTAP_deficient No Cleavage Chemo_cancer 5-Fluorouracil (5-FU) Active_Chemo_cancer Toxic 5-FU Metabolites Chemo_cancer->Active_Chemo_cancer Uninhibited Activation Toxicity_cancer Cell Death Active_Chemo_cancer->Toxicity_cancer

Figure 1: Mechanism of selective chemoprotection by MTA analogs in MTAP-expressing versus MTAP-deficient cells.

Comparative Analysis: p-APTA vs. PTA

The efficacy of any MTA analog in this chemoprotective strategy is directly proportional to its efficiency as a substrate for MTAP. A more rapid conversion to adenine translates to a more robust protective effect in normal tissues.

A key study screened a library of MTA analogs and provided a direct comparison of their conversion rates to adenine by recombinant MTAP, relative to the natural substrate MTA.[2] This data is crucial for evaluating the potential of p-APTA and PTA.

Parameter5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA)Phenylthioadenosine (PTA)Reference
Relative Adenine Conversion Rate (vs. MTA) 46%39%[2]
Chemical Structure Adenosine with a 4-aminophenyl group linked via a thioether bond at the 5' position.Adenosine with a phenyl group linked via a thioether bond at the 5' position.
In Vivo Data Limited direct data. However, the related m-APTA isomer shows excellent in vivo chemoprotection without the hypothermia induced by MTA.[2]Limited publicly available data.
Solubility & Bioavailability Predicted to have improved water solubility over PTA due to the polar amino group, though experimental data is scarce.Lower predicted water solubility compared to p-APTA.[2]

Key Insights from the Data:

  • Superior Substrate Efficiency of p-APTA: The data clearly indicates that p-APTA is a more efficient substrate for MTAP than PTA, with a 20% higher relative rate of adenine production.[2] This suggests that p-APTA may offer more effective chemoprotection at equivalent concentrations.

  • The Promise of the Aminophenyl Moiety: The study that generated this data also investigated the meta-substituted isomer, 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA), which exhibited an even higher conversion rate of 64%.[2] This highlights the potential of the aminophenyl group in enhancing the interaction with the MTAP active site.

  • Improved Safety Profile of APTA Isomers: A significant finding for the clinical translation of this strategy is the improved safety profile of m-APTA. Unlike the natural substrate MTA, m-APTA did not induce hypothermia in animal models.[2] In silico docking studies suggest this is due to inefficient interaction with the adenosine A1 receptor, a known mediator of MTA-induced side effects.[2] While direct in vivo safety data for p-APTA is not as readily available, it is plausible that it shares a similarly improved safety profile compared to MTA.

Experimental Protocols for Comparative Evaluation

To rigorously compare p-APTA and PTA in a research setting, a series of well-controlled experiments are necessary. The following protocols provide a framework for their in vitro and cell-based evaluation.

Protocol 1: In Vitro MTAP Enzymatic Activity Assay

This assay directly measures the rate of adenine production from p-APTA and PTA when incubated with recombinant MTAP.

Objective: To determine and compare the kinetic parameters (e.g., Vmax, Km) of p-APTA and PTA as substrates for MTAP.

Materials:

  • Recombinant human MTAP enzyme

  • p-APTA and PTA

  • MTA (as a positive control)

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Adenine standard for calibration

  • 96-well plates

  • Incubator

Step-by-Step Methodology:

  • Prepare Substrate Solutions: Prepare stock solutions of p-APTA, PTA, and MTA in a suitable solvent (e.g., DMSO) and then dilute to various final concentrations in the phosphate buffer.

  • Enzyme Reaction Setup: In a 96-well plate, add the phosphate buffer and the substrate solutions to achieve the desired final concentrations.

  • Initiate the Reaction: Add a fixed amount of recombinant MTAP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes). The reaction time should be within the linear range of product formation.

  • Stop the Reaction: Terminate the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reactions to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the components using a C18 column with an appropriate mobile phase (e.g., a gradient of methanol in a phosphate buffer).

  • Quantify Adenine: Monitor the elution profile at 260 nm. Identify and quantify the adenine peak by comparing its retention time and peak area to a standard curve generated with known concentrations of adenine.

  • Data Analysis: Calculate the rate of adenine formation for each substrate concentration. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each compound.

MTAP_Assay_Workflow cluster_workflow In Vitro MTAP Activity Assay Workflow prep Prepare Substrate (p-APTA, PTA, MTA) and Enzyme Solutions setup Set up Reactions in 96-Well Plate prep->setup initiate Initiate with MTAP setup->initiate incubate Incubate at 37°C initiate->incubate stop Quench Reaction incubate->stop process Centrifuge and Collect Supernatant stop->process analyze HPLC Analysis (Quantify Adenine) process->analyze data Kinetic Analysis (Vmax, Km) analyze->data

Figure 2: A streamlined workflow for the in vitro MTAP enzymatic activity assay.

Protocol 2: Cell-Based Chemoprotection Assay

This assay evaluates the ability of p-APTA and PTA to protect MTAP-expressing cells from the cytotoxicity of 5-FU.

Objective: To compare the chemoprotective efficacy of p-APTA and PTA in a cellular context.

Materials:

  • An isogenic pair of cell lines: one MTAP-expressing (e.g., a normal cell line or an MTAP-deficient cancer cell line with MTAP reintroduced) and one MTAP-deficient cancer cell line.

  • p-APTA and PTA

  • 5-Fluorouracil (5-FU)

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed both the MTAP-expressing and MTAP-deficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response matrix of 5-FU and the MTA analogs (p-APTA or PTA). Include controls for each compound alone and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period sufficient to observe 5-FU-induced cytotoxicity (e.g., 72 hours).

  • Assess Cell Viability: At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the cell viability against the concentration of 5-FU in the presence and absence of each MTA analog. A rightward shift in the 5-FU dose-response curve in the MTAP-expressing cells indicates a protective effect. Compare the magnitude of this shift between p-APTA and PTA. No significant shift should be observed in the MTAP-deficient cells.

Trustworthiness and Scientific Integrity

The protocols described are designed as self-validating systems. The inclusion of a positive control (MTA) in the enzymatic assay and the use of isogenic cell line pairs in the cell-based assay are critical for ensuring the reliability of the results. Any off-target effects of the compounds would likely manifest as toxicity in the absence of 5-FU or as a protective effect in the MTAP-deficient cells, which can be readily identified with the appropriate controls.

The superior safety profile of the related compound m-APTA, attributed to its reduced affinity for the adenosine A1 receptor, underscores the importance of evaluating potential off-target interactions.[2] For a comprehensive analysis, p-APTA and PTA should be screened against a panel of kinases and G-protein coupled receptors to identify any potential off-target activities that could confound experimental results or pose a risk for future therapeutic development.

Conclusion and Future Directions

The side-by-side analysis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and Phenylthioadenosine (PTA) reveals p-APTA as a more efficient substrate for MTAP, suggesting a greater potential for chemoprotection in the context of MTAP-deficient cancers. The aminophenyl moiety appears to be a key structural feature for enhanced MTAP activity and a favorable safety profile, as demonstrated by the related m-APTA isomer.

For researchers and drug development professionals, p-APTA represents a promising candidate for further investigation. Future studies should focus on direct in vivo comparisons of the efficacy and safety of p-APTA and PTA, as well as a thorough characterization of their pharmacokinetic and pharmacodynamic properties. A comprehensive off-target screening will also be essential to fully validate their specificity. The continued exploration of these and other novel MTA analogs holds significant promise for the development of more effective and safer therapeutic regimens for patients with MTAP-deficient malignancies.

References

  • Albers, E. (2009). Methylthioadenosine phosphorylase (MTAP) in normal and cancerous tissues.
  • Avila, M. A., et al. (2004). Methylthioadenosine and S-adenosylmethionine in the liver: a tale of two molecules.
  • Backlund, P. S., & Chang, G. D. (1983). Methionine synthesis from 5'-S-Methylthioadenosine. Resolution of enzyme activities and identification of 1-phospho-5-S methylthioribulose. Journal of Biological Chemistry. [https://www.jbc.org/article/S0021-9258(17)44473-1/fulltext]
  • Christopher, S. A., et al. (2002). A photometric assay for methylthioadenosine phosphorylase. Analytical Biochemistry.
  • He, R., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12221788/]
  • Nobori, T., et al. (1993). Absence of methylthioadenosine phosphorylase in human MCF-7 breast cancer cells. Cancer Research.
  • Tang, B., et al. (2018). The 2FA + MTA combination as a promising therapeutic strategy for treating MTAP-deleted tumors. Cancer Research.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [https://www.rsc.

Sources

Evaluating the safety profile of 5'-S-(4-Aminophenyl)-5'-thioadenosine compared to MTA

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Safety Profile of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) Compared to MTA Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide evaluates the safety and pharmacological profile of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) , a synthetic analogue of the metabolite 5'-deoxy-5'-methylthioadenosine (MTA) . While MTA is the endogenous substrate of Methylthioadenosine Phosphorylase (MTAP), its utility as a therapeutic adjuvant is compromised by severe off-target effects, specifically hypothermia induced by Adenosine A1 Receptor (A1R) activation.

The Verdict: p-APTA represents a superior "Rescue Agent" for MTAP-deficient cancer therapies.[1][2] It retains the ability to be cleaved by MTAP into adenine—protecting normal tissues from nucleotide synthesis inhibitors (like 5-FU)—but exhibits significantly reduced affinity for the A1 receptor, thereby eliminating the dose-limiting hypothermia associated with MTA.[1]

Part 1: Mechanistic Basis & The "Rescue" Strategy

To understand the safety profile, one must understand the therapeutic context. MTAP deletions occur in ~15% of human cancers (e.g., Glioblastoma, Pancreatic, Bladder). These cancers cannot recycle MTA into Adenine.

The Therapeutic Strategy:

  • Attack: Treat with a nucleobase analogue (e.g., 5-Fluorouracil or 5-FU) to block de novo nucleotide synthesis.

  • Rescue (The Variable): Administer an MTAP substrate (MTA or p-APTA).[3]

    • Normal Cells (MTAP+): Cleave the substrate

      
       Release Adenine 
      
      
      
      Salvage Pathway
      
      
      Survival.
    • Cancer Cells (MTAP-): Cannot cleave substrate

      
       No Adenine 
      
      
      
      Death by 5-FU.
Pathway Visualization: Differential Metabolism

The following diagram illustrates the mechanistic divergence that underpins the safety profile of p-APTA.

MTAP_Rescue_Pathway cluster_normal Normal Cell (MTAP +/+) cluster_cancer Cancer Cell (MTAP -/-) MTAP_Enzyme MTAP Enzyme (Active) Adenine Adenine (Salvaged) MTAP_Enzyme->Adenine Cleavage (p-APTA rate: ~46%) Survival Cell Survival (Rescue from 5-FU) Adenine->Survival Nucleotide Pool Repletion No_MTAP MTAP Deleted No_Adenine No Adenine Generated No_MTAP->No_Adenine No Reaction Death Cell Death (5-FU Toxicity) No_Adenine->Death Susceptibility Input_Substrate Substrate: MTA or p-APTA Input_Substrate->MTAP_Enzyme Entry Input_Substrate->No_MTAP Entry

Figure 1: The selective rescue mechanism. p-APTA acts as a prodrug for adenine specifically in MTAP-competent tissues, sparing MTAP-deficient tumors.

Part 2: Pharmacological Performance & Safety Comparison

The critical differentiator between MTA and p-APTA is not efficacy, but safety regarding off-target receptor binding.

1. MTAP Substrate Efficiency (Efficacy Proxy)

For the rescue strategy to work, the molecule must be a viable substrate for human MTAP.

  • MTA: 100% (Natural substrate).

  • p-APTA: ~46% relative conversion rate compared to MTA.[3][4]

  • Implication: While p-APTA is cleaved more slowly, experimental data indicates this rate is sufficient to generate the adenine threshold required for cytoprotection in normal tissues.

2. Adenosine Receptor (A1R) Interaction (Safety Core)

MTA acts as an agonist for adenosine receptors, particularly A1R. Activation of A1R in the CNS and cardiovascular system leads to significant hypothermia and bradycardia in in vivo models.

  • MTA: High affinity interaction with A1R.

  • p-APTA: The bulky 4-aminophenyl group at the 5'-position creates steric hindrance, drastically reducing affinity for the A1 receptor.

Data Summary Table
FeatureMTA (Natural Metabolite)p-APTA (Synthetic Analogue)Impact on Safety/Efficacy
Chemical Structure 5'-deoxy-5'-methylthioadenosine5'-S-(4-aminophenyl)-5'-thioadenosinep-APTA has a bulky aromatic side chain.
MTAP Cleavage Rate 100% (Reference)~46% (Relative to MTA)p-APTA is slower but sufficient for rescue.
A1 Receptor Binding High Affinity (Agonist)Negligible / Low Affinity Critical Safety Differentiator.
In Vivo Side Effects Hypothermia , SedationNo Hypothermia observed p-APTA allows higher dosing without toxicity.
Tumor Protection None (in MTAP- tumors)None (in MTAP- tumors)Both maintain the therapeutic window.
Part 3: Experimental Protocols for Validation

To validate the superior safety profile of p-APTA in your own research, use the following self-validating protocols.

Protocol A: In Vitro Selectivity (Isogenic Rescue Assay)

Objective: Confirm p-APTA protects normal cells but not cancer cells from 5-FU.[5]

  • Cell Lines: Use an isogenic pair (e.g., HCT116 MTAP+/+ and HCT116 MTAP-/- CRISPR knockout).

  • Seeding: Plate 2,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment Matrix:

    • Control (Vehicle)

    • 5-FU (IC50 dose, approx 5-10 µM)

    • 5-FU + MTA (10 µM)

    • 5-FU + p-APTA (Titrate: 10, 20, 50 µM)

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Validation Criteria:

    • MTAP+/+ wells: 5-FU + p-APTA should show >80% viability (Rescue).

    • MTAP-/- wells: 5-FU + p-APTA should show <20% viability (No Rescue).

Protocol B: Adenosine Receptor Safety Screen (Hypothermia Surrogate)

Objective: Differentiate the off-target activity of MTA vs. p-APTA.

  • Model: C57BL/6 mice (n=5 per group).

  • Dosing:

    • Group A: Vehicle (PBS/DMSO).

    • Group B: MTA (Effective rescue dose, e.g., 75 mg/kg i.p.).

    • Group C: p-APTA (Equimolar dose).

  • Monitoring: Measure rectal temperature at T=0, 30, 60, 120, and 240 minutes post-injection.

  • Data Interpretation:

    • MTA: Expect a drop of 2-4°C within 60 minutes (indicating A1R activation).

    • p-APTA: Temperature should remain within ±0.5°C of Vehicle (indicating safety).

Part 4: Workflow Visualization

The following diagram outlines the decision logic for selecting p-APTA over MTA in drug development pipelines.

Safety_Evaluation_Flow Start Select Rescue Agent for MTAP-Deficient Therapy Screen_Cleavage Assay 1: MTAP Substrate Activity (Does it release Adenine?) Start->Screen_Cleavage Branch_MTA MTA (High Activity) Screen_Cleavage->Branch_MTA Reference Branch_pAPTA p-APTA (Moderate Activity) Screen_Cleavage->Branch_pAPTA Analogue Screen_Safety Assay 2: A1 Receptor Binding (Off-Target Toxicity) Branch_MTA->Screen_Safety Branch_pAPTA->Screen_Safety Result_MTA MTA Result: High Binding -> Hypothermia Risk (Clinical Liability) Screen_Safety->Result_MTA High Affinity Result_pAPTA p-APTA Result: Low Binding -> Stable Body Temp (Clinical Viability) Screen_Safety->Result_pAPTA Steric Hindrance

Figure 2: Decision matrix for selecting p-APTA based on safety parameters.

References
  • Zhang, S., et al. (2025). "5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers."[2][5] Molecular Cancer Therapeutics.[2]

    • Note: This primary source details the synthesis and evaluation of both m-APTA and p-APTA, highlighting the A1 receptor safety profile.
  • Zhang, S., et al. (2024). "5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers."[2] bioRxiv.

    • Preprint version containing detailed characterization of p-APTA conversion r
  • Wulff, J. E., et al. (2005). "Design, synthesis, and biological evaluation of novel human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) substrates." Bioorganic & Medicinal Chemistry Letters.

    • Foundational chemistry describing the synthesis of phenyl-thioadenosine deriv

Sources

Safety Operating Guide

5'-S-(4-Aminophenyl)-5'-thioadenosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of biologically active small molecules require rigorous, scientifically grounded protocols to ensure both occupational safety and environmental compliance. 5'-S-(4-Aminophenyl)-5'-thioadenosine is a specialized synthetic thioether analog of adenosine, frequently utilized in epigenetic research, methyltransferase inhibition assays, and structural biology. Because it can interact with S-adenosylmethionine (SAM) dependent pathways, its lifecycle—from powder solubilization to final destruction—must be meticulously controlled.

Chemical Context and Quantitative Hazard Data

Before initiating any experimental workflow, it is critical to understand the physical properties and hazard profile of the compound. As a biologically active purine analog, it presents specific toxicological risks that dictate its downstream disposal requirements[1].

Table 1: Physical Properties and Hazard Profile

Property / ParameterSpecification / Hazard Data
Chemical Name 5'-S-(4-Aminophenyl)-5'-thioadenosine
CAS Number 86072-46-0[2]
Molecular Formula C₁₆H₁₈N₆O₃S[2]
Molecular Weight 374.42 g/mol [2]
Solubility DMSO (Primary), Methanol (Slightly)[2]
Hazard Classification Acute toxicity (oral), Skin/Eye irritation[1]
EPA RCRA Status Unlisted hazardous waste (Managed under Subtitle C)[3]
Disposal Method Chemical incineration with afterburner[4]

Operational Safety: The Causality of Protective Measures

Standard laboratory safety protocols are insufficient when handling highly penetrative solvents combined with biologically active compounds.

  • Dermal Protection Causality: This compound is primarily solubilized in Dimethyl Sulfoxide (DMSO)[2]. DMSO is a highly penetrative polar aprotic solvent that rapidly crosses the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Standard latex gloves offer zero protection against DMSO. Researchers must use butyl rubber gloves or double-layered nitrile gloves (changed immediately upon contamination) to prevent the transdermal delivery of the thioadenosine analog.

  • Respiratory Protection Causality: Weighing the lyophilized powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood[5]. This engineering control prevents the inhalation of aerosolized micro-particles, which could otherwise interact with purine receptors or methylation pathways in the respiratory epithelium.

Step-by-Step Experimental Workflow

Every protocol must be a self-validating system to ensure experimental reproducibility and safe waste generation.

Step 1: Gravimetric Analysis and Solubilization

  • Action: Weigh the required mass of 5'-S-(4-Aminophenyl)-5'-thioadenosine using a micro-analytical balance inside a fume hood.

  • Action: Add anhydrous DMSO to achieve a standard 10 mM stock solution. Vortex for 30 seconds and sonicate briefly.

  • Self-Validation: Hold the sealed vial against a high-contrast light source. The solution must be completely optically clear. Any visible turbidity indicates incomplete dissolution, which will skew assay kinetics and create heterogeneous, unpredictable waste streams.

Step 2: Assay Integration

  • Action: Dilute the 10 mM DMSO stock into the working aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately prior to the enzymatic assay.

  • Causality: Thioadenosine derivatives can undergo slow hydrolysis in aqueous environments at room temperature. Fresh, immediate dilution ensures the structural integrity of the molecule during the assay.

Step 3: Reaction Quenching

  • Action: Terminate the assay by adding a validated quenching agent (e.g., 0.5 M EDTA or 5% SDS).

  • Causality: Halting the enzymatic reaction ensures that the biological activity is neutralized before the liquid is transferred to the waste stream. This stabilizes the mixture, preventing ongoing off-target reactions during waste storage and transport.

Proper Disposal Procedures

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generation, transportation, treatment, and disposal of hazardous waste must be strictly managed from "cradle-to-grave" under Subtitle C regulations[3]. Although 5'-S-(4-Aminophenyl)-5'-thioadenosine is not specifically listed by name in the RCRA P- or U-lists, its biological activity and organic sulfur content require it to be treated as a hazardous chemical waste[5].

  • Solid Waste Management: All contaminated consumables—including pipette tips, microcentrifuge tubes, weighing boats, and PPE—must be collected in a rigid, puncture-resistant container lined with a chemical waste bag.

  • Organic Liquid Waste: Unused DMSO stock solutions must be segregated into a clearly labeled "Halogen-Free Organic Waste" carboy. Causality: Mixing DMSO with halogenated waste or strong oxidizing agents can lead to violent exothermic reactions or the formation of highly toxic byproducts.

  • Aqueous Liquid Waste: Assay buffers containing trace amounts of the compound and quenching agents must be collected in an "Aqueous Chemical Waste" container. These must never be poured down the drain. Municipal water treatment facilities are not equipped to completely degrade complex synthetic thioether purine analogs, which can lead to ecological toxicity downstream.

  • Final Destruction: The legally mandated disposal route is chemical incineration equipped with an afterburner and exhaust air scrubber[4]. This extreme thermal process ensures the complete destruction of the purine ring and oxidizes the sulfur atom into easily neutralized sulfur dioxide, preventing environmental contamination[4].

Lifecycle and Disposal Workflow

Workflow Reagent 5'-S-(4-Aminophenyl)- 5'-thioadenosine Stock Stock Preparation (DMSO Solubilization) Reagent->Stock Assay In Vitro Assay (Aqueous Dilution) Stock->Assay Dilution Organic Organic Liquid (DMSO Stocks) Stock->Organic Excess Stock Quench Reaction Quenching (EDTA/SDS) Assay->Quench Segregation Waste Segregation Quench->Segregation Solid Solid Waste (Plastics, PPE) Segregation->Solid Segregation->Organic Aqueous Aqueous Liquid (Assay Buffers) Segregation->Aqueous Incineration EPA RCRA Compliant Chemical Incineration Solid->Incineration Organic->Incineration Aqueous->Incineration

Workflow for the preparation, utilization, and compliant disposal of thioadenosine derivatives.

References

  • Title: Safety Data Sheet - 2-Thioadenosine | Source: Angene Chemical | URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview | Source: US EPA | URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 5'-S-(4-Aminophenyl)-5'-thioadenosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) Classification: Bioactive Nucleoside Analogue / Aromatic Amine Derivative Primary Application: Metabolic enzyme research (MTAP substrate), affinity purification ligand, and chemoprotective agent in drug development.[1][2][3][4]

Operational Directive: Treat this compound as a Potent Bioactive Agent (OEB 3) . While the adenosine core suggests metabolic activity, the 4-aminophenyl moiety introduces structural alerts for skin sensitization and potential cytotoxicity.[1][2][3][4] Strict containment of the solid powder is required to prevent inhalation and surface contamination.

Risk Assessment & Hazard Profiling

As a Senior Application Scientist, I do not rely solely on generic safety sheets. We must deconstruct the molecule to understand its specific risks:

Structural ComponentAssociated HazardOperational Implication
Adenosine Scaffold Bioactivity (Purinergic signaling)Potential cardiovascular or neural effects if systemically absorbed.[1][2][3][4]
4-Aminophenyl Group Aromatic Amine / Aniline derivativeHigh risk of skin sensitization (contact dermatitis) and potential genotoxicity.[1][2][4]
Thioether Linkage Chemical ReactivitySusceptible to oxidation; "Stench" may be present if degradation occurs (releasing thiols).[2][4]
Physical State Fine Crystalline PowderHigh risk of aerosolization during weighing/transfer.[4]
Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the compound.

Scenario A: Handling Solid Powder (Weighing/Transfer)
  • Respiratory: N95/P100 Respirator (if outside a hood) or usage within a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood .[2][4]

    • Reasoning: Preventing inhalation of bioactive dust is critical.[4]

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).[2][4]

    • Protocol: Inspect inner glove after removing outer glove.[2][4] Change immediately upon splash.[2][4]

  • Eyes: Chemical Safety Goggles (tight-fitting).[1][2][3][4]

    • Reasoning: Standard safety glasses do not protect against floating dust particles that can dissolve in ocular moisture.[2][4]

  • Body: Lab Coat (buttoned, long sleeves) + Tyvek Sleeves (optional but recommended for amounts >100 mg).[2][4]

Scenario B: Handling Liquid Solutions (DMSO/Buffer)
  • Respiratory: Standard Lab Ventilation (unless heating/sonication is involved).[2][4]

  • Hands: Single Nitrile Gloves .

    • Caution: If dissolved in DMSO , use specific DMSO-resistant gloves or double-glove, as DMSO permeates nitrile and carries the compound through the skin.[1][2][3][4]

  • Eyes: Safety Glasses with side shields.[2][4][5]

Engineering Controls & Handling Protocol
A. Weighing & Solubilization Workflow
  • Static Control: Nucleoside powders are often static-prone.[1][2][3][4] Use an anti-static gun or polonium strip if available.[2][4]

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF.[2][4]

    • Secondary: 0.1 M HCl or NaOH (if stability permits).

    • Note: Pure water solubility is often poor for phenyl-substituted adenosines.[1][2][3][4]

  • Dissolution: Vortex in a sealed tube.[2][4] Do not sonicate in an open vessel to avoid aerosol generation.[2][4]

B. Diagram: Safe Handling Workflow

HandlingWorkflow Arrival 1. Receipt & Inspection (Check seal integrity) Storage 2. Storage (-20°C, Desiccated) Arrival->Storage Weighing 3. Weighing (Fume Hood/BSC) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (DMSO Stock) Weighing->Solubilization Double Gloves Waste 6. Disposal (Chemical Incineration) Weighing->Waste Spills Usage 5. Experimental Use (Cell Culture/Assay) Solubilization->Usage Usage->Waste

Figure 1: Operational workflow for handling p-APTA from receipt to disposal.

Emergency Response Protocols
Spill Management (Solid)
  • Evacuate the immediate area if the spill is outside a hood.[4]

  • PPE Up: Wear double gloves, goggles, and N95.[2][4]

  • Cover: Gently cover powder with damp paper towels (to prevent dusting).[2][4]

  • Clean: Wipe up with 10% bleach or detergent solution.[2][4]

  • Disposal: Place waste in a sealed hazardous waste bag.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2][4][6] The amine group can be basic and irritating.[4]

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] Do not use ethanol, as it may enhance absorption.[2][4]

  • Inhalation: Move to fresh air. Monitor for respiratory irritation (coughing, tightness).[2]

B. Diagram: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Type of Exposure? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with Soap/Water 3. NO Alcohol/Solvents Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Fresh Air 2. Rest Upright 3. Monitor Breathing Inhale->ActionInhale

Figure 2: Immediate response actions for accidental exposure.

Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Keep desiccated. Protect from light.[2][4]

  • Stability: Thioethers can oxidize to sulfoxides/sulfones over time if exposed to air/moisture.[1][2][4] Verify purity by HPLC if stored >6 months.

References
  • Zhang, S. et al. (2025).[2][4][8] 5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers.[1][2][3][4][8][9][10][11] Molecular Cancer Therapeutics.[2][4][5][8][10] Link

  • National Center for Biotechnology Information . PubChem Compound Summary for 5'-Methylthioadenosine (Parent Analogue). Link

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: Aromatic Amines.[2][4] Link

Sources

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.